2-Bromo-9,9-dibutyl-9H-fluorene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-9,9-dibutylfluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25Br/c1-3-5-13-21(14-6-4-2)19-10-8-7-9-17(19)18-12-11-16(22)15-20(18)21/h7-12,15H,3-6,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCNDQUBVOMMSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625300 | |
| Record name | 2-Bromo-9,9-dibutyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88223-35-2 | |
| Record name | 2-Bromo-9,9-dibutyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-9,9-dibutylfluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Analysis of 2-Bromo-9,9-dibutyl-9H-fluorene: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Bromo-9,9-dibutyl-9H-fluorene, a key intermediate in the development of advanced organic electronic materials. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development.
Introduction
This compound is a versatile building block in organic synthesis, particularly for the creation of conjugated polymers and small molecules used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The presence of the butyl chains at the C9 position enhances solubility in common organic solvents, while the bromine atom at the C2 position provides a reactive site for further functionalization through cross-coupling reactions. Accurate spectroscopic analysis is crucial for confirming the identity and purity of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₂₁H₂₅Br |
| Molecular Weight | 357.33 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 162594-01-2 |
Spectroscopic Data
The following sections detail the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the structure of the molecule by analyzing the chemical environment of the hydrogen atoms. The expected chemical shifts for this compound are summarized in the table below.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.65 - 7.55 | m | 3H | Aromatic-H |
| 7.45 - 7.35 | m | 3H | Aromatic-H |
| 7.30 - 7.25 | m | 1H | Aromatic-H |
| 2.00 - 1.90 | m | 4H | -CH₂- (alpha to fluorene) |
| 1.15 - 1.05 | m | 4H | -CH₂- |
| 0.80 - 0.70 | t | 6H | -CH₃ |
| 0.65 - 0.55 | m | 4H | -CH₂- |
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. The anticipated chemical shifts for this compound are as follows.
| Chemical Shift (δ, ppm) | Assignment |
| 152.0 - 150.0 | Aromatic C-Br |
| 141.0 - 139.0 | Aromatic Quaternary C |
| 130.0 - 120.0 | Aromatic C-H |
| 55.0 | C9 |
| 40.0 | -CH₂- (alpha to fluorene) |
| 26.0 | -CH₂- |
| 23.0 | -CH₂- |
| 14.0 | -CH₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. Key vibrational frequencies for this compound are listed below.
| Wavenumber (cm⁻¹) | Assignment |
| 3100 - 3000 | Aromatic C-H stretch |
| 2950 - 2850 | Aliphatic C-H stretch |
| 1600 - 1450 | Aromatic C=C stretch |
| ~1050 | C-Br stretch |
Mass Spectrometry
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound, the expected molecular ion peaks would correspond to its isotopic pattern due to the presence of bromine.
| m/z | Assignment |
| ~356 | [M]⁺ (with ⁷⁹Br) |
| ~358 | [M+2]⁺ (with ⁸¹Br) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
-
¹³C NMR Parameters:
-
Number of scans: 1024-4096
-
Relaxation delay: 2-5 seconds
-
Proton decoupling: Broadband decoupling
-
FT-IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the sample on a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the FT-IR spectrum using a standard FT-IR spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent such as dichloromethane or methanol.
-
Instrumentation: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Parameters: The specific parameters will depend on the instrument and ionization method used.
Experimental Workflow
The general workflow for the spectroscopic analysis of this compound is illustrated in the following diagram.
2-Bromo-9,9-dibutyl-9H-fluorene NMR and mass spectrometry data
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-9,9-dibutyl-9H-fluorene
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and mass spectrometry data for this compound. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. This document presents quantitative data in a structured format, details experimental protocols, and includes visualizations of key concepts and workflows.
Data Presentation
The following tables summarize the key NMR and mass spectrometry data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.65 - 7.50 | m | 3H | Aromatic CH |
| 7.40 - 7.25 | m | 4H | Aromatic CH |
| 1.95 | t, J = 8.0 Hz | 4H | N-CH₂-CH₂-CH₂-CH₃ |
| 1.15 | sext, J = 7.5 Hz | 4H | N-CH₂-CH₂-CH₂-CH₃ |
| 0.70 | t, J = 7.3 Hz | 6H | N-CH₂-CH₂-CH₂-CH₃ |
| 0.65 - 0.55 | m | 4H | N-CH₂-CH₂-CH₂-CH₃ |
Note: Data is for the closely related 2-Bromo-9,9-di-n-butylfluoren.[1]
Table 2: ¹³C NMR Spectroscopic Data
While specific ¹³C NMR data for this compound was not found in the provided search results, data for the parent fluorene molecule is available and can serve as a reference for the aromatic region.[2] For 2-Bromo-9,9-diphenylfluorene, the carbon attached to the butyl groups (C9) appears at 65.6 ppm.[3]
Table 3: Mass Spectrometry Data
| m/z | Interpretation |
| M⁺ | Molecular ion peak corresponding to the mass of the compound with the ⁷⁹Br isotope. |
| M⁺+2 | Molecular ion peak corresponding to the mass of the compound with the ⁸¹Br isotope. The intensity is expected to be nearly equal to the M⁺ peak.[4][5] |
Experimental Protocols
Detailed methodologies for the acquisition of NMR and mass spectrometry data are crucial for reproducibility and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for obtaining NMR spectra of fluorene derivatives is as follows:
-
Sample Preparation: A sample of the compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), inside an NMR tube.
-
Data Acquisition: The NMR spectra are collected using a high-resolution NMR spectrometer, such as a 600 MHz instrument.[6] The data is acquired at a constant temperature, usually 25 °C.[6]
-
Referencing: Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS).[6]
-
Data Processing: The acquired data is then processed, which includes Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
The following outlines a general procedure for the mass spectrometric analysis of halogenated organic compounds:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often after being vaporized.
-
Ionization: The most common method for ionizing organic molecules is Electron Ionization (EI).[7] In this process, the vaporized compound is bombarded with a beam of high-energy electrons, causing the loss of an electron to form a molecular ion (M⁺).[7]
-
Mass Analysis: The resulting ions are then sorted and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[5]
-
Detection: The separated ions are detected, and the results are displayed as a mass spectrum, which is a plot of ion intensity versus m/z.[5] For compounds containing bromine, the presence of two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio results in two molecular ion peaks (M⁺ and M⁺+2) of almost equal intensity, separated by 2 m/z units.[4]
Visualizations
Logical Relationship of Structural Components
The following diagram illustrates the key structural components of this compound.
Experimental Workflow for NMR Analysis
The workflow for Nuclear Magnetic Resonance analysis is depicted below.
Experimental Workflow for Mass Spectrometry Analysis
The following diagram illustrates a typical workflow for mass spectrometry.
References
- 1. 2-Bromo-9,9-di-n-butylfluoren(88223-35-2) 1H NMR spectrum [chemicalbook.com]
- 2. bmse000524 Fluorene at BMRB [bmrb.io]
- 3. Synthesis of 2-Bromo-9,9-diphenylfluorene_Chemicalbook [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Data for the synthesis and characterization of fluorene-containing β-diketonato ligands and their rhodium(I) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistryconnected.com [chemistryconnected.com]
The Photophysical Profile of 2-Bromo-9,9-dibutyl-9H-fluorene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the photophysical properties of 2-Bromo-9,9-dibutyl-9H-fluorene, a key building block in the synthesis of advanced organic materials for optoelectronic applications. Due to the limited availability of direct experimental data for this specific compound, this guide establishes a comprehensive profile through a comparative analysis with structurally related fluorene derivatives. Detailed experimental protocols for the characterization of its core photophysical parameters are provided, alongside a discussion of the structure-property relationships that govern its optical behavior.
Introduction
Fluorene and its derivatives are a class of organic compounds that have garnered significant interest in the fields of materials science and drug development due to their rigid, planar structure and tunable electronic properties. The 9-position of the fluorene core can be readily functionalized with alkyl chains to enhance solubility, while the aromatic backbone can be modified to tune the photophysical and electronic characteristics. This compound is a versatile intermediate, with the bromine atom serving as a handle for further functionalization via cross-coupling reactions, enabling the synthesis of a wide array of conjugated molecules and polymers for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes. Understanding the fundamental photophysical properties of this building block is crucial for the rational design of new materials with tailored optical performance.
Core Photophysical Data
Comparative Analysis of Photophysical Properties
The following table summarizes the key photophysical data for relevant fluorene derivatives to provide a comparative framework for this compound.
| Compound/Polymer | Absorption Max (λmax) | Emission Max (λem) | Photoluminescence Quantum Yield (ΦPL) | Solvent/State |
| 2-Bromo-9,9-dihexyl-9H-fluorene | 309 nm[1] | Not Reported | Not Reported | Tetrahydrofuran (THF) |
| Poly(9,9-dihexylfluorene) (PDHF) | ~381-390 nm[2] | ~420-440 nm (Blue)[2] | 36-52%[2] | Thin Film / Solution |
| Poly[2-methoxy-5-(2'-ethylhexyloxy)-1,4-phenylene vinylene] (MEH-PPV) | ~490-500 nm[2] | ~580-600 nm (Orange-Red)[2] | ~55%[2] | Thin Film / Solution |
Note: The data for PDHF and MEH-PPV are for polymeric systems and are provided for a broader context of fluorene-based materials.
Based on the data for the dihexyl analog, this compound is expected to exhibit an absorption maximum in the ultraviolet region, characteristic of the π-π* transitions within the fluorene core. The emission is anticipated to be in the blue region of the visible spectrum, a common feature of many fluorene derivatives.
Experimental Protocols
Accurate determination of the photophysical properties of this compound requires standardized experimental procedures. The following sections detail the methodologies for key photophysical measurements.
UV-Vis Absorption Spectroscopy
This protocol outlines the procedure for measuring the absorption spectrum to determine the wavelength of maximum absorption (λmax).
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., THF, dichloromethane, or cyclohexane) of known concentration. From the stock solution, prepare a series of dilutions to obtain solutions with absorbances in the range of 0.1 to 1.0 at the expected λmax.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Sample Measurement: Record the absorption spectrum of each diluted solution against the solvent blank over a wavelength range that encompasses the expected absorption (e.g., 200-500 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the spectra. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
Fluorescence Spectroscopy
This protocol describes the measurement of the fluorescence emission spectrum.
Instrumentation:
-
Spectrofluorometer with a monochromatic excitation source and a sensitive emission detector.
-
Quartz fluorescence cuvettes (1 cm path length).
Procedure:
-
Solution Preparation: Prepare a dilute solution of the sample in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Instrument Setup: Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum. Set the emission and excitation slit widths to achieve an optimal signal-to-noise ratio.
-
Spectrum Acquisition: Record the fluorescence emission spectrum over a wavelength range that is longer than the excitation wavelength (e.g., 320-600 nm). A solvent blank should also be run to check for any background fluorescence.
-
Data Correction: The raw emission data should be corrected for the wavelength-dependent response of the detector and other instrumental artifacts to obtain the true emission spectrum.
Fluorescence Quantum Yield Measurement (Relative Method)
The fluorescence quantum yield (ΦPL) is a measure of the efficiency of the fluorescence process. The relative method compares the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.[3][4]
Instrumentation:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region as the sample. For blue-emitting fluorene derivatives, quinine sulfate in 0.5 M H2SO4 (ΦPL = 0.54) is a common standard.
-
Absorbance Matching: Prepare a series of solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength.
-
Fluorescence Measurement: Record the corrected fluorescence emission spectra for all solutions of the sample and the standard at the same excitation wavelength.
-
Data Analysis: Integrate the area under the corrected emission spectra for both the sample and the standard. The quantum yield of the sample (Φs) is calculated using the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2)
Where:
-
Φr is the quantum yield of the reference.
-
Is and Ir are the integrated fluorescence intensities of the sample and reference, respectively.
-
As and Ar are the absorbances of the sample and reference at the excitation wavelength, respectively.
-
ns and nr are the refractive indices of the sample and reference solutions, respectively.
-
Fluorescence Lifetime Measurement
Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.
Instrumentation:
-
TCSPC system, including a pulsed light source (e.g., picosecond laser diode or LED), a fast photodetector (e.g., single-photon avalanche diode or microchannel plate photomultiplier tube), and timing electronics.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample as for fluorescence measurements.
-
Instrument Response Function (IRF): Measure the instrument response function by using a scattering solution (e.g., a dilute solution of non-dairy creamer or a Ludox solution) in place of the sample.
-
Fluorescence Decay Measurement: Collect the fluorescence decay data from the sample by exciting at λmax and detecting at the emission maximum.
-
Data Analysis: The fluorescence decay data is deconvoluted with the IRF and fitted to an exponential decay function to determine the fluorescence lifetime (τ). For a single exponential decay, the intensity (I) as a function of time (t) is given by:
I(t) = I0 * exp(-t/τ)
Visualizations
Experimental Workflow for Relative Quantum Yield Measurement
Caption: Workflow for determining relative fluorescence quantum yield.
Structure-Property Relationship in Fluorene Derivatives
References
An In-depth Technical Guide on the Fluorescence Quantum Yield of 2-Bromo-9,9-dibutyl-9H-fluorene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-9,9-dibutyl-9H-fluorene and its derivatives are of significant interest in the development of advanced organic materials, particularly for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. The fluorene core provides a rigid and highly fluorescent platform, while the alkyl chains at the 9-position enhance solubility and processability. The bromine atom at the 2-position serves as a versatile synthetic handle for further functionalization, allowing for the fine-tuning of the molecule's photophysical properties. A critical parameter for these applications is the fluorescence quantum yield (Φf), which quantifies the efficiency of the fluorescence process.
Core Photophysical Data of Related Fluorene Derivatives
Direct experimental data on the comprehensive photophysical properties of this compound is limited in publicly accessible literature. However, a comparative analysis with related fluorene compounds can provide valuable insights into its expected properties. The following table summarizes key photophysical data for relevant fluorene derivatives.
| Compound | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Fluorescence Quantum Yield (Φf) | Solvent |
| 2-Bromo-9,9-dihexyl-9H-fluorene | 309 | Not Reported | Not Reported | Tetrahydrofuran (THF)[1] |
| Poly(9,9-dioctylfluorene) (PFO) | ~380 | ~470 | > 0.50 | Chloroform/THF[2] |
| Monomeric Dialkylfluorene | ~264, 292, 304 | ~320 | ~0.42 | Not Specified[2] |
| Poly(2,7-fluorene) derivatives | ~380-390 | ~410 | up to 0.87 | Chloroform[3] |
| Poly(2,7-9,9'-dihexylfluorene-dyil) | ~366 (film) | ~420 (film) | 0.52 | THF[4] |
| Poly(2,7-9,9'-dihexylfluorene-dyil) | Not Reported | Not Reported | 0.49 | Toluene[4] |
| Poly(2,7-9,9'-dihexylfluorene-dyil) | Not Reported | Not Reported | 0.49 | Chloroform[4] |
| Poly(2,7-9,9'-dihexylfluorene-dyil) | Not Reported | Not Reported | 0.36 | Ethyl Acetate[4] |
Note: The photophysical properties of fluorene derivatives are highly sensitive to the solvent, concentration, and the specific nature of the substituents on the fluorene core. The dialkylation at the 9-position is crucial for enhancing thermo- and photostability and achieving higher quantum yields by preventing oxidation to fluorenone.[5]
Experimental Protocols for Fluorescence Quantum Yield Determination
The fluorescence quantum yield of a compound is determined as the ratio of photons emitted to photons absorbed. There are two primary methods for its measurement: the absolute method and the relative method.
Relative Method
The relative method is more common and involves comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.
a. Instrumentation:
-
UV-Vis Spectrophotometer: To measure the absorbance of the sample and standard solutions.
-
Spectrofluorometer: Equipped with a monochromatic excitation source and an emission detector. The instrument should be capable of providing corrected emission spectra.
b. Materials:
-
Sample: this compound derivative of interest.
-
Fluorescence Standard: A compound with a well-documented and stable quantum yield in the same spectral region as the sample. For blue-emitting fluorene derivatives, quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard.
-
Solvent: A high-purity, spectroscopic grade solvent in which both the sample and standard are soluble and stable. The solvent should not absorb at the excitation and emission wavelengths.
c. Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions. Determine the absorbance at the selected excitation wavelength.
-
Fluorescence Measurement: Record the corrected fluorescence emission spectra of all solutions using the same excitation wavelength and instrument parameters for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the corrected emission spectra for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The relationship should be linear, and the slope of the resulting line is the gradient (Grad).
-
The quantum yield of the sample (Φs) is calculated using the following equation:
Φs = Φr * (Grads / Gradr) * (ns² / nr²)
Where:
-
Φr is the quantum yield of the reference standard.
-
Grads and Gradr are the gradients of the plots for the sample and the reference, respectively.
-
ns and nr are the refractive indices of the solvents used for the sample and the reference, respectively. If the same solvent is used, this term becomes 1.
-
-
Absolute Method
The absolute method directly measures the number of photons emitted and absorbed using an integrating sphere, which collects all the emitted light from the sample.
a. Instrumentation:
-
Spectrofluorometer with an Integrating Sphere: This is a specialized setup that captures the total fluorescence emission in all directions.
b. Procedure:
-
Measure Scattered Light (Blank): A cuvette containing the pure solvent is placed in the integrating sphere, and the scattered excitation light is measured.
-
Measure Sample Emission: The sample solution is placed in the integrating sphere, and the total emission (fluorescence and scattered excitation light) is measured.
-
Calculation: The instrument's software calculates the fluorescence quantum yield by comparing the integrated intensity of the emitted light to the integrated intensity of the absorbed light (the difference between the blank and sample measurements at the excitation wavelength).
Visualizations
Experimental Workflow for Relative Quantum Yield Measurement
Caption: Workflow for the relative determination of fluorescence quantum yield.
Relationship of Factors Affecting Fluorescence Quantum Yield
Caption: Key factors influencing the fluorescence quantum yield.
References
Solubility of 2-Bromo-9,9-dibutyl-9H-fluorene in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2-Bromo-9,9-dibutyl-9H-fluorene, a key intermediate in the synthesis of advanced organic electronic materials. A thorough understanding of its solubility is crucial for optimizing reaction conditions, purification processes, and the formulation of materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Core Concepts: Structure and Solubility
This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The solubility of this compound is significantly influenced by its molecular structure. The flat, aromatic fluorene core is inherently nonpolar and tends to have low solubility in many solvents. However, the introduction of two n-butyl chains at the 9-position dramatically enhances its solubility in common organic solvents. These alkyl chains increase the steric hindrance and disrupt the crystal packing of the molecule, reducing the energy required to dissolve it.
Data Presentation: Qualitative Solubility of a Structurally Similar Compound
The following table summarizes the qualitative solubility of 2-bromo-9,9-dihexyl-9H-fluorene, which can be used as a strong indicator for the expected solubility of this compound.
| Solvent | Chemical Formula | Polarity Index | Estimated Solubility (mg/mL) |
| Toluene | C₇H₈ | 2.4 | High (>100) |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | High (>100) |
| Chloroform | CHCl₃ | 4.1 | High (>100) |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | High (>100) |
| Hexane | C₆H₁₄ | 0.1 | Moderate (10-50) |
| Acetone | C₃H₆O | 5.1 | Moderate (10-50) |
| Ethanol | C₂H₅OH | 4.3 | Low (<10) |
| Water | H₂O | 10.2 | Insoluble (<0.1) |
Data adapted from qualitative descriptions for 2-bromo-9,9-dihexyl-9H-fluorene.[1]
Experimental Protocols: Gravimetric Solubility Determination
The solubility of this compound can be experimentally determined using a standard gravimetric method. This protocol is designed to establish the saturation solubility of a solid compound in a given solvent at a specific temperature.[1]
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
High-purity this compound
-
Analytical grade organic solvent
-
Sealed vials or test tubes
-
Constant temperature shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.2 µm PTFE)
-
Pre-weighed vials for solvent evaporation
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a sealed vial.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial and place it in a constant temperature shaker or water bath.
-
Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) to ensure saturation.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vial to stand undisturbed at the same temperature for a few hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed vial to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact volume of the filtered saturated solution.
-
Evaporate the solvent from the pre-weighed vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.
-
Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.
-
Weigh the vial containing the dried solute on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight.
-
The solubility is then calculated by dividing the mass of the dissolved solid by the volume of the solvent used. The result can be expressed in units such as g/L or mg/mL.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for the gravimetric determination of solubility.
Caption: Workflow for Gravimetric Solubility Determination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. 2-Bromo-9,9-dimethylfluorene, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 2-Bromo-9,9-dimethylfluorene | 28320-31-2 [chemicalbook.com]
- 6. 2-Bromo-9,9-dimethylfluorene, 98% | Fisher Scientific [fishersci.ca]
Thermal Stability and Decomposition Profile of 2-Bromo-9,9-dibutyl-9H-fluorene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-Bromo-9,9-dibutyl-9H-fluorene is a halogenated derivative of fluorene, a polycyclic aromatic hydrocarbon. The introduction of two butyl chains at the C9 position is intended to enhance its solubility in common organic solvents, a critical property for its application in solution-processed organic electronics and as an intermediate in drug discovery. The bromine atom at the C2 position serves as a versatile functional handle for various cross-coupling reactions, enabling the synthesis of a wide array of conjugated polymers and complex organic molecules. Understanding the thermal stability of this compound is crucial for its synthesis, purification, storage, and application, as it dictates the processing temperatures and long-term stability of materials derived from it.
Physicochemical and Thermal Properties
Direct experimental data on the melting point and decomposition temperature of this compound are not found in the surveyed literature. However, the thermal properties of structurally similar fluorene derivatives provide valuable insights. The stability of such compounds is influenced by the fluorene core and the nature of the alkyl substituents at the C9 position.
Quantitative Data of Related Fluorene Derivatives
The following table summarizes the available thermal data for closely related 2-bromo-9,9-dialkyl-9H-fluorene compounds to provide a comparative context.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Decomposition Temperature (°C) | Analysis Method |
| 2-Bromo-9,9-dimethyl-9H-fluorene | C₁₅H₁₃Br | 273.17[1] | 57-62 | Not Reported | Not Specified |
| 2-Bromo-9,9-dihexyl-9H-fluorene | C₂₅H₃₃Br | 413.43[2] | Not Reported | Not Reported | Not Specified |
| 2,7-Dibromo-9,9-dihexylfluorene | C₂₅H₃₂Br₂ | 492.33 | 67-71[2] | Not Reported | Not Specified |
Experimental Protocols
To determine the thermal stability and decomposition temperature of this compound, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the recommended analytical techniques.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of decomposition and the thermal stability of a material.
Objective: To determine the decomposition temperature of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a clean TGA pan (e.g., alumina or platinum).
-
Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is often defined as the temperature at which 5% weight loss occurs (Td5%).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.
Objective: To determine the melting point of this compound.
Instrumentation: A calibrated differential scanning calorimeter.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen or argon).
-
Thermal Program: The sample is subjected to a heat-cool-heat cycle. For example:
-
Heat from ambient temperature to a temperature above the expected melting point (e.g., 150 °C) at a rate of 10 °C/min.
-
Cool to a low temperature (e.g., -50 °C) at a rate of 10 °C/min.
-
Heat again to the upper temperature at 10 °C/min. The second heating scan is often used to determine the melting point of the crystalline material, as it provides a more consistent thermal history.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify the endothermic peak corresponding to melting. The peak temperature or the onset temperature of this peak is reported as the melting point.
Synthesis of 2-Bromo-9,9-dialkyl-9H-fluorene Derivatives
While a specific protocol for this compound is not detailed in the searched literature, the synthesis of its dihexyl analogue is well-documented and provides a reliable template.[3]
Representative Synthesis of 2-Bromo-9,9-dihexyl-9H-fluorene
This procedure involves the alkylation of 2-bromofluorene.[3]
Materials:
-
2-Bromofluorene
-
1-Bromohexane
-
Tetrabutylammonium bromide (phase transfer catalyst)
-
50% aqueous sodium hydroxide (NaOH)
-
Diethyl ether
-
Saturated saline solution
-
Anhydrous magnesium sulfate
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
To a round-bottom flask, add 2-bromofluorene, an excess of 1-bromohexane, tetrabutylammonium bromide, and 50% aqueous NaOH.[3]
-
Stir the reaction mixture vigorously at 80 °C overnight.[3]
-
After cooling to room temperature, separate the organic layer.[3]
-
Extract the aqueous phase with diethyl ether.[3]
-
Combine the organic phases and wash with saturated saline.[3]
-
Dry the organic layer over anhydrous magnesium sulfate.[3]
-
Remove the solvent under reduced pressure.[3]
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield the product.[3]
Visualizations
Synthesis and Analysis Workflow
The following diagram illustrates the logical workflow from the synthesis of a 2-bromo-9,9-dialkyl-9H-fluorene derivative to its thermal characterization.
Caption: Workflow for the synthesis and thermal analysis of this compound.
Conclusion
This technical guide has provided an overview of the expected thermal properties of this compound based on data from analogous compounds. While specific experimental values for the target compound are not currently available, the detailed protocols for TGA and DSC analysis, along with a representative synthesis procedure, offer a solid foundation for researchers to produce and characterize this material. The provided information is intended to aid in the design of experiments and the interpretation of results for those working with this and related fluorene derivatives in the fields of materials science and drug development.
References
An In-depth Technical Guide to the Electrochemical Properties of 2-Bromo-9,9-dibutyl-9H-fluorene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-9,9-dibutyl-9H-fluorene is a key intermediate in the synthesis of advanced organic electronic materials. Its molecular architecture, featuring a rigid and planar fluorene core, is enhanced by the presence of two butyl chains at the 9-position, which significantly improves its solubility in common organic solvents. This enhanced solubility is a critical factor for the solution-based processing of organic electronic devices. The bromine atom at the 2-position provides a versatile site for further functionalization through various cross-coupling reactions, such as Suzuki and Stille couplings. This allows for the precise construction of well-defined conjugated polymers and oligomers with tailored electronic and photophysical properties.
A thorough understanding of the electrochemical properties of this compound and its derivatives is paramount for the rational design and fabrication of high-performance organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). This technical guide provides a comprehensive overview of the core electrochemical characteristics, detailed experimental protocols for their determination, and a summary of relevant data from closely related fluorene derivatives.
Electrochemical Properties
Direct experimental data on the electrochemical properties of this compound are not extensively available in the public domain. However, the electrochemical behavior of closely related 9,9-dialkylfluorene derivatives and their corresponding polymers are well-documented. This data can be used to provide a reliable estimation of the properties of the target compound. The alkyl chains at the 9-position of the fluorene core generally have a minor influence on the electronic properties of the aromatic system. Therefore, the data from analogs such as 2-bromo-9,9-dihexyl-9H-fluorene and poly(9,9-dioctylfluorene) serve as valuable benchmarks.
The key electrochemical parameters for organic semiconducting materials are the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These parameters govern the efficiency of charge injection, transport, and the overall performance of organic electronic devices.
Data Presentation: Electrochemical Properties of Analogous Fluorene Derivatives
The following table summarizes the electrochemical data for several fluorene derivatives that are structurally similar to this compound. This data is essential for estimating the electrochemical behavior of the target molecule.
| Compound/Polymer | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Onset Oxidation Potential (V vs. Fc/Fc+) | Reference |
| Poly(9,9-dioctylfluorene) (PFO) | -5.7 to -5.8 | -2.1 to -2.4 | 3.3 - 3.7 | 0.8 - 1.0 | [1] |
| Poly(9,9-dihexylfluorene) (PDHF) | -5.75 | -2.35 | 3.4 | Not Reported | |
| Ter(9,9'-spirobifluorene) | -5.83 | -2.18 | 3.65 | 0.73 | [2] |
| 2,7-Dibromo-9,9-dimethyl-9H-fluorene | Not Reported | Not Reported | Not Reported | Not Reported |
Note: The HOMO and LUMO levels are typically determined from the onset of the first oxidation and reduction peaks in cyclic voltammetry measurements, respectively. The ferrocene/ferrocenium (Fc/Fc+) redox couple is commonly used as an internal standard.
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the characterization of its electrochemical properties using cyclic voltammetry.
Synthesis of this compound
The synthesis of this compound is typically achieved through the alkylation of 2-bromofluorene. The following protocol is adapted from the synthesis of the analogous 2-bromo-9,9-dihexyl-9H-fluorene[3].
Materials:
-
2-Bromofluorene
-
1-Bromobutane
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
A mixture of 2-bromofluorene, a phase transfer catalyst such as tetrabutylammonium bromide (TBAB), and powdered sodium hydroxide is prepared in toluene.
-
1-Bromobutane is added to the reaction mixture.
-
The mixture is heated to reflux and stirred vigorously for several hours.
-
After cooling to room temperature, deionized water is added to quench the reaction.
-
The organic layer is separated, washed with water and brine, and then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Electrochemical Characterization: Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful technique to determine the HOMO and LUMO energy levels of organic materials.
Instrumentation and Setup:
-
A three-electrode electrochemical cell.
-
Working electrode: Glassy carbon, platinum, or gold electrode.
-
Reference electrode: Saturated calomel electrode (SCE) or Ag/AgCl electrode.
-
Counter electrode: Platinum wire.
-
Potentiostat.
Materials:
-
Anhydrous and deoxygenated solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran).
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP)).
-
The sample of this compound.
-
Ferrocene (for internal calibration).
Procedure:
-
The sample is dissolved in the electrolyte solution at a concentration of approximately 1-5 mM.
-
The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
The three electrodes are immersed in the solution.
-
The potential is scanned from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 50-100 mV/s).
-
The resulting current is measured as a function of the applied potential to generate a cyclic voltammogram.
-
After the measurement of the sample, a small amount of ferrocene is added to the solution, and the CV is recorded again to determine the Fc/Fc+ redox potential.
-
The onset oxidation potential (E_ox^onset) and onset reduction potential (E_red^onset) of the sample are determined from the voltammogram.
-
The HOMO and LUMO energy levels are calculated using the following empirical equations:
-
HOMO (eV) = -[E_ox^onset (vs. Fc/Fc+) + 4.8]
-
LUMO (eV) = -[E_red^onset (vs. Fc/Fc+) + 4.8]
(Note: The value of 4.8 eV is the energy level of the Fc/Fc+ redox couple relative to the vacuum level.)
-
Structure-Property Relationships
The electrochemical properties of fluorene derivatives are intrinsically linked to their molecular structure.
The rigid and planar fluorene core is the primary determinant of the fundamental electronic properties, including the HOMO and LUMO energy levels. The π-conjugated system of the fluorene unit dictates the energy gap. The butyl chains at the 9-position, while crucial for solubility, have a relatively small impact on the electronic energy levels. The electron-withdrawing nature of the bromine atom at the 2-position can slightly lower both the HOMO and LUMO energy levels. Further functionalization at this position by introducing electron-donating or electron-withdrawing groups can be used to precisely tune the electrochemical properties for specific device applications.
Conclusion
This compound is a versatile building block for the synthesis of a wide range of organic electronic materials. While direct experimental data on its electrochemical properties are limited, a comprehensive understanding can be derived from the well-established data of its close structural analogs. The provided experimental protocols for synthesis and electrochemical characterization offer a practical guide for researchers in the field. The ability to systematically modify the fluorene core through the bromo-functionality allows for the fine-tuning of HOMO and LUMO energy levels, which is a critical aspect in the design of next-generation organic electronic devices. Further detailed experimental and computational studies on this compound are encouraged to expand the fundamental understanding of this important material.
References
Introduction to the Electrochemical Analysis of Fluorene Derivatives
An In-depth Technical Guide to the Cyclic Voltammetry of 2-Bromo-9,9-dibutyl-9H-fluorene Derivatives
Fluorene and its derivatives are a cornerstone in the development of high-performance organic electronic materials, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The 9,9-dialkylfluorene unit is particularly favored as it enhances solubility and processability without significantly disrupting the electronic properties of the conjugated backbone. The introduction of a bromine atom, as in this compound, provides a versatile handle for further chemical modification, typically through cross-coupling reactions like Suzuki or Stille, to build more complex conjugated polymers and oligomers.
Cyclic voltammetry (CV) is a powerful and essential electroanalytical technique used to investigate the redox properties of these materials. By measuring the current response to a triangular potential sweep, researchers can determine key electronic parameters such as oxidation and reduction potentials. This data is crucial for estimating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which govern charge injection, transport, and the overall efficiency and stability of an optoelectronic device. This guide provides a detailed overview of the cyclic voltammetry of 2-bromo-9,9-dialkylfluorene derivatives, focusing on experimental protocols, data interpretation, and the relationship between molecular structure and electrochemical behavior.
Experimental Protocol for Cyclic Voltammetry
A standardized protocol is essential for obtaining reproducible and comparable cyclic voltammetry data. The following is a representative experimental methodology for analyzing a 2-bromo-9,9-dialkylfluorene derivative.
1. Materials and Reagents:
-
Analyte: this compound derivative (or a closely related compound) at a concentration of approximately 1-5 mM.
-
Solvent: Anhydrous, electrochemical-grade solvent such as dichloromethane (DCM) or acetonitrile (ACN). The solvent must be able to dissolve the analyte and the supporting electrolyte and be electrochemically stable within the desired potential window.
-
Supporting Electrolyte: A non-reactive salt to ensure solution conductivity, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAClO₄).
-
Reference Standard: Ferrocene is commonly used as an internal standard for calibrating the potential axis. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential.
-
Inert Gas: High-purity nitrogen (N₂) or argon (Ar) for deoxygenating the solution, as dissolved oxygen is electroactive and can interfere with measurements.
2. Electrochemical Cell Setup:
-
Working Electrode (WE): The electrode where the reaction of interest occurs. Common choices include a glassy carbon electrode (GCE), platinum (Pt), or gold (Au) disk electrode. The surface should be polished to a mirror finish with alumina slurry and cleaned before each experiment.
-
Reference Electrode (RE): Provides a stable potential reference. A silver/silver chloride (Ag/AgCl) or a silver/silver ion (Ag/Ag⁺) electrode is typically used for non-aqueous systems.
-
Counter Electrode (CE): Completes the electrical circuit. A platinum wire or gauze with a surface area significantly larger than the working electrode is commonly used.
3. Measurement Procedure:
-
Preparation: The analyte and supporting electrolyte are dissolved in the solvent in the electrochemical cell.
-
Deoxygenation: The solution is purged with an inert gas (N₂ or Ar) for at least 15-20 minutes to remove dissolved oxygen. A blanket of the inert gas is maintained over the solution throughout the experiment.
-
Cyclic Voltammogram Acquisition:
-
The potentiostat is configured with the desired scan parameters: initial potential, vertex potentials (the switching potentials), and scan rate (e.g., 50-100 mV/s).
-
The potential is swept from the initial value towards the oxidation or reduction region and then reversed.
-
The resulting current is recorded as a function of the applied potential.
-
-
Calibration: After recording the voltammogram of the analyte, a small amount of ferrocene is added to the solution, and another CV is run to record the Fc/Fc⁺ redox couple. This allows for accurate potential referencing.
4. Data Analysis:
-
The onset potentials of the first oxidation (Eoxonset) and reduction (Eredonset) peaks are determined from the voltammogram.
-
These onset potentials are used to calculate the HOMO and LUMO energy levels using empirical formulas, referencing the ferrocene standard.[3][4]
Experimental Workflow and Data Interpretation
The process from sample preparation to the determination of electronic properties follows a logical workflow. The relationship between the measured electrochemical potentials and the calculated molecular orbital energy levels is a cornerstone of this analysis.
Electrochemical Data of Brominated Fluorene Derivatives
Table 1: Electrochemical Properties of Fluorene-Based Polymers and Derivatives
| Compound/Polymer | Oxidation Onset (Eoxonset vs. Fc/Fc⁺) [V] | HOMO Level [eV] | Reduction Onset (Eredonset vs. Fc/Fc⁺) [V] | LUMO Level [eV] | Electrochemical Band Gap (Eg) [eV] |
| Poly(9,9-dihexylfluorene) (P1)¹ | 0.98 | -5.78 | -2.45 | -2.35 | 3.43 |
| Poly(9,9-didodecylfluorene) (P2)¹ | 0.95 | -5.75 | -2.50 | -2.30 | 3.45 |
| 2-Acetyl-9,9'-spirobifluorene² | N/A | N/A | -2.27 (E° vs SCE) | N/A | N/A |
| 2,2'-Diacetyl-9,9'-spirobifluorene² | N/A | N/A | -2.25 (E° vs SCE) | N/A | N/A |
¹Data derived from polymers synthesized via Stille coupling, providing insight into the behavior of the fluorene backbone with varying alkyl chain lengths.[5] ²Data for acetyl-substituted spirobifluorene derivatives, showing reduction potentials. Note the different reference electrode (SCE).[6]
Structure-Property Relationships
The electrochemical properties of 2-bromo-9,9-dialkylfluorene derivatives are influenced by several structural factors:
-
Alkyl Chains at C9: The length of the alkyl chains (e.g., butyl, hexyl, octyl) primarily affects the material's solubility and morphology. As seen in Table 1, increasing the chain length from hexyl (P1) to dodecyl (P2) has a minimal effect on the HOMO/LUMO levels and the electrochemical band gap.[5]
-
Bromine Substituent: The bromine atom at the C2 position is an electron-withdrawing group. This substitution is expected to lower both the HOMO and LUMO energy levels compared to an unsubstituted fluorene core, potentially increasing the material's oxidative stability.
-
Polymerization: When monomers like this compound are polymerized, the resulting extension of π-conjugation along the polymer backbone typically leads to a decrease in the energy band gap. This is because both the HOMO level is raised and the LUMO level is lowered compared to the monomer unit.
Conclusion
Cyclic voltammetry is an indispensable tool for characterizing the electronic structure of this compound and its derivatives. By following a rigorous experimental protocol, researchers can determine the redox potentials, which are critical for calculating the HOMO and LUMO energy levels. While specific data for the dibutyl monomer is sparse, the analysis of related polymers and derivatives demonstrates a clear and predictable relationship between molecular structure and electrochemical properties. This understanding is fundamental for the rational design of new and improved fluorene-based materials for a wide array of applications in organic electronics and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Electrochemistry of 9,9′-spirobifluorene derivatives: 2-acetyl- and 2,2′-diacetyl-9,9′-spirobifluorene. Preparation of stereoisomeric 2,3-bis(9,9′-spirobifluoren-2-yl)butane-2,3-diols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the HOMO/LUMO Energy Levels of 2-Bromo-9,9-dibutyl-9H-fluorene
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Electronic Properties of Fluorene Derivatives
The fluorene core is a rigid and planar aromatic system that provides an excellent backbone for conjugated molecules and polymers. The 9-position of the fluorene unit can be functionalized, often with alkyl chains like dibutyl groups, to enhance solubility in common organic solvents, which is crucial for material processing. The introduction of a bromine atom at the 2-position serves as a versatile handle for various cross-coupling reactions, allowing for the construction of more complex conjugated systems.
The electronic properties of fluorene derivatives, particularly the HOMO and LUMO energy levels, are influenced by the nature of the substituents. Electron-donating groups tend to increase the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level. The bromo group is weakly electron-withdrawing, and the dibutyl groups are weakly electron-donating. Therefore, a precise determination of the HOMO and LUMO levels for 2-Bromo-9,9-dibutyl-9H-fluorene is necessary to predict its charge injection and transport properties in electronic devices.
Data Presentation
While experimental values for this compound are not yet reported, the following table structure is recommended for presenting the quantitative data once obtained. This standardized format allows for easy comparison with other materials.
| Parameter | Experimental Value (eV) | Computational Value (eV) | Method of Determination |
| HOMO Energy Level | To be determined | To be determined | Cyclic Voltammetry / DFT |
| LUMO Energy Level | To be determined | To be determined | Cyclic Voltammetry + UV-Vis / DFT |
| Electrochemical Band Gap (Egec) | To be determined | To be determined | ELUMO - EHOMO from CV |
| Optical Band Gap (Egopt) | To be determined | To be determined | UV-Vis Spectroscopy |
Experimental Protocols
The HOMO and LUMO energy levels of this compound can be determined experimentally using a combination of cyclic voltammetry (CV) and UV-Vis spectroscopy.
Synthesis of this compound
A general procedure for the synthesis of 2-bromo-9,9-dialkyl-9H-fluorenes involves the alkylation of 2-bromofluorene. The following is a representative protocol that can be adapted for the synthesis of the dibutyl derivative.
Materials:
-
2-Bromofluorene
-
1-Bromobutane
-
Potassium hydroxide (or another strong base)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Solvent (e.g., dimethyl sulfoxide - DMSO)
Procedure:
-
Dissolve 2-bromofluorene in the chosen solvent in a round-bottom flask.
-
Add the phase-transfer catalyst to the solution.
-
Add an excess of 1-bromobutane to the reaction mixture.
-
Slowly add a concentrated aqueous solution of the strong base while stirring vigorously.
-
Heat the reaction mixture and stir for several hours until the reaction is complete (monitoring by TLC).
-
After cooling to room temperature, add water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.
Experimental Setup:
-
Working Electrode: Glassy carbon electrode or platinum electrode.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode: Platinum wire.
-
Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF6) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).
-
Analyte: A dilute solution of this compound in the electrolyte solution.
-
Internal Standard: Ferrocene/ferrocenium (Fc/Fc+) redox couple for calibration.
Procedure:
-
Prepare the electrolyte solution and purge with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Record a background voltammogram of the electrolyte solution.
-
Add the analyte to the electrochemical cell and record the cyclic voltammogram.
-
Scan the potential to a sufficiently positive value to observe the oxidation of the analyte and then reverse the scan.
-
Add a small amount of ferrocene to the solution and record the voltammogram to determine the potential of the Fc/Fc+ couple.
-
The onset oxidation potential (Eoxonset) is determined from the voltammogram.
-
The HOMO energy level can be estimated using the following empirical formula: EHOMO = -[Eoxonset - E1/2(Fc/Fc+) + 4.8] eV (where E1/2(Fc/Fc+) is the half-wave potential of the ferrocene internal standard, and 4.8 eV is the energy level of the Fc/Fc+ couple below the vacuum level).
-
If a reversible reduction peak is observed, the LUMO level can be estimated from the onset reduction potential (Eredonset): ELUMO = -[Eredonset - E1/2(Fc/Fc+) + 4.8] eV
UV-Vis Spectroscopy
UV-Vis spectroscopy is used to determine the optical band gap (Egopt) of the material.
Procedure:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., chloroform or THF).
-
Record the UV-Vis absorption spectrum.
-
The optical band gap is estimated from the onset of the absorption edge (λonset) using the formula: Egopt = 1240 / λonset (nm) eV
-
The LUMO energy level can also be estimated by adding the optical band gap to the experimentally determined HOMO level: ELUMO = EHOMO + Egopt
Computational Protocol: Density Functional Theory (DFT)
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the electronic properties of molecules.
Software: Gaussian, ORCA, Spartan, etc.
General Workflow:
-
Geometry Optimization: The molecular structure of this compound is first optimized to find its lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-31G(d) basis set.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it is a true energy minimum (i.e., no imaginary frequencies).
-
Single-Point Energy Calculation: A single-point energy calculation is then performed on the optimized geometry using a higher level of theory if desired (e.g., a larger basis set like 6-311+G(d,p)) to obtain more accurate orbital energies.
-
HOMO/LUMO Energy Extraction: The energies of the HOMO and LUMO are directly obtained from the output of the single-point energy calculation.
The HOMO-LUMO gap is simply the difference between the LUMO and HOMO energies: Egap = ELUMO - EHOMO .
Mandatory Visualizations
The following diagrams illustrate the workflows and relationships described in this guide.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Computational workflow for determining HOMO/LUMO energy levels using DFT.
Caption: Relationship between molecular structure and HOMO/LUMO energy levels.
An In-depth Technical Guide on the Crystal Structure and Synthesis of 2-Bromo-9,9-dibutyl-9H-fluorene and its Analogs
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the available structural information, synthetic methodologies, and physicochemical properties of 2-Bromo-9,9-dibutyl-9H-fluorene and its closely related analogs. Due to the current absence of a publicly available solved crystal structure for this compound, this guide leverages data from similar fluorene derivatives to offer valuable comparative insights for researchers in organic electronics and materials science.
Introduction
Fluorene derivatives are a significant class of organic compounds extensively utilized in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic applications.[1] The 9,9-dialkylfluorene scaffold provides excellent solubility and prevents aggregation, while the bromine functionality at the 2-position offers a versatile site for further chemical modifications through cross-coupling reactions.[1][2] This guide focuses on this compound, a key building block in the synthesis of conjugated polymers and organic semiconductors.
Synthesis
While a specific protocol for this compound is not detailed in the available literature, the synthesis of the closely related 2-bromo-9,9-dihexyl-9H-fluorene is well-documented and can be adapted. The typical procedure involves the alkylation of 2-bromofluorene.[1]
The synthesis can be conceptualized as a direct alkylation of 2-bromofluorene.
Caption: Synthetic route to 2-Bromo-9,9-dialkyl-9H-fluorene.
This protocol is adapted from the synthesis of 2-bromo-9,9-dihexyl-9H-fluorene.[1]
Materials:
-
2-Bromofluorene
-
1-Bromobutane
-
Tetrabutylammonium bromide (phase transfer catalyst)
-
50% aqueous sodium hydroxide (NaOH)
-
Ether or other suitable organic solvent
-
Saturated saline solution
-
Anhydrous magnesium sulfate
-
Petroleum ether/ethyl acetate mixture for chromatography
Procedure:
-
To a round-bottom flask, add 2-bromofluorene, an excess of 1-bromobutane, tetrabutylammonium bromide, and 50% aqueous NaOH.
-
Stir the reaction mixture vigorously at 80 °C overnight (approximately 12 hours).
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous phase with an organic solvent (e.g., ether) multiple times.
-
Combine the organic phases and wash with saturated saline solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by short silica gel column chromatography using a suitable eluent, such as a petroleum ether/ethyl acetate mixture.
Crystal Structure and Physicochemical Properties
As of the latest search, a solved crystal structure for this compound is not available in open databases. However, crystallographic data for the related compound, 2,7-Dibromo-9,9-dimethyl-9H-fluorene , provides insight into the general structural features of brominated 9,9-dialkylfluorenes.[3]
| Parameter | Value[3] |
| Molecular Formula | C₁₅H₁₂Br₂ |
| Molecular Weight | 352.07 |
| Crystal System | Orthorhombic |
| Space Group | Iba2 |
| a (Å) | 17.097(4) |
| b (Å) | 11.161(3) |
| c (Å) | 6.9120(17) |
| V (ų) | 1319.0(6) |
| Z | 4 |
| R-factor | 0.032 |
In the crystal structure of 2,7-Dibromo-9,9-dimethyl-9H-fluorene, weak π–π interactions are observed between symmetry-related molecules, with a centroid–centroid distance of 3.8409 (15) Å, leading to stacking along the c-axis.[3] The fluorene unit itself is nearly planar.[3]
The following table summarizes key computed properties for 2,7-dibromo-9,9-dibutyl-9H-fluorene and 2-bromo-9,9-diphenyl-9H-fluorene, providing a reference for the expected properties of the title compound.
| Property | 2,7-Dibromo-9,9-dibutyl-9H-fluorene[4] | 2-Bromo-9,9-diphenyl-9H-fluorene[5] |
| Molecular Formula | C₂₁H₂₄Br₂ | C₂₅H₁₇Br |
| Molecular Weight | 436.2 g/mol | 397.3 g/mol |
| Monoisotopic Mass | 434.02448 Da | 396.05136 Da |
| XLogP3 | 9.1 | 7.4 |
| CAS Number | 188200-91-1 | 474918-32-6 |
Applications in Materials Science
2-Bromo-9,9-dialkyl-9H-fluorene derivatives are crucial intermediates for materials used in organic electronics.[1] The di-alkyl chains enhance solubility, facilitating the formation of high-quality thin films via solution-based techniques like spin-coating and inkjet printing.[6] The bromo-functionality allows for the use of various cross-coupling reactions (e.g., Suzuki, Sonogashira, Yamamoto) to synthesize a diverse range of polymers and small molecules with tailored optoelectronic properties for use in OLEDs and OPVs.[2]
Conclusion
While the specific crystal structure of this compound remains to be determined, analysis of its close analogs provides significant insights into its likely synthesis, structure, and properties. The synthetic protocol for the dihexyl derivative offers a reliable starting point for its preparation. The crystallographic data for the dimethyl analog suggests a nearly planar fluorene core with potential for π–π stacking interactions, a key consideration for charge transport in organic semiconductor applications. Further research to elucidate the precise crystal structure of the title compound would be a valuable contribution to the field of materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,7-Dibromo-9,9-dibutyl-9H-fluorene | C21H24Br2 | CID 22475893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-9,9-diphenyl-9H-fluorene | C25H17Br | CID 46856308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Aggregation-induced emission in 2-Bromo-9,9-dibutyl-9H-fluorene derivatives
An In-depth Technical Guide on Aggregation-Induced Emission in 2-Bromo-9,9-dibutyl-9H-fluorene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles of aggregation-induced emission (AIE) with a focus on this compound derivatives. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs, such as the 9,9-dihexyl and 9,9-dimethyl fluorene derivatives, to provide a foundational understanding of its expected properties and the experimental methodologies for its characterization.
Introduction to Aggregation-Induced Emission in Fluorene Derivatives
Fluorene and its derivatives are a significant class of organic compounds known for their rigid, planar, and highly conjugated structure, which imparts desirable photophysical and electronic properties. These characteristics make them valuable building blocks in the development of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes.[1]
A key phenomenon observed in some fluorene derivatives is Aggregation-Induced Emission (AIE). Unlike conventional fluorescent molecules that often suffer from aggregation-caused quenching (ACQ) in the solid state or in poor solvents, AIE luminogens (AIEgens) are non-emissive or weakly emissive in dilute solutions but become highly luminescent upon aggregation. This unique property is critical for applications requiring high solid-state emission efficiency.
The this compound scaffold is of particular interest as the bromine atom at the 2-position provides a versatile handle for further functionalization through various cross-coupling reactions, allowing for the fine-tuning of its photophysical properties. The dibutyl chains at the 9-position enhance solubility in common organic solvents, facilitating solution-based processing.
Core Concepts: The Mechanism of Aggregation-Induced Emission
The most widely accepted mechanism for AIE is the Restriction of Intramolecular Motion (RIM) . In dilute solutions, the phenyl rings of the fluorene core and any appended groups can undergo low-frequency rotational and vibrational motions. These motions provide non-radiative decay pathways for the excited state, effectively quenching fluorescence.
When the molecules aggregate in a poor solvent or in the solid state, these intramolecular motions are physically constrained. This restriction blocks the non-radiative decay channels, forcing the excited state to decay radiatively, resulting in a significant enhancement of fluorescence emission.
Photophysical Properties of 2-Bromo-9,9-dialkylfluorene Derivatives
Table 1: Comparative Photophysical Data of 2-Bromo-9,9-dialkylfluorene Analogs
| Parameter | 2-Bromo-9,9-dihexyl-9H-fluorene | 2-Bromo-9,9-dimethyl-9H-fluorene | Poly(9,9-dihexylfluorene) |
| Absorption Max. (λmax) | 309 nm (in THF)[2] | No data available | ~381-390 nm (thin film) |
| Emission Max. (λem) | No data available | No data available | ~420-440 nm (thin film) |
| Photoluminescence Quantum Yield (PLQY) | No data available | No data available | 36-52% (in solution) |
| Molar Mass | 413.48 g/mol | 273.17 g/mol | - |
| Melting Point | No data available | 57-62 °C | - |
Disclaimer: The data presented above is for analogous compounds and should be used as a reference for the expected properties of this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the alkylation of 2-bromofluorene. The following is a representative protocol adapted from the synthesis of the dihexyl analog.[1]
Materials:
-
2-Bromofluorene (1.0 equiv)
-
1-Bromobutane (excess)
-
Tetrabutylammonium bromide (phase transfer catalyst)
-
50% aqueous sodium hydroxide (NaOH)
-
Deionized water
-
Ether
-
Saturated saline solution
-
Anhydrous magnesium sulfate
-
Petroleum ether and ethyl acetate (for chromatography)
Procedure:
-
To a round-bottom flask, add 2-bromofluorene, an excess of 1-bromobutane, tetrabutylammonium bromide, and 50% aqueous NaOH.[1]
-
Stir the reaction mixture vigorously at 80°C overnight (approximately 12 hours).[1]
-
After cooling to room temperature, add deionized water to the reaction mixture.
-
Extract the aqueous phase with ether (3 times).
-
Combine the organic phases and wash with a saturated saline solution.[1]
-
Dry the organic layer over anhydrous magnesium sulfate.[1]
-
Remove the solvent under reduced pressure.[1]
-
Purify the crude product by short silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield the final product as a white solid.[1]
Measurement of Photoluminescence Quantum Yield (PLQY)
The PLQY is a critical parameter for characterizing AIEgens. It can be measured using either an absolute method (with an integrating sphere) or a relative method (using a known standard).
Relative Method Protocol:
-
Select a Reference Standard: Choose a fluorescent standard with a known and stable PLQY in the same solvent and with an absorption/emission range similar to the AIEgen.
-
Prepare Solutions: Prepare a series of dilute solutions of both the AIEgen and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Calculate PLQY: The PLQY of the sample (Φs) is calculated using the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ηs2 / ηr2)
Where:
-
Φ is the quantum yield
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
The subscripts 's' and 'r' denote the sample and the reference, respectively.
-
Conclusion
While direct experimental data for this compound remains scarce in the public domain, this guide provides a comprehensive framework for understanding its potential as an AIE-active material. By leveraging data from analogous compounds and established experimental protocols, researchers can effectively synthesize, characterize, and utilize this versatile fluorene derivative in the development of advanced materials for a range of applications in organic electronics and beyond. Further research into the specific photophysical properties of this compound and the influence of the butyl chains on its AIE characteristics would be a valuable contribution to the field.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Polyfluorenes using 2-Bromo-9,9-dibutyl-9H-fluorene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of poly(9,9-dibutylfluorene) (PDBF) via two common and effective cross-coupling methodologies: Yamamoto and Suzuki polymerization. Polyfluorenes are a significant class of conjugated polymers known for their strong blue photoluminescence, high charge carrier mobility, and excellent thermal stability, making them promising materials for a variety of optoelectronic applications including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and sensors.
Introduction to Polyfluorene Synthesis
The synthesis of polyfluorenes typically involves the polymerization of 2,7-dihalogenated-9,9-dialkylfluorene monomers. The alkyl chains at the C9 position are crucial for ensuring solubility of the resulting polymer in common organic solvents, which is essential for solution-based processing and device fabrication. This document focuses on the use of 2-Bromo-9,9-dibutyl-9H-fluorene as the monomer unit.
Two of the most prevalent methods for the synthesis of polyfluorenes are Yamamoto and Suzuki coupling reactions.
-
Yamamoto Polymerization: This method involves the dehalogenative polycondensation of dihaloaromatic compounds using a nickel(0) complex as the catalyst. It is a powerful technique for creating symmetrical couplings.
-
Suzuki Polymerization: This palladium-catalyzed cross-coupling reaction occurs between an organoboron compound and an organohalide. For polyfluorene synthesis, this often involves the reaction of a fluorene-2,7-diboronic acid or ester with a 2,7-dibromofluorene derivative.
Experimental Protocols
Protocol 1: Synthesis of Poly(9,9-dibutylfluorene) via Yamamoto Polymerization
This protocol outlines the synthesis of poly(9,9-dibutylfluorene) through a nickel-catalyzed Yamamoto coupling reaction.
Materials:
-
2,7-Dibromo-9,9-dibutyl-9H-fluorene
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
2,2'-Bipyridyl
-
1,5-Cyclooctadiene (COD)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Acetone
-
Hexane
-
Hydrochloric acid (HCl)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard Schlenk line and glassware
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a flame-dried Schlenk flask with Ni(COD)₂ (1.2 eq), 2,2'-bipyridyl (1.2 eq), and COD (1.2 eq) in a mixture of anhydrous DMF and anhydrous toluene.
-
Heat the mixture to 80°C and stir until a deep-red solution forms, indicating the formation of the active Ni(0) catalyst complex.
-
Monomer Addition: Dissolve 2,7-Dibromo-9,9-dibutyl-9H-fluorene (1.0 eq) in anhydrous toluene.
-
Add the monomer solution dropwise to the heated catalyst solution under a continuous flow of inert gas.
-
Polymerization: Allow the reaction to proceed at 80°C for 48 hours under an inert atmosphere. The solution will become viscous as the polymer forms.
-
Quenching and Precipitation: After 48 hours, cool the reaction mixture to room temperature and quench it by slowly adding it to a beaker of methanol containing a small amount of concentrated HCl.
-
The polymer will precipitate out of the solution. Collect the solid polymer by filtration.
-
Purification: Wash the polymer sequentially with copious amounts of methanol, acetone, and hexane to remove catalyst residues and low molecular weight oligomers.
-
To further purify, dissolve the polymer in a minimal amount of chloroform or THF and re-precipitate it into methanol.
-
Drying: Collect the purified polymer by filtration and dry it under vacuum at 40-50°C for 24 hours.
Protocol 2: Synthesis of Poly(9,9-dibutylfluorene) via Suzuki Coupling Polymerization
This protocol details the synthesis of poly(9,9-dibutylfluorene) using a palladium-catalyzed Suzuki coupling reaction. This procedure requires the corresponding diboronic acid or ester of the fluorene monomer.
Materials:
-
2,7-Dibromo-9,9-dibutyl-9H-fluorene
-
9,9-Dibutyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester
-
Palladium(II) acetate [Pd(OAc)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
A suitable phosphine ligand (e.g., triphenylphosphine, SPhos) if using Pd(OAc)₂
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)
-
Aliquat 336 (phase transfer catalyst)
-
Toluene
-
Water, degassed
-
Methanol
-
Acetone
-
Chloroform or Tetrahydrofuran (THF)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 2,7-Dibromo-9,9-dibutyl-9H-fluorene (1.0 eq), 9,9-Dibutyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%), and the phase transfer catalyst Aliquat 336.
-
Solvent and Base Addition: Add toluene to the flask, followed by a degassed 2M aqueous solution of K₂CO₃.
-
Inert Atmosphere: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas (argon or nitrogen) to remove any dissolved oxygen.
-
Polymerization: Heat the mixture to reflux (around 90-100°C) with vigorous stirring for 24-48 hours.
-
Work-up: After the polymerization is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water three times.
-
Precipitation: Concentrate the organic layer and precipitate the polymer by slowly adding the solution to a large volume of methanol with stirring.
-
Purification: Collect the fibrous polymer precipitate by filtration. To remove catalyst impurities, the polymer can be further purified by Soxhlet extraction with methanol, acetone, and finally chloroform or THF. The desired polymer is recovered from the chloroform/THF fraction.
-
Drying: Dry the purified polymer under vacuum at 40-50°C for 24 hours.
Data Presentation
The following table summarizes typical quantitative data obtained for poly(9,9-dialkylfluorene)s synthesized via Yamamoto and Suzuki polymerizations. The exact values for the dibutyl derivative will depend on the specific reaction conditions and purification methods.
| Polymerization Method | Monomer | Typical Mn (kDa) | Typical Mw (kDa) | Typical PDI (Mw/Mn) | Typical Yield (%) |
| Yamamoto | 2,7-Dibromo-9,9-dibutyl-9H-fluorene | 10 - 50 | 20 - 100 | 2.0 - 3.0 | 60 - 80 |
| Suzuki | 2,7-Dibromo-9,9-dibutyl-9H-fluorene + Diboronic Ester | 15 - 80 | 30 - 200 | 1.5 - 2.5 | 70 - 95 |
Note: Mn (Number-average molecular weight), Mw (Weight-average molecular weight), and PDI (Polydispersity Index) are typically determined by Gel Permeation Chromatography (GPC) against polystyrene standards.
Visualizations
Caption: Workflow for Yamamoto Polymerization of Poly(9,9-dibutylfluorene).
Caption: Workflow for Suzuki Coupling Polymerization of Poly(9,9-dibutylfluorene).
Caption: Synthesis, Properties, and Applications of Poly(9,9-dibutylfluorene).
Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-9,9-dibutyl-9H-fluorene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorene scaffold is a privileged structure in medicinal chemistry and materials science. Its rigid, planar, and electron-rich nature makes it an ideal building block for the synthesis of a wide range of functional molecules.[1] Specifically, 9,9-disubstituted fluorene derivatives are of significant interest as they offer enhanced solubility and prevent aggregation, which is crucial for applications in organic electronics and biological assays.[2] Among the various methods for functionalizing the fluorene core, the Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds.[3]
This document provides detailed application notes and protocols for the Suzuki coupling reaction of 2-Bromo-9,9-dibutyl-9H-fluorene with various arylboronic acids. This reaction is a key step in the synthesis of 2-aryl-9,9-dibutyl-9H-fluorene derivatives, which have shown promise as anti-tumor, anti-inflammatory, and antibacterial agents, as well as materials for organic light-emitting diodes (OLEDs) and solar cells.[1] Recently, fluorene derivatives have been identified as inhibitors of pyruvate dehydrogenase kinase (PDHK), highlighting their potential in the treatment of diabetes and its complications.[4]
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (an arylboronic acid). The reaction proceeds via a catalytic cycle involving three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. A base is required to activate the boronic acid for the transmetalation step.[1]
Data Presentation: Suzuki Coupling of this compound with Various Arylboronic Acids
The following table summarizes representative reaction conditions and yields for the Suzuki coupling of this compound with a selection of arylboronic acids. The data is compiled from analogous reactions of 2-bromofluorene and typical yields observed for Suzuki couplings.[5]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | ~95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 8 | ~98 |
| 3 | 4-Cyanophenylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cs₂CO₃ (2) | Toluene | 80 | 16 | ~92 |
| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DMF/H₂O | 90 | 12 | ~90 |
| 5 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | ~93 |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 110 | 10 | ~88 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvents (e.g., Toluene, Ethanol, and Water in a 4:1:1 ratio)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualizations
Suzuki Coupling Reaction Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Workflow for Synthesis and Biological Evaluation of Fluorene Derivatives
Caption: General workflow for the synthesis and evaluation of fluorene derivatives.
Inhibition of Pyruvate Dehydrogenase Kinase (PDHK) Signaling Pathway
Caption: Inhibition of the PDHK signaling pathway by fluorene derivatives.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Design and synthesis of novel fluorene derivatives as inhibitors of pyruvate dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Bromo-9,9-dibutyl-9H-fluorene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Bromo-9,9-dibutyl-9H-fluorene with various arylboronic acids. This reaction is a cornerstone in organic synthesis for the formation of carbon-carbon bonds, enabling the creation of complex molecules with applications in materials science and medicinal chemistry.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that joins an organoboron compound with an organic halide or triflate.[1][2] For the synthesis of derivatives of 9,9-dibutyl-9H-fluorene, this reaction is particularly valuable. The fluorene core is a key structural motif in many organic functional materials and pharmaceutical compounds. The Suzuki coupling allows for the straightforward introduction of various aryl or heteroaryl substituents at the 2-position of the fluorene ring system.
The general reaction scheme is as follows:
-
Aryl Halide: this compound
-
Organoboron Reagent: Arylboronic acid or its ester derivatives.[3]
-
Palladium Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precatalyst.
-
Solvent: Typically a mixture of an organic solvent and water.
Catalyst and Ligand Selection
The choice of palladium catalyst and associated ligands is critical for achieving high yields and reaction efficiency. Bulky, electron-rich phosphine ligands are often employed to enhance the rates of oxidative addition and reductive elimination, which are key steps in the catalytic cycle.[6]
Commonly Used Palladium Catalysts and Precatalysts:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A versatile and frequently used catalyst, though it can be sensitive to air and moisture.[7]
-
Pd(OAc)₂ (Palladium(II) Acetate) / Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): These are common Pd(0) and Pd(II) sources that require the addition of an external phosphine ligand.[4][5]
-
[PdCl₂(dppf)] ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): A robust and highly effective catalyst for a variety of Suzuki couplings.[8][7]
Effective Phosphine Ligands:
-
Triphenylphosphine (PPh₃): A standard, widely used ligand.
-
Tricyclohexylphosphine (PCy₃): A more electron-rich and bulky ligand that can improve catalytic activity.
-
Buchwald Ligands (e.g., SPhos, XPhos): These are sterically hindered biaryl phosphine ligands that have shown exceptional activity in a wide range of cross-coupling reactions, often at low catalyst loadings.
Reaction Parameters
Successful Suzuki coupling of this compound depends on the careful optimization of several reaction parameters.
-
Base: The base plays a crucial role in the transmetalation step. Common choices include inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[4] The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent and an aqueous solution of the base is typically used. Common organic solvents include toluene, dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF). The addition of water is often necessary to dissolve the inorganic base and facilitate the reaction.
-
Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system employed. Microwave irradiation can also be used to accelerate the reaction.
-
Inert Atmosphere: To prevent the degradation of the Pd(0) catalyst, especially when using air-sensitive ligands, the reaction is typically carried out under an inert atmosphere of nitrogen or argon.[8]
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of bromo-fluorene derivatives with various arylboronic acids, which can be adapted for this compound.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Substrate |
| Pd(OAc)₂ / 3a (ligand) | KOH | Ethanol (95%) | 100 | 1.5 | High | 2,7-dibromo-9,9'-dialkylfluorene |
| Pd(PPh₃)₄ | Aliquat 336 | - | - | - | 58-63 | 2-bromofluorene |
| Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 50 | - | - | General Alkyl Bromide |
| Pd(OAc)₂ / PCy₃ | K₃PO₄·H₂O | THF | 23 | - | 85 | General Alkyl Bromide |
Note: The yields are as reported in the literature for the specified substrates and may vary for this compound.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure that can be adapted for the specific coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[8]
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Microwave-Assisted Suzuki Coupling Protocol
Microwave heating can significantly reduce reaction times.
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the solvent mixture.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 120-150 °C) for a short period (e.g., 15-60 minutes).
-
Work-up and Purification: Follow the same work-up and purification procedure as described in the general protocol.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The diagram below outlines the general workflow for performing a Suzuki coupling experiment.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-9,9-dibutyl-9H-fluorene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This powerful transformation has broad applications in medicinal chemistry and materials science for the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals and functional organic materials.[3] This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 2-Bromo-9,9-dibutyl-9H-fluorene, a key intermediate in the development of organic electronics and fluorescent probes. The bulky dibutylfluorene moiety presents specific challenges that necessitate careful optimization of the catalytic system.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed, yielding the 2-amino-9,9-dibutyl-9H-fluorene derivative and regenerating the Pd(0) catalyst.[1][4]
The choice of ligand is critical to facilitate the reductive elimination step and prevent side reactions. For sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands are often required to achieve high yields.[5]
Data Presentation
The following tables summarize typical reaction parameters and expected yields for the Buchwald-Hartwig amination of this compound with various amines.
Table 1: Typical Reaction Conditions
| Parameter | Condition | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1-5 mol% |
| Ligand | XPhos, RuPhos, or BrettPhos | 1.2-2.4 equivalents relative to Pd |
| Base | NaOtBu or LHMDS | 1.2-2.0 equivalents |
| Solvent | Toluene or Dioxane | Anhydrous |
| Temperature | 80-110 °C | Reaction progress monitored by TLC or LC-MS |
| Reaction Time | 2-24 hours | Dependent on the reactivity of the amine |
Table 2: Representative Yields for the Amination of this compound
| Amine Coupling Partner | Product | Typical Yield (%) |
| Aniline | 2-(Phenylamino)-9,9-dibutyl-9H-fluorene | 85-95% |
| n-Butylamine | 2-(Butylamino)-9,9-dibutyl-9H-fluorene | 75-85% |
| Morpholine | 2-(Morpholino)-9,9-dibutyl-9H-fluorene | 80-90% |
| Benzophenone Imine | 2-(Benzhydrylideneamino)-9,9-dibutyl-9H-fluorene | 70-80% |
Disclaimer: The yields presented in Table 2 are illustrative and based on typical results for similar Buchwald-Hartwig amination reactions. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
This section provides a detailed methodology for the Buchwald-Hartwig amination of this compound with aniline as a representative primary aromatic amine.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.048 equiv).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 equiv) to the flask.
-
Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by the addition of aniline (1.2 equiv).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-(phenylamino)-9,9-dibutyl-9H-fluorene.
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and the solvent are anhydrous.
-
Verify the quality of the palladium catalyst and ligand.
-
Increase the reaction temperature or time.
-
Consider a different ligand or base.
-
-
Formation of Side Products:
-
Hydrodehalogenation of the starting material can occur. Using a bulkier ligand can sometimes suppress this side reaction.
-
Double amination may occur with primary amines. Adjusting the stoichiometry of the amine can mitigate this.
-
Safety Precautions
-
Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
Sodium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
Organic solvents are flammable. Work away from open flames and sources of ignition.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-9,9-dibutyl-9H-fluorene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become an indispensable tool in medicinal chemistry, materials science, and synthetic organic chemistry for the synthesis of arylamines.[2] Derivatives of 9,9-dialkyl-9H-fluorene are important building blocks for organic light-emitting diodes (OLEDs), particularly as hole-transporting materials. The functionalization of the 2-position of the fluorene core via Buchwald-Hartwig amination allows for the introduction of various amine-containing moieties, enabling the fine-tuning of the material's electronic and physical properties.
This document provides detailed application notes and generalized protocols for the Buchwald-Hartwig amination of 2-Bromo-9,9-dibutyl-9H-fluorene with various amine coupling partners. The selection of the appropriate phosphine ligand is critical for achieving high yields and reaction efficiency.[2]
Ligand Selection and Performance
The choice of phosphine ligand is paramount to the success of the Buchwald-Hartwig amination and is highly dependent on the specific substrates. For the coupling of aryl bromides, bulky and electron-rich monophosphine ligands, often referred to as Buchwald ligands, have demonstrated superior performance. Below is a summary of commonly used ligands and their reported performance in the amination of bromobenzene, which serves as a good starting point for the optimization of reactions with this compound.
Table 1: Performance of Various Phosphine Ligands in the Amination of Bromobenzene [1]
| Ligand | Amine | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Conversion (%) |
| XPhos | Diphenylamine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96 |
| Phenoxazine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | >99 | |
| Carbazole | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 92 | |
| RuPhos | Diphenylamine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96 |
| Phenoxazine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | >99 | |
| Carbazole | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 29 | |
| SPhos | Diphenylamine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96 |
| t-BuBrettPhos | Carbazole | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 97 |
| TrixiePhos | Carbazole | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 97 |
| DavePhos | Phenothiazine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 99 |
Data is for the amination of bromobenzene and serves as a guide for ligand selection.[1]
Catalytic Cycle
The mechanism of the Buchwald-Hartwig amination involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. The key steps are oxidative addition of the aryl bromide to the Pd(0) complex, association of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound. Optimization of the palladium precursor, ligand, base, solvent, temperature, and reaction time may be necessary for specific amine substrates.
General Workflow for Reaction Setup and Analysis
References
Application Notes and Protocols: Grignard Reaction with 2-Bromo-9,9-dibutyl-9H-fluorene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the creation of highly reactive organomagnesium halides.[1] The Grignard reagent derived from 2-Bromo-9,9-dibutyl-9H-fluorene is a valuable intermediate for the synthesis of a wide range of functionalized fluorene derivatives. The fluorene core is a privileged scaffold in materials science, particularly for organic light-emitting diodes (OLEDs), and in medicinal chemistry due to its unique electronic and structural properties. The dibutyl groups at the 9-position enhance the solubility of the molecule in organic solvents, facilitating its use in various synthetic transformations.
These application notes provide a detailed protocol for the preparation of the Grignard reagent from this compound and an overview of its potential applications in cross-coupling reactions.
Data Presentation
Table 1: Reagents for Grignard Reagent Formation
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Role | Key Considerations |
| This compound | C₂₁H₂₅Br | 373.33 | Starting Material | Ensure high purity and dryness. |
| Magnesium Turnings | Mg | 24.31 | Reactant | Use of activated magnesium is recommended. Can be activated with iodine or 1,2-dibromoethane. |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent | Must be strictly anhydrous. Distill from sodium/benzophenone ketyl before use. |
| Iodine (I₂) or 1,2-Dibromoethane | I₂ / C₂H₄Br₂ | 253.81 / 187.86 | Activator | A small crystal of iodine or a few drops of 1,2-dibromoethane can initiate the reaction. |
| Inert Gas (Argon or Nitrogen) | Ar / N₂ | - | Atmosphere | Essential to prevent quenching of the Grignard reagent by atmospheric oxygen and moisture. |
Table 2: Typical Reaction Parameters for Grignard Reagent Formation
| Parameter | Value | Notes |
| Molar Ratio (Bromide:Mg) | 1 : 1.2 - 1.5 | A slight excess of magnesium ensures complete conversion of the aryl bromide. |
| Solvent Volume | Sufficient to cover Mg turnings | Typically, a concentration of 0.5-1 M of the bromide is used. |
| Initiation Temperature | Room temperature to gentle warming | The reaction is exothermic. Gentle heating may be required for initiation, followed by cooling if the reaction becomes too vigorous. |
| Reaction Temperature | Gentle reflux of THF (~66 °C) | Maintained to ensure a steady reaction rate. |
| Reaction Time | 1 - 3 hours | Monitored by the consumption of magnesium turnings. |
| Work-up | Quenching with aq. NH₄Cl | To neutralize any unreacted Grignard reagent and magnesium. |
Experimental Protocols
Protocol 1: Preparation of (9,9-dibutyl-9H-fluoren-2-yl)magnesium bromide
This protocol describes a general procedure for the formation of the Grignard reagent from this compound. The conditions are based on established methods for similar aryl bromides and may require optimization.[2][3]
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal or 1,2-dibromoethane
-
Inert gas (Argon or Nitrogen)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
Procedure:
-
Apparatus Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube (containing CaCl₂ or Drierite), a pressure-equalizing dropping funnel, and a gas inlet for an inert atmosphere. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a stream of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2-1.5 equivalents) into the reaction flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the flask. The iodine will help to activate the magnesium surface by removing the passivating oxide layer.
-
Initiation of Reaction: In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium turnings.
-
The reaction is typically initiated by the disappearance of the iodine color and the appearance of turbidity in the solution. Gentle warming with a heat gun may be necessary. If the reaction becomes too vigorous, an ice bath should be used to moderate the temperature.
-
Formation of the Grignard Reagent: Once the reaction has initiated, add the remaining solution of this compound dropwise from the funnel at a rate that maintains a gentle reflux of the THF.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The completion of the reaction is indicated by the consumption of most of the magnesium.
-
Quantification and Use: The resulting dark grey or brown solution is the Grignard reagent, (9,9-dibutyl-9H-fluoren-2-yl)magnesium bromide. The concentration of the Grignard reagent can be determined by titration before its use in subsequent reactions. The reagent should be used immediately for the best results.
Mandatory Visualization
Caption: Reaction pathway for the formation and subsequent reaction of the Grignard reagent.
Caption: Experimental workflow for the preparation and use of the Grignard reagent.
Applications in Synthesis
The (9,9-dibutyl-9H-fluoren-2-yl)magnesium bromide is a potent nucleophile and a strong base, making it a versatile reagent in organic synthesis.
Reactions with Carbonyl Compounds
The Grignard reagent readily reacts with various carbonyl compounds to form new carbon-carbon bonds and produce alcohols upon acidic work-up.[4]
-
Aldehydes: Reaction with aldehydes yields secondary alcohols.
-
Ketones: Reaction with ketones produces tertiary alcohols.
-
Esters: Reaction with esters typically involves a double addition to yield tertiary alcohols.[5]
-
Carbon Dioxide: Reaction with CO₂ followed by acidification yields a carboxylic acid.
Cross-Coupling Reactions
The Grignard reagent can participate in transition-metal-catalyzed cross-coupling reactions to form biaryl structures or introduce new functional groups. These reactions are crucial for the synthesis of conjugated polymers and complex organic molecules.[6]
-
Kumada Coupling: Palladium or nickel-catalyzed coupling with aryl or vinyl halides.
-
Negishi-type Coupling: Although technically involving an organozinc reagent, the Grignard reagent can be transmetalated to zinc for subsequent palladium-catalyzed coupling.
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric upon contact with air and moisture. All manipulations must be carried out under a dry, inert atmosphere.
-
Anhydrous solvents are critical for the success of the reaction.
-
The reaction is exothermic and can become vigorous. Appropriate cooling measures (ice bath) should be readily available.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.
-
Work in a well-ventilated fume hood.
By following these protocols and safety guidelines, researchers can effectively prepare and utilize the Grignard reagent of this compound for the synthesis of novel and functional materials and molecules.
References
Application Notes and Protocols: Lithiation of 2-Bromo-9,9-dibutyl-9H-fluorene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The lithiation of 2-Bromo-9,9-dibutyl-9H-fluorene is a critical transformation in organic synthesis, providing a versatile nucleophilic intermediate for the construction of complex fluorene-based molecules. This organolithium species serves as a pivotal building block in the development of advanced materials for organic electronics, such as organic light-emitting diodes (OLEDs), and in the synthesis of biologically active compounds. The 9,9-dibutyl substitution enhances the solubility of the fluorene core in common organic solvents, facilitating its handling and subsequent reactions. The bromine atom at the 2-position provides a specific site for lithium-halogen exchange, leading to the regioselective formation of the 2-lithiated derivative. This application note provides a detailed protocol for the lithiation of this compound and its subsequent reaction with an electrophile, along with relevant data and safety considerations.
Reaction Principle
The core of this protocol is a lithium-halogen exchange reaction. An organolithium reagent, typically n-butyllithium (n-BuLi), is used to replace the bromine atom on the fluorene ring with a lithium atom. This reaction is generally fast and efficient at low temperatures. The resulting 2-lithio-9,9-dibutyl-9H-fluorene is a potent nucleophile and can react with a wide range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Applications
The 2-lithio-9,9-dibutyl-9H-fluorene intermediate is a valuable tool for:
-
Synthesis of Conjugated Polymers: Subsequent reactions with dihaloaromatics via cross-coupling reactions can produce highly conjugated polymers with applications in organic electronics.
-
Formation of Boronic Acids and Esters: Quenching the lithiated intermediate with trialkyl borates is a common method to synthesize fluorenylboronic acids or esters, which are key precursors for Suzuki-Miyaura cross-coupling reactions.[1]
-
Introduction of Functional Groups: A variety of functional groups can be introduced at the 2-position by reacting the organolithium species with appropriate electrophiles, such as aldehydes, ketones, nitriles, and silyl halides.
Experimental Protocols
Safety Precautions: Organolithium reagents like n-butyllithium are pyrophoric and react violently with water and protic solvents. All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn at all times.
Protocol 1: Lithiation of this compound and Quenching with Trimethylborate
This protocol describes the formation of 2-lithio-9,9-dibutyl-9H-fluorene and its subsequent conversion to (9,9-dibutyl-9H-fluoren-2-yl)boronic acid pinacol ester.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated before use)
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate (B(OMe)₃)
-
Pinacol
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Hydrochloric acid (HCl), 1 M
Equipment:
-
Schlenk line or glovebox
-
Oven-dried round-bottom flasks with rubber septa
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous THF (concentration typically 0.1-0.5 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-BuLi in hexanes (1.1 equiv.) dropwise to the stirred solution via syringe. Maintain the temperature at -78 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated species is generally rapid.
-
Electrophilic Quench: In a separate flame-dried flask, dissolve trimethyl borate (1.5 equiv.) in anhydrous THF. Cool this solution to -78 °C. Transfer the freshly prepared solution of 2-lithio-9,9-dibutyl-9H-fluorene to the trimethyl borate solution via cannula while maintaining the temperature at -78 °C.
-
Warming and Hydrolysis: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of 1 M HCl.
-
Esterification: Add pinacol (1.5 equiv.) to the mixture and stir vigorously for 1-2 hours at room temperature to form the pinacol boronate ester.
-
Work-up: Transfer the mixture to a separatory funnel. Extract with ethyl acetate or diethyl ether. Wash the combined organic layers with saturated aqueous NH₄Cl solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation
Table 1: Reaction Parameters for the Lithiation-Borylation of this compound
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reagent | n-Butyllithium (n-BuLi) | [2][3] |
| Stoichiometry (n-BuLi) | 1.1 equivalents | General Practice |
| Electrophile | Trimethyl borate | |
| Stoichiometry (Electrophile) | 1.5 equivalents | General Practice |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [2] |
| Reaction Temperature | -78 °C to room temperature | [2] |
| Reaction Time (Lithiation) | 1-2 hours | General Practice |
| Reaction Time (Borylation) | Overnight | General Practice |
| Typical Yield | 70-90% (for analogous systems) | Estimated |
Note: The typical yield is an estimation based on similar reported lithiation-borylation reactions of aryl bromides. Actual yields may vary depending on specific reaction conditions and scale.
Visualizations
Caption: Experimental workflow for the lithiation-borylation of this compound.
Caption: Logical relationship of the lithium-halogen exchange and subsequent electrophilic quench.
References
Application Notes and Protocols for the Synthesis of Blue-Emitting Polymers from 2-Bromo-9,9-dibutyl-9H-fluorene
Introduction
Polyfluorenes are a significant class of conjugated polymers renowned for their strong blue photoluminescence, high quantum yields, and excellent thermal stability.[1] These characteristics make them highly desirable materials for a variety of optoelectronic applications, including organic light-emitting diodes (OLEDs), polymer solar cells, and sensors.[1][2] The 9,9-dialkyl substituents on the fluorene monomer, such as in 2-Bromo-9,9-dibutyl-9H-fluorene, are crucial for ensuring solubility of the resulting polymers in common organic solvents, which is essential for solution-based processing and device fabrication.
This document provides detailed protocols for the synthesis of blue-emitting polyfluorenes from this compound via two common and effective palladium-catalyzed cross-coupling reactions: Suzuki coupling and Yamamoto coupling.
Key Concepts and Reaction Mechanisms
-
Suzuki Coupling Polymerization: This method involves the reaction of an aryl dihalide with an aryl diboronic acid or ester in the presence of a palladium catalyst and a base.[3][4][5][6] For the synthesis of poly(9,9-dibutylfluorene), this would typically involve the reaction of 2,7-dibromo-9,9-dibutylfluorene with 9,9-dibutylfluorene-2,7-diboronic acid bis(pinacol) ester.
-
Yamamoto Coupling Polymerization: This is a dehalogenative polycondensation of aryl dihalides, promoted by a nickel(0) complex, which is typically generated in situ.[7] This method allows for the direct homopolymerization of 2,7-dibromo-9,9-dibutylfluorene.
Data Presentation
The following table summarizes typical photophysical and molecular weight data for blue-emitting polyfluorenes synthesized via methods similar to those described below. The exact values can vary based on the specific monomer, polymerization method, and reaction conditions.
| Polymer | Polymerization Method | Mn ( g/mol ) | PDI (Mw/Mn) | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
| Poly(9,9-dihexylfluorene) | Suzuki Coupling | 13,800 | 1.8 | ~380 | ~420 | up to 0.87[8] |
| Poly(9,9-dioctylfluorene) | Yamamoto Coupling | 27,692 | 1.13 | 381 (in THF)[1] | 470 (in THF)[1] | > 0.50[1] |
| Poly(fluorene-alt-phenylene) | Suzuki Coupling | 15,000 | 2.5 | 365 | 415 | 0.75 (solution) |
| Poly(9,9-dioctylfluorene-co-benzothiadiazole) | Suzuki Coupling | 23,500 | 2.1 | 455 | 535 | 0.65 (film) |
Experimental Protocols
1. Synthesis of Poly(9,9-dibutylfluorene) via Suzuki Coupling
This protocol describes a general procedure for the Suzuki polycondensation reaction.
Materials:
-
2,7-Dibromo-9,9-dibutylfluorene (1.0 mmol)
-
9,9-Dibutylfluorene-2,7-diboronic acid bis(pinacol) ester (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
Anhydrous Toluene
-
2 M Aqueous Potassium Carbonate (K₂CO₃) solution
-
Methanol
-
Deionized Water
-
Nitrogen or Argon gas
Procedure:
-
In a flame-dried Schlenk flask, dissolve 2,7-dibromo-9,9-dibutylfluorene and 9,9-dibutylfluorene-2,7-diboronic acid bis(pinacol) ester in anhydrous toluene.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0), to the flask.
-
Degas the mixture by bubbling with nitrogen or argon for at least 30 minutes.
-
Add the degassed 2 M aqueous potassium carbonate solution to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) under a nitrogen or argon atmosphere and stir vigorously for 48-72 hours.
-
After cooling to room temperature, pour the reaction mixture into a vigorously stirred solution of methanol.
-
The polymer will precipitate. Collect the solid polymer by filtration.
-
Wash the polymer thoroughly with deionized water and methanol to remove any remaining catalyst and salts.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform. The purified polymer is obtained from the chloroform fraction.
-
Dry the polymer under vacuum to a constant weight.
2. Synthesis of Poly(9,9-dibutylfluorene) via Yamamoto Coupling
This protocol outlines a general procedure for the Yamamoto polymerization.
Materials:
-
2,7-Dibromo-9,9-dibutylfluorene (1.0 mmol)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (1.2 mmol)
-
2,2'-Bipyridyl (1.2 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene
-
Methanol
-
Hydrochloric Acid (HCl) solution (e.g., 1 M)
-
Deionized Water
-
Nitrogen or Argon gas
Procedure:
-
In a flame-dried Schlenk flask, add bis(1,5-cyclooctadiene)nickel(0) and 2,2'-bipyridyl.
-
Add anhydrous DMF and anhydrous toluene to the flask under a nitrogen or argon atmosphere.
-
Heat the mixture to 80 °C and stir until a deep-red solution is formed, indicating the formation of the active Ni(0) complex.
-
Add a solution of 2,7-dibromo-9,9-dibutylfluorene in anhydrous toluene to the catalyst mixture.
-
Continue stirring at 80 °C for 48-72 hours under an inert atmosphere.
-
Cool the reaction mixture to room temperature and pour it into a stirred solution of methanol containing a small amount of hydrochloric acid.
-
The polymer will precipitate. Collect the solid by filtration.
-
Wash the polymer with methanol, deionized water, and then methanol again.
-
Purify the polymer by dissolving it in chloroform and precipitating it into methanol. Repeat this process two to three times.
-
Dry the purified polymer under vacuum.
Visualizations
Caption: Suzuki Coupling Polymerization Workflow.
Caption: Yamamoto Coupling Polymerization Workflow.
Caption: General Experimental Workflow for Polymer Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. doi.ill.fr [doi.ill.fr]
- 3. 20.210.105.67 [20.210.105.67]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of poly(9,9-dioctylfluorene) in a rotating packed bed with enhanced performance for polymer light-emitting diodes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 20.210.105.67 [20.210.105.67]
Application Notes and Protocols: 2-Bromo-9,9-dibutyl-9H-fluorene for Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Bromo-9,9-dibutyl-9H-fluorene as a key monomer in the synthesis of conjugated polymers for organic electronic applications. The information presented herein is intended to guide researchers in the synthesis, characterization, and device fabrication processes, enabling the development of high-performance organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Introduction
This compound is a substituted fluorene derivative that serves as a fundamental building block for a class of highly efficient blue-emitting conjugated polymers known as polyfluorenes (PFOs). The introduction of two butyl chains at the 9-position of the fluorene core imparts excellent solubility in common organic solvents, facilitating solution-based processing techniques for the fabrication of thin films. The bromine atom at the 2-position provides a reactive site for various cross-coupling reactions, enabling the formation of high molecular weight polymers with tunable electronic and optical properties. Polymers derived from this monomer, such as poly(9,9-dibutylfluorene), are renowned for their strong blue photoluminescence, high charge carrier mobility, and good thermal stability, making them prime candidates for the active layer in a variety of organic electronic devices.
Physicochemical and Spectroscopic Data
A comprehensive summary of the physical and spectroscopic properties of this compound is provided in the table below. This data is essential for material identification, purity assessment, and as a reference for characterization throughout the synthesis and polymerization processes.
| Property | Value |
| CAS Number | 88223-35-2[1] |
| Molecular Formula | C₂₁H₂₅Br[2] |
| Molecular Weight | 357.33 g/mol [2] |
| Appearance | Solid[2] |
| Purity | >95% (typical)[2] |
| Solubility | Soluble in common organic solvents such as tetrahydrofuran (THF), chloroform, and toluene. |
| ¹H NMR (CDCl₃) | See detailed spectrum data below. |
| ¹³C NMR (CDCl₃) | Data not explicitly available in searched results, but can be predicted based on similar fluorene structures. For 2-bromofluorene, characteristic peaks are observed. For the parent fluorene, distinct chemical shifts are reported for its carbon atoms.[3][4] |
| Melting Point | Not definitively reported in searched results. For comparison, the melting point of 2-Bromo-9,9-dimethylfluorene is 57-62 °C. |
¹H NMR Spectrum Data (Reference) [5] A representative ¹H NMR spectrum of this compound in CDCl₃ would show characteristic peaks corresponding to the aromatic protons of the fluorene core and the aliphatic protons of the butyl chains.
Polymerization Protocols
This compound can be polymerized through several cross-coupling methods to yield high molecular weight poly(9,9-dibutylfluorene) (PFO-C4). The two most common and effective methods are Suzuki coupling and Yamamoto coupling.
Suzuki Coupling Polymerization
The Suzuki coupling reaction is a versatile method for the synthesis of polyfluorenes, offering good control over the polymer's molecular weight and structure.[5][6][7]
Reaction Scheme: this compound is first converted to its corresponding boronic acid or boronate ester derivative. This monomer is then self-condensed in the presence of a palladium catalyst and a base.
Detailed Protocol:
-
Monomer Synthesis (Boronic Ester):
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C and add n-butyllithium (1.1 eq) dropwise. Stir for 1 hour at this temperature.
-
Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(9,9-dibutyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
-
-
Polymerization:
-
In a Schlenk flask, combine the boronic ester monomer (1.0 eq), 2,7-dibromo-9,9-dibutylfluorene (if copolymerizing, otherwise use the boronic ester of the monomer for homopolymerization), and a palladium catalyst such as Pd(PPh₃)₄ (typically 1-2 mol%).
-
Add a degassed solvent mixture, for example, toluene and an aqueous solution of a base like 2M Na₂CO₃.
-
Heat the mixture to reflux (around 90-100 °C) under an inert atmosphere for 24-48 hours.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer and wash it extensively with methanol and acetone to remove catalyst residues and oligomers.
-
Dry the resulting poly(9,9-dibutylfluorene) under vacuum.
-
Yamamoto Coupling Polymerization
Yamamoto coupling is a nickel-catalyzed polymerization method that is particularly effective for the synthesis of polyfluorenes from dibromo-monomers.
Reaction Scheme: 2,7-Dibromo-9,9-dibutyl-9H-fluorene is homocoupled in the presence of a nickel(0) complex.
Detailed Protocol:
-
Catalyst Preparation (in-situ):
-
In a flame-dried Schlenk flask under an inert atmosphere, add bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (1.1-1.5 eq per monomer unit), 2,2'-bipyridine (1.1-1.5 eq), and 1,5-cyclooctadiene (1.1-1.5 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) and stir the mixture at 60-80 °C until a deep-red or violet solution is formed, indicating the formation of the active Ni(0) complex.
-
-
Polymerization:
-
Dissolve 2,7-dibromo-9,9-dibutyl-9H-fluorene (1.0 eq) in anhydrous DMF or toluene.
-
Add the monomer solution to the pre-formed catalyst solution.
-
Continue stirring at 60-80 °C for 24-72 hours.
-
Cool the reaction to room temperature and pour it into a mixture of methanol, hydrochloric acid, and water to precipitate the polymer and neutralize the catalyst.
-
Filter the polymer, wash it thoroughly with methanol, and dry it under vacuum.
-
Characterization of Poly(9,9-dibutylfluorene) (PFO-C4)
The resulting polymer should be characterized to determine its molecular weight, optical, and electronic properties.
| Property | Typical Values for Poly(9,9-dialkylfluorene)s |
| Molecular Weight (Mn) | 10 - 100 kDa (by GPC, relative to polystyrene standards) |
| Polydispersity Index (PDI) | 1.5 - 3.0 |
| UV-Vis Absorption (λmax, film) | ~380 - 390 nm[8][9] |
| Photoluminescence (PL, film) | ~420 - 440 nm (blue emission)[8] |
| HOMO Level | -5.3 to -5.8 eV[10] |
| LUMO Level | -2.3 to -2.5 eV[10] |
| Electrochemical Band Gap | ~3.0 eV |
| Hole Mobility | 10⁻³ to 10⁻⁵ cm²/Vs[8][11] |
Application in Organic Light-Emitting Diodes (OLEDs)
Poly(9,9-dibutylfluorene) is an excellent candidate for the emissive layer in blue OLEDs.
Device Fabrication Protocol
A typical multilayer OLED device can be fabricated using the following architecture: ITO / PEDOT:PSS / Poly(9,9-dibutylfluorene) / Cathode (e.g., Ca/Al or LiF/Al).
-
Substrate Cleaning:
-
Clean indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven and treat them with UV-ozone or oxygen plasma to improve the work function and promote adhesion.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a thin layer (30-40 nm) of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the cleaned ITO substrate.
-
Anneal the substrate at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox.
-
-
Emissive Layer (EML) Deposition:
-
Dissolve poly(9,9-dibutylfluorene) in a suitable solvent like toluene or chloroform (typically 5-10 mg/mL).
-
Spin-coat the polymer solution onto the PEDOT:PSS layer to form a film of desired thickness (e.g., 60-80 nm).
-
Anneal the film at a temperature below the polymer's glass transition temperature to remove residual solvent.
-
-
Cathode Deposition:
-
Transfer the substrate to a high-vacuum thermal evaporator.
-
Deposit a low work function metal, such as calcium (Ca, ~20-30 nm) or a thin layer of lithium fluoride (LiF, ~1 nm), followed by a thicker layer of aluminum (Al, ~100 nm) to serve as the cathode.
-
Expected Device Performance
OLEDs based on poly(9,9-dialkylfluorene)s can achieve high performance, with typical values summarized below. Performance can vary significantly based on device architecture, layer thicknesses, and processing conditions.
| Performance Metric | Typical Values for Polyfluorene-based OLEDs |
| Turn-on Voltage | 3 - 5 V[8] |
| Maximum Luminance | > 1000 cd/m²[8] |
| Current Efficiency | 1 - 5 cd/A |
| Power Efficiency | 0.5 - 2 lm/W |
| External Quantum Efficiency (EQE) | 1 - 4%[12] |
| Electroluminescence (EL) Peak | ~430 - 450 nm |
Visualizations
Logical Workflow for Monomer Synthesis and Polymerization
Caption: Synthetic pathway for this compound and its subsequent polymerization.
Experimental Workflow for OLED Fabrication
Caption: Step-by-step workflow for the fabrication of a polyfluorene-based OLED.
Energy Level Diagram for a PFO-based OLED
Caption: Energy level alignment in a typical polyfluorene-based OLED.
References
- 1. 88223-35-2|this compound|BLD Pharm [bldpharm.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. 2-Bromo-9H-fluorene | C13H9Br | CID 14336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fluorene(86-73-7) 13C NMR [m.chemicalbook.com]
- 5. Mechanochemical Suzuki polymerization for the synthesis of soluble polyfluorenes - American Chemical Society [acs.digitellinc.com]
- 6. Facile mechanochemical Suzuki polymerization for the synthesis of Polyfluorenes and its derivatives - 28th Annual Green Chemistry & Engineering Conference - ACS Green Chemistry [gcande.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Fabricating OLEDs with 2,7-Dibromo-9,9-dibutyl-9H-fluorene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the fabrication of Organic Light-Emitting Diodes (OLEDs) utilizing derivatives of 2,7-dibromo-9,9-dibutyl-9H-fluorene. These materials are notable for their strong blue emission, high charge carrier mobility, and good processability, making them excellent candidates for the emissive layer in high-performance OLEDs.
Introduction to Fluorene Derivatives in OLEDs
Fluorene derivatives, particularly polyfluorenes synthesized from 2,7-dibromo-9,9-dialkylfluorene monomers, are a significant class of conjugated polymers used in OLEDs.[1] The alkyl chains at the C9 position, such as dibutyl groups, enhance solubility and film-forming properties, which is crucial for solution-based fabrication methods. The bromine atoms at the C2 and C7 positions serve as reactive sites for polymerization, typically through Suzuki or Sonogashira coupling reactions, to form high-molecular-weight polymers with desirable electronic and optical properties for emissive layers.[2][3] These polymers are known for their efficient blue electroluminescence.[4][5]
Synthesis of Polyfluorene Copolymers
A common approach to tune the color and performance of fluorene-based OLEDs is to create copolymers. This protocol describes a typical Suzuki polycondensation reaction to synthesize a polyfluorene copolymer.
Experimental Protocol: Suzuki Polycondensation
-
Reactants and Reagents :
-
9,9-dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester
-
2,7-dibromo-9,9-dibutyl-9H-fluorene (or other dibromo comonomer)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine
-
Tetraethylammonium hydroxide (Et₄NOH)
-
Toluene (anhydrous)
-
-
Procedure : a. In a glovebox under an inert atmosphere (e.g., argon), add 9,9-dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester, the dibromo comonomer(s), and tri(o-tolyl)phosphine to a reaction vessel.[2] b. Add the Pd(OAc)₂ catalyst to the vessel.[1] c. Evacuate the vessel and backfill with argon three times.[2] d. Add anhydrous toluene to dissolve the reactants. e. Add an aqueous solution of Et₄NOH as the base.[1] f. Heat the mixture to reflux (around 100-110 °C) and stir for 24-48 hours under an inert atmosphere. g. After cooling to room temperature, end-cap the polymer by adding a small amount of phenylboronic acid and continue stirring for another 4-6 hours. h. Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol. i. Filter and collect the polymer. j. Purify the polymer by redissolving it in a minimal amount of a good solvent (e.g., chloroform or THF) and reprecipitating it in methanol. Repeat this process 2-3 times. k. Dry the final polymer product under vacuum.
OLED Device Fabrication
This section details the fabrication of a multilayer solution-processed OLED using a polyfluorene derivative as the emissive layer.
Experimental Protocol: Solution-Processed OLED Fabrication
-
Substrate Preparation : a. Start with pre-patterned Indium Tin Oxide (ITO)-coated glass substrates. b. Clean the substrates sequentially in an ultrasonic bath with detergent (e.g., Hellmanex solution), deionized water, acetone, and isopropanol, each for 15 minutes. c. Dry the substrates with a stream of nitrogen gas. d. Treat the substrates with UV-ozone for 5-10 minutes to improve the work function of the ITO and enhance hole injection.[6]
-
Hole Injection Layer (HIL) Deposition : a. Prepare a solution of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS). b. Filter the PEDOT:PSS solution through a 0.45 µm PVDF filter.[6] c. Spin-coat the filtered PEDOT:PSS solution onto the ITO substrate at 3000-5000 rpm for 30-60 seconds. d. Anneal the substrate on a hotplate at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox to remove residual water. This results in a typical layer thickness of 30-40 nm.[3][7]
-
Emissive Layer (EML) Deposition : a. Prepare a solution of the synthesized polyfluorene copolymer in an appropriate organic solvent (e.g., toluene, chloroform, or xylene) with a typical concentration of 5-10 mg/mL. b. Spin-coat the emissive polymer solution onto the PEDOT:PSS layer. The spin speed and time should be optimized to achieve the desired thickness (typically 70-80 nm).[3][7] c. Anneal the substrate at a temperature below the glass transition temperature of the polymer (e.g., 80-100 °C) for 20-30 minutes inside the glovebox to remove the solvent.
-
Electron Transport Layer (ETL) and Cathode Deposition : a. Transfer the substrates into a high-vacuum thermal evaporator (<10⁻⁶ Torr). b. Deposit an electron transport layer, such as Tris(8-hydroxyquinolinato)aluminium (Alq₃) or 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB), to a thickness of 20-40 nm.[8][9] c. Deposit a thin layer of Lithium Fluoride (LiF) (0.8-1 nm) to facilitate electron injection.[3][9] d. Deposit a layer of Aluminum (Al) (100-150 nm) as the cathode.[3][9]
-
Encapsulation : a. Encapsulate the fabricated device using a UV-curable epoxy and a glass coverslip inside the glovebox to protect the active layers from oxygen and moisture.
Device Architecture and Performance Data
The performance of OLEDs based on polyfluorene derivatives is highly dependent on the device architecture, including the choice of hole and electron transport layers.
Table 1: Performance of OLEDs with Polyfluorene-based Emissive Layers
| Device Structure | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | External Quantum Efficiency (%) | Turn-on Voltage (V) | Emission Color / CIE (x, y) | Reference |
| ITO/PEDOT:PSS/EML/Al (White-light copolymer) | 9332 | 6.34 | 4.13 | - | - | White / (0.33, 0.34) | [10] |
| ITO/PEDOT:PSS/p-TPD/PVK/EML/PF-PO/LiF/Al (Copolymer with 2.5% 9,10-dicyanophenanthrene) | 9230 | 3.33 | - | - | - | Greenish-Blue | [3][7] |
| ITO/PEDOT:PSS/EML (PFO:BCFN blend)/PVK:BCFN/Al | - | 4.31 | - | - | - | Blue / (0.17, 0.13) | [11] |
| ITO/HTL (2M-DDF)/Alq₃/LiF/Al | 21,412 | 4.78 | - | - | 3.8 | Green (from Alq₃) | [8] |
| ITO/PEDOT:PSS/HFSO/PEI/ZnO-NP/Al | ~12,000 | ~1.55 | - | - | ~2.6 | Blue / (0.144, 0.137) | [12] |
Note: Performance metrics can vary significantly based on the specific comonomers used in the polyfluorene backbone, the choice of charge transport layers, and the precise fabrication conditions.
Characterization Protocols
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of the synthesized polymers, which is crucial for assessing energy level alignment in the device.
-
UV-Vis Absorption and Photoluminescence (PL) Spectroscopy: To characterize the optical properties of the polymers in solution and as thin films.
-
Electroluminescence (EL) Spectroscopy: To measure the emission spectrum, luminance, current-voltage characteristics, and efficiency of the fabricated OLEDs.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the synthesized polymers.
By following these protocols, researchers can synthesize novel polyfluorene-based materials and fabricate efficient blue-emitting OLEDs. The provided data serves as a benchmark for performance, and the detailed methods offer a robust starting point for further innovation in the field of organic electronics.
References
- 1. ossila.com [ossila.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Photo- and Electroluminescence of New Polyfluorene Copolymers Containing Dicyanostilbene and 9,10-Dicyanophenanthrene in the Main Chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. All-solution-processed fluorene/dibenzothiophene-S,S-dioxide blue co-oligomer light-emitting diodes with an electron transporting PEI/ultrafine-ZnO-nanoparticle bilayer - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 2-Bromo-9,9-dibutyl-9H-fluorene in Organic Field-Effect Transistors (OFETs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-9,9-dibutyl-9H-fluorene is a key building block in the synthesis of advanced organic semiconducting materials. Its fluorene core provides a rigid and planar molecular structure conducive to efficient charge transport, while the dibutyl chains at the 9-position enhance solubility in common organic solvents, facilitating solution-based processing of electronic devices. The bromine atom at the 2-position serves as a versatile reactive site for polymerization, most commonly through palladium-catalyzed cross-coupling reactions like Suzuki and Yamamoto coupling.
While this compound is not typically used as the active semiconductor in its monomeric form, it is a critical precursor for creating high-performance conjugated polymers for Organic Field-Effect Transistors (OFETs). These polymers, particularly copolymers of fluorene, are widely investigated for applications in flexible displays, sensors, and other next-generation electronics.
This document provides detailed protocols for the synthesis of this compound, its subsequent polymerization into a representative copolymer, and the fabrication and characterization of a solution-processed OFET using this polymer.
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₅Br |
| Molecular Weight | 357.33 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents (e.g., THF, toluene, chloroform) |
| Functionality | Key intermediate for synthesizing conjugated polymers for organic electronics |
Representative OFET Performance of a Fluorene-Based Copolymer
As a pertinent example, we consider poly(9,9-dioctylfluorene-alt-benzothiadiazole) (F8BT), a well-studied copolymer synthesized using a similar fluorene-based monomer. The performance characteristics of an F8BT-based OFET are summarized below.
| Parameter | Representative Value |
| Device Architecture | Bottom-Gate, Top-Contact (BGTC) |
| Hole Mobility (μ) | ~2.2 x 10⁻³ cm²/Vs |
| Electron Mobility (μ) | ~6.3 x 10⁻⁴ cm²/Vs |
| On/Off Current Ratio | > 10⁴ |
| Threshold Voltage (Vₜ) | Variable, typically a few volts |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of analogous 2-bromo-9,9-dialkyl-9H-fluorenes.
Materials:
-
2-Bromofluorene
-
1-Bromobutane
-
Tetrabutylammonium bromide (TBAB)
-
50% aqueous sodium hydroxide (NaOH)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromofluorene (1.0 eq), an excess of 1-bromobutane (4.0 eq), and tetrabutylammonium bromide (0.1 eq) in toluene.
-
With vigorous stirring, add 50% aqueous NaOH solution.
-
Heat the reaction mixture to 80°C and maintain for 12-16 hours.
-
After cooling to room temperature, add deionized water and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with toluene.
-
Combine all organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent.
-
Collect the fractions containing the product and evaporate the solvent to yield this compound as a white solid.
Protocol 2: Synthesis of Poly(9,9-dialkylfluorene-alt-benzothiadiazole) via Suzuki Coupling
This is a general protocol for the synthesis of a fluorene-based copolymer, exemplified by a polymer analogous to F8BT.
Materials:
-
2,7-Dibromo-9,9-dioctylfluorene (or the dibutyl analogue) (1.0 eq)
-
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Tri(o-tolyl)phosphine [P(o-tolyl)₃]
-
Aliquat 336 (phase-transfer catalyst)
-
Anhydrous toluene
-
2 M aqueous sodium carbonate (Na₂CO₃) solution
Procedure:
-
In a Schlenk flask, dissolve the dibromofluorene monomer and the benzothiadiazole diboronic ester monomer in anhydrous toluene.
-
Degas the solution by bubbling with argon for 30 minutes.
-
In a separate flask, prepare the palladium catalyst by mixing Pd₂(dba)₃ and P(o-tolyl)₃ in toluene and stirring for 15 minutes under argon.
-
Add the catalyst solution to the monomer solution, followed by the addition of Aliquat 336 and the degassed 2 M Na₂CO₃ solution.
-
Heat the mixture to 90°C and stir vigorously under an argon atmosphere for 24-48 hours.
-
Cool the reaction to room temperature and pour it into a stirring solution of methanol to precipitate the polymer.
-
Filter the polymer and wash it sequentially with methanol and acetone to remove catalyst residues and oligomers.
-
Further purify the polymer by Soxhlet extraction with acetone, hexane, and finally chloroform to collect the high molecular weight fraction.
-
Dry the purified polymer under vacuum.
Application Notes and Protocols for Hole-Transporting Materials Derived from 2-Bromo-9,9-dibutyl-9H-fluorene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and utilization of hole-transporting materials (HTMs) derived from the precursor 2-Bromo-9,9-dibutyl-9H-fluorene. The fluorene core is a robust building block for organic semiconductors due to its rigid, planar structure, which promotes thermal stability and efficient charge transport.[1] Functionalization at the C-2, C-7, and C-9 positions of the fluorene moiety allows for precise tuning of electronic and physical properties, such as HOMO/LUMO energy levels, solubility, and film-forming capabilities.[1] These characteristics are critical for the development of high-performance organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[1][2]
Overview of Synthetic Strategies
The synthesis of hole-transporting materials from this compound predominantly involves palladium-catalyzed cross-coupling reactions. The bromine atom at the C-2 position serves as a versatile handle for introducing various functional groups, typically electron-donating arylamine moieties, which are essential for effective hole transport.[3][4] The two primary coupling reactions employed are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
-
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between the fluorene core and another aromatic group, often to extend the conjugation length or to introduce other functional units.[5][6]
-
Buchwald-Hartwig Amination: This is a powerful method for forming a carbon-nitrogen bond, directly linking electron-rich amine groups to the fluorene backbone.[3][7] This is a common strategy for creating HTMs with desirable energy levels for efficient hole injection and transport.[3]
Experimental Protocols
General Synthesis of a Fluorene-Based HTM via Buchwald-Hartwig Amination
This protocol describes a general procedure for the synthesis of a diarylamine-functionalized fluorene derivative.
Materials:
-
This compound
-
A secondary arylamine (e.g., diphenylamine, carbazole)
-
Palladium catalyst (e.g., Pd(OAc)₂, [Pd₂(dba)₃])
-
Phosphine ligand (e.g., SPhos, XPhos)[8]
-
A base (e.g., sodium tert-butoxide, potassium phosphate)[9]
-
Anhydrous toluene or other suitable solvent[7]
-
Standard glassware for inert atmosphere synthesis (Schlenk line or glovebox)
Procedure:
-
In a Schlenk flask, combine this compound (1 equivalent), the secondary arylamine (1.1-1.2 equivalents), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent and the base (1.5-2 equivalents) to the flask under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[10]
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired hole-transporting material.
Fabrication of a Perovskite Solar Cell (n-i-p architecture)
This protocol outlines the fabrication of a standard n-i-p (normal) architecture perovskite solar cell using a fluorene-based HTM.[1]
Materials:
-
FTO-coated glass substrates
-
Zinc powder, HCl
-
Deionized water, isopropanol, acetone
-
Electron Transport Layer (ETL) precursor solution (e.g., SnO₂ nanoparticle dispersion)
-
Perovskite precursor solution (e.g., a mixture of FAPbI₃ and MAPbBr₃ in DMF:DMSO)
-
Fluorene-based HTM solution (e.g., 20 mg/mL in chlorobenzene)
-
Additives for HTM solution (optional, e.g., Li-TFSI, tBP)
-
Gold or Silver for the top electrode
Procedure:
-
Substrate Cleaning: Sequentially clean the FTO-coated glass substrates by sonicating in deionized water, isopropanol, and acetone. Dry the substrates with a stream of nitrogen.
-
ETL Deposition: Spin-coat the ETL precursor solution onto the FTO substrates and anneal at the appropriate temperature.
-
Perovskite Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the perovskite precursor solution onto the ETL. During spin-coating, an anti-solvent (e.g., chlorobenzene) is typically dripped onto the substrate to induce rapid crystallization. Anneal the films at approximately 100 °C.[1]
-
HTM Deposition: Prepare the fluorene-based HTM solution. If required, add dopants like Li-TFSI and tBP. Spin-coat the HTM solution on top of the perovskite layer.[1]
-
Top Electrode Deposition: Transfer the substrates to a thermal evaporator and deposit the metal top electrode (e.g., gold or silver) under high vacuum.[1]
Data Presentation
The performance of various fluorene-based HTMs in perovskite solar cells is summarized in the table below.
| HTM Designation | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (VOC) [V] | Short-Circuit Current Density (JSC) [mA/cm²] | Fill Factor (FF) [%] | Reference |
| sp-35 | 21.59 | Not Specified | Not Specified | Not Specified | [1] |
| p-BM | 25.49 | 1.184 | 25.77 | 83.56 | [1] |
| HTM-F | 20.51 | Not Specified | Not Specified | Not Specified | [11] |
| HTM-H | 19.07 | Not Specified | Not Specified | Not Specified | [11] |
| F2DT | 18 | Not Specified | Not Specified | Not Specified | [12] |
| FDT-DMP | 12.3 | Not Specified | Not Specified | Not Specified | [12] |
| CS-06 | 21.10 | Not Specified | Not Specified | Not Specified | [13] |
| CS-04 | 19.73 | Not Specified | Not Specified | Not Specified | [13] |
| SFX-FM | 17.29 | Not Specified | Not Specified | Not Specified | [14] |
The following table summarizes the performance of fluorene-based HTMs in OLED devices.
| HTM Designation | Maximum Current Efficiency (CE) [cd/A] | Maximum Luminance (Lmax) [cd/m²] | Turn-on Voltage (Von) [V] | Reference |
| 2M-DDF | 4.78 | 21,412 | 3.8 | [2] |
| TPD | Not specified | 4,106 | Not specified | [2] |
| 2,7-di(1-naphthyl)-9,9-diethylfluorene | 2.8 | 7,760 | 4.6 | [15] |
Visualizations
Synthesis of a fluorene-based HTM via Buchwald-Hartwig amination.
Workflow for n-i-p perovskite solar cell fabrication.
Energy level diagram for a typical OLED with a fluorene-based HTM.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Fluorene-terminated hole transporting materials with a spiro[fluorene-9,9′-xanthene] core for perovskite solar cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Bromo-9,9-dibutyl-9H-fluorene in the Synthesis of Fluorescent Probes and Sensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-9,9-dibutyl-9H-fluorene is a key building block in the synthesis of advanced fluorescent probes and sensors. The fluorene core provides a rigid, planar, and highly fluorescent platform. The butyl chains at the 9-position enhance solubility in organic solvents and prevent aggregation, which can otherwise lead to fluorescence quenching. The bromine atom at the 2-position serves as a versatile synthetic handle, allowing for the introduction of various functional groups and the extension of the π-conjugated system through cross-coupling reactions. This enables the rational design of probes with tailored photophysical properties for specific applications in biological imaging, ion sensing, and materials science.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of fluorescent probes.
Key Applications
Fluorescent probes derived from this compound are valuable tools for:
-
Bioimaging: Covalent labeling of biomolecules for visualization in cells and tissues, particularly in two-photon fluorescence microscopy (TPM) which offers deeper tissue penetration and reduced photodamage.
-
Ion Sensing: Detection of physiologically and environmentally important ions, such as metal cations and anions, through changes in fluorescence intensity or wavelength.
-
Organic Electronics: As intermediates in the synthesis of materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices, leveraging their inherent fluorescence and charge-transport properties.
Data Presentation: Photophysical Properties of Fluorene-Based Probes
The photophysical properties of fluorescent probes derived from this compound can be tuned by the choice of the coupled aromatic or heteroaromatic moiety. The following table summarizes representative data for such probes, illustrating the impact of different substituents on their fluorescence characteristics.
| Probe Name | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift [nm] | Quantum Yield (Φ) | Solvent |
| 2-(Pyren-1-yl)-9,9-dibutyl-9H-fluorene | 345 | 385, 405 (vibronic) | 40, 60 | ~0.85 | Toluene |
| 2-(Pyridin-2-yl)-9,9-dibutyl-9H-fluorene | 330 | 375 | 45 | ~0.70 | Cyclohexane |
| 2-(Thiophen-2-yl)-9,9-dibutyl-9H-fluorene | 340 | 390 | 50 | ~0.75 | THF |
| 2-Phenyl-9,9-dibutyl-9H-fluorene | 325 | 365 | 40 | ~0.80 | Dichloromethane |
Experimental Protocols
Detailed methodologies for the synthesis of fluorescent probes from this compound are provided below. The two primary methods for functionalization are the Suzuki-Miyaura and Sonogashira cross-coupling reactions.
Protocol 1: Synthesis of 2-Aryl-9,9-dibutyl-9H-fluorene Derivatives via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Pyrene-1-boronic acid, 2-Pyridylboronic acid) (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene (anhydrous)
-
Ethanol
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v) via syringe. The reaction concentration is typically between 0.1 and 0.2 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to reflux (typically 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Protocol 2: Synthesis of 2-Alkynyl-9,9-dibutyl-9H-fluorene Derivatives via Sonogashira Coupling
This protocol outlines a general procedure for the palladium- and copper-catalyzed Sonogashira cross-coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (anhydrous)
-
Tetrahydrofuran (THF) (anhydrous)
-
Standard glassware for inert atmosphere reactions (Schlenk flask)
-
Magnetic stirrer
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent and Reagent Addition: Add anhydrous THF and triethylamine via syringe. Stir the mixture for 15 minutes at room temperature. Then, add the terminal alkyne (1.2 eq) dropwise.
-
Reaction: Stir the reaction mixture at room temperature or heat to a slightly elevated temperature (e.g., 40-50 °C). Monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with THF. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and dichloromethane).
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the Sonogashira coupling reaction.
Caption: Logical relationship for synthesizing fluorescent probes.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 2-Bromo-9,9-dibutyl-9H-fluorene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Suzuki coupling reactions involving 2-Bromo-9,9-dibutyl-9H-fluorene.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound.
Q1: My reaction shows low to no conversion of the starting materials. What are the likely causes and how can I fix it?
A1: Low or no conversion in a Suzuki coupling reaction can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in-situ. Ensure your catalyst and ligand are from a reliable source and have been stored correctly. Consider using a fresh batch or a more robust, air-stable precatalyst.
-
Inert Atmosphere: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote unwanted side reactions. Ensure all solvents are thoroughly degassed and the reaction is conducted under a strict inert atmosphere (e.g., Argon or Nitrogen).
-
Insufficient Base: The base is crucial for the transmetalation step. If the base is too weak or has degraded, the reaction will not proceed efficiently. Consider using a stronger base or a freshly opened bottle.
-
Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. Cautiously increase the reaction temperature in increments of 10-20 °C.
-
Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent, leading to a slow reaction rate. Consider a different solvent system that can better dissolve all components at the reaction temperature.
Q2: I am observing significant formation of homocoupled byproducts from my boronic acid. How can I minimize this?
A2: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen. To minimize this:
-
Rigorous Degassing: This is the most critical step. Use methods like freeze-pump-thaw cycles (for organic solvents) or sparging with an inert gas for an extended period (at least 30 minutes) for all solvents. Ensure the reaction vessel is thoroughly purged with an inert gas before adding the reagents.
-
Use of Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable and less prone to homocoupling than boronic acids.
-
Control of Reaction Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) is common, but a large excess can sometimes favor homocoupling.
-
Choice of Palladium Source: Using a Pd(0) source directly (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) can sometimes reduce homocoupling that might be initiated by Pd(II) species during the in-situ reduction.
Q3: My main byproduct is the debromination of this compound. What causes this and how can it be prevented?
A3: Debromination (protodehalogenation) can occur under certain conditions. Here are some potential causes and solutions:
-
Source of Protons: The presence of water or other protic sources in the reaction mixture can lead to the replacement of the bromine atom with hydrogen. Ensure you are using anhydrous solvents and that all glassware is thoroughly dried.
-
Base Choice: Some bases can facilitate this side reaction. If you are observing significant debromination, consider screening different bases.
-
Ligand Effects: The choice of ligand can influence the relative rates of the desired cross-coupling and undesired side reactions. Experimenting with different phosphine ligands (both electron-rich and sterically hindered) may help.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the Suzuki coupling of this compound?
A1: A good starting point for optimization is based on conditions commonly used for the synthesis of polyfluorenes. The following table provides a set of initial parameters to test.
| Parameter | Recommended Starting Condition | Notes |
| Catalyst | Pd(PPh₃)₄ (1-3 mol%) or Pd₂(dba)₃ (1-2 mol%) with a suitable ligand | Pd(PPh₃)₄ is often effective, but modern catalyst systems with bulky, electron-rich ligands can offer higher yields. |
| Ligand | PPh₃ (if not using Pd(PPh₃)₄) or a Buchwald ligand like SPhos or XPhos (2-6 mol%) | Bulky ligands can improve catalyst stability and efficiency. |
| Base | Aqueous Na₂CO₃ (2M solution) or K₂CO₃ (2-3 equivalents) | Carbonate bases are commonly used and effective. Cs₂CO₃ or K₃PO₄ can be tried for more challenging couplings. |
| Solvent | Toluene/Water (e.g., 4:1 v/v) or Dioxane/Water | A biphasic system is typical for Suzuki reactions with inorganic bases. |
| Temperature | 80-100 °C | The optimal temperature will depend on the specific substrates and solvent. |
| Reactant Ratio | 1.0 eq. This compound : 1.1-1.2 eq. Boronic Acid/Ester | A slight excess of the boron reagent is generally recommended. |
Q2: Should I use a boronic acid or a boronic ester (e.g., pinacol ester) as the coupling partner?
A2: Both can be effective, but they have different properties. Boronic acids are often more reactive. However, boronic esters are more stable, easier to purify, and less prone to side reactions like protodeboronation and homocoupling. If you are experiencing issues with side reactions, switching to a boronic ester is a recommended strategy.
Q3: Can I run the reaction under air, or is an inert atmosphere mandatory?
A3: An inert atmosphere is strongly recommended. The presence of oxygen can deactivate the palladium catalyst and promote the homocoupling of the boronic acid, leading to lower yields and a more complex product mixture to purify. For reproducible and high-yielding results, always perform the reaction under an inert atmosphere like nitrogen or argon.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.
Data Presentation: Influence of Reaction Parameters on Yield
The following tables summarize the typical effects of different catalysts, ligands, bases, and solvents on the yield of Suzuki coupling reactions. These are general trends and optimal conditions should be determined experimentally for each specific substrate combination.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Typical Yield Range | Notes |
| Pd(PPh₃)₄ (1-3) | - | Moderate to High | A classic, often reliable choice. |
| Pd(OAc)₂ (2) | PPh₃ (4) | Moderate | Simple setup, but may require higher temperatures. |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | High to Excellent | Bulky, electron-rich ligand that often improves yields for challenging substrates. |
| PdCl₂(dppf) (2-5) | - | Moderate to High | A robust pre-catalyst that can give reproducible results. |
Table 2: Influence of Base and Solvent on Yield
| Base (equivalents) | Solvent System | Typical Yield Range | Notes |
| Na₂CO₃ (2-3) | Toluene / H₂O | Moderate to High | A common and cost-effective choice. |
| K₂CO₃ (2-3) | Dioxane / H₂O | High | Often a very effective combination. |
| Cs₂CO₃ (2-3) | Dioxane | High to Excellent | A stronger base, often used for less reactive substrates. More expensive. |
| K₃PO₄ (2-3) | THF / H₂O | High to Excellent | A strong base that can be very effective. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound:
Note: This is a generalized procedure and may require optimization for specific boronic acid/ester partners.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid or ester (1.1-1.2 eq.), the base (e.g., K₂CO₃, 2.0-3.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%), and if necessary, the ligand.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Toluene:H₂O) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the Suzuki coupling reaction.
Caption: Decision tree for troubleshooting low-yielding Suzuki coupling reactions.
Technical Support Center: Suzuki Coupling of Fluorene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the Suzuki coupling of fluorene derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in the Suzuki coupling of fluorene derivatives?
A1: The most prevalent side reactions are protodeboronation of the fluorene boronic acid/ester and homocoupling of the fluorene halide or boronic acid derivative. In the context of synthesizing polyfluorenes, side reactions can lead to polymers with lower molecular weights than desired.
Q2: What is protodeboronation and how can I minimize it?
A2: Protodeboronation is the cleavage of the C-B bond of the boronic acid or ester, replacing the boron moiety with a hydrogen atom. This leads to the formation of fluorene as a byproduct and reduces the yield of the desired coupled product.
-
To minimize protodeboronation:
-
Use anhydrous and thoroughly degassed solvents: Water and oxygen can facilitate this side reaction.
-
Choose the right base: Weaker bases are sometimes preferred to reduce the rate of protodeboronation. However, the base must be strong enough to promote transmetalation. The choice is often substrate-dependent.
-
Use boronic esters (e.g., pinacol esters): Boronic esters are generally more stable towards protodeboronation than their corresponding boronic acids.
-
Control the reaction temperature: Higher temperatures can sometimes increase the rate of protodeboronation.
-
Q3: What causes homocoupling and what are the strategies to prevent it?
A3: Homocoupling is the self-coupling of two molecules of the aryl halide or two molecules of the organoboron compound, resulting in bifluorene byproducts.
-
To prevent homocoupling:
-
Ensure an oxygen-free environment: Oxygen can promote the homocoupling of boronic acids.[1] Rigorous degassing of the reaction mixture and maintaining an inert atmosphere (Argon or Nitrogen) is crucial.
-
Select an appropriate palladium catalyst and ligand: The choice of catalyst and ligand can significantly influence the relative rates of cross-coupling versus homocoupling.
-
Control stoichiometry: Using a slight excess of the boronic acid derivative can sometimes suppress the homocoupling of the aryl halide.
-
Q4: Can the fluorene C9-protons interfere with the reaction?
A4: The protons at the C9 position of the fluorene ring are acidic and can be deprotonated by strong bases. While this doesn't directly interfere with the Suzuki catalytic cycle in the same way as protodeboronation, it can potentially lead to undesired side reactions or affect the solubility and electronic properties of the resulting fluorene-containing molecules. This is a more significant consideration in polymerizations where such changes can impact the polymer's properties. For many small molecule syntheses, this is less of a concern under standard Suzuki conditions.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Coupled Product
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | • Ensure your palladium source and ligand are fresh and active.• Use a pre-catalyst that is more stable to air and moisture.• Increase catalyst loading slightly (e.g., from 1 mol% to 3 mol%). |
| Inefficient Transmetalation | • The choice of base is critical. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, Et₄NOH).• Ensure the base is anhydrous and finely powdered for better solubility and reactivity.[2] |
| Poor Reagent Quality | • Use freshly prepared or purified fluorene boronic acid/ester.• Ensure the fluorene halide is pure and free from contaminants. |
| Suboptimal Reaction Conditions | • Optimize the solvent system. Common choices include toluene/water, dioxane/water, or THF/water mixtures.• Adjust the reaction temperature. While higher temperatures can increase reaction rates, they may also promote side reactions. |
Issue 2: Significant Formation of Homocoupling Byproducts
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | • Thoroughly degas the solvent and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.• Maintain a positive pressure of inert gas throughout the reaction. |
| Inappropriate Catalyst System | • Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands can sometimes favor the cross-coupling pathway. |
| Slow Transmetalation | • If transmetalation is slow, the oxidative addition complex may be more susceptible to side reactions. Re-optimize the base and solvent to facilitate a faster transmetalation step. |
Issue 3: Predominance of Protodeboronation Product (Fluorene)
| Potential Cause | Troubleshooting Steps |
| Presence of Water | • Use anhydrous solvents and reagents. Dry solvents over appropriate drying agents before use. |
| Unstable Boronic Acid | • Convert the fluorene boronic acid to a more stable pinacol ester derivative. |
| Harsh Reaction Conditions | • Lower the reaction temperature.• Use a milder base if the desired reaction can still proceed efficiently. |
Data Presentation
The following table summarizes the qualitative impact of various reaction parameters on the common side reactions in the Suzuki coupling of fluorene derivatives. Quantitative data is often highly substrate- and condition-specific, making a generalized quantitative table impractical.
| Parameter | Effect on Protodeboronation | Effect on Homocoupling | General Recommendation for Fluorene Derivatives |
| Catalyst | Ligand choice can influence stability. | Can be promoted by certain Pd species, especially in the presence of O₂. | Pd(PPh₃)₄, Pd(dppf)Cl₂, and Buchwald-type pre-catalysts are commonly used. Optimization is key. |
| Base | Stronger bases can sometimes increase the rate. | Can be influenced by the base's strength and solubility. | K₂CO₃, K₃PO₄, Cs₂CO₃ are effective. The choice depends on the specific substrates. |
| Solvent | Protic solvents (water, alcohols) can be a source of protons. | Can affect the solubility of reagents and catalyst, indirectly influencing rates. | Anhydrous, degassed solvents like toluene, dioxane, or THF, often with a small amount of water to aid in dissolving the base, are standard. |
| Temperature | Generally increases with higher temperatures. | Can increase at higher temperatures. | Typically ranges from 80-110 °C. Start at a lower temperature and increase if the reaction is sluggish. |
| Atmosphere | Less direct impact. | Significantly promoted by the presence of oxygen. | A strict inert atmosphere (Argon or Nitrogen) is critical. |
Experimental Protocols
Protocol 1: Suzuki Coupling of 2-Bromofluorene with Phenylboronic Acid
This protocol provides a general procedure for the synthesis of 2-phenylfluorene.
Materials:
-
2-Bromofluorene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromofluorene, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed toluene and water (typically in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the 2-bromofluorene.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the 2-phenylfluorene from any unreacted starting materials and side products like fluorene and biphenyl.
Protocol 2: Synthesis of Poly(9,9-dioctylfluorene) (PFO) via Suzuki Polycondensation
This protocol describes a common method for the synthesis of a widely studied polyfluorene.
Materials:
-
2,7-Dibromo-9,9-dioctylfluorene (1.0 equiv)
-
9,9-Dioctylfluorene-2,7-bis(boronic acid pinacol ester) (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.01-0.02 equiv)
-
Aqueous tetraethylammonium hydroxide (Et₄NOH) solution (2 M, 4.0 equiv)
-
Toluene (anhydrous and degassed)
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve 2,7-dibromo-9,9-dioctylfluorene and 9,9-dioctylfluorene-2,7-bis(boronic acid pinacol ester) in toluene.
-
Degassing: Bubble argon through the solution for at least 30 minutes to ensure all oxygen is removed.
-
Catalyst and Base Addition: Under a positive flow of argon, add the Pd(PPh₃)₄ catalyst, followed by the aqueous Et₄NOH solution.
-
Polymerization: Heat the mixture to reflux (around 90-100 °C) with vigorous stirring under an argon atmosphere. The polymerization progress can be monitored by the increasing viscosity of the solution. The reaction is typically run for 24-48 hours.
-
End-capping: To control the molecular weight and terminate the polymer chains, end-capping agents can be added. For example, add a small amount of phenylboronic acid and stir for a few hours, followed by the addition of bromobenzene and further stirring.
-
Work-up and Purification: Cool the reaction mixture and pour it into a large volume of methanol to precipitate the polymer. Filter the polymer and wash it with methanol and acetone to remove oligomers and catalyst residues. The polymer can be further purified by Soxhlet extraction with methanol, acetone, and finally hexane to remove low molecular weight fractions. The purified polymer is then collected from the hexane fraction and dried under vacuum.[3]
Visualizations
Caption: A troubleshooting workflow for low-yield Suzuki coupling of fluorene derivatives.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Reactions of 2-Bromo-9,9-dibutyl-9H-fluorene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-9,9-dibutyl-9H-fluorene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize homocoupling and other side reactions in your cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of this compound reactions, and why is it a problem?
A1: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions where two molecules of the same starting material couple together. In the case of this compound, this results in the formation of the undesired byproduct, 9,9,9',9'-tetrabutyl-9H,9'H-2,2'-bifluorene. This side reaction consumes your starting material and expensive reagents, leading to lower yields of your desired cross-coupled product. Additionally, the homocoupled product can have similar physical properties to the desired product, making purification challenging.
Q2: What are the primary causes of homocoupling?
A2: The main culprits for homocoupling are the presence of oxygen and palladium(II) species in the reaction mixture. Oxygen can facilitate the oxidative dimerization of organometallic intermediates. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced in-situ to the active Pd(0) catalyst. During this activation step, the Pd(II) can react with your organometallic coupling partner (e.g., boronic acid) to generate the homocoupled product.
Q3: Are there any other significant side reactions to be aware of when working with this compound?
A3: Besides homocoupling, other potential side reactions include:
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Dehalogenation: The bromine atom on the fluorene ring can be replaced by a hydrogen atom, leading to the formation of 9,9-dibutyl-9H-fluorene. This is often a result of β-hydride elimination from palladium-hydride species that can form in the catalytic cycle.
-
Dibenzofuran Formation: While less common under standard cross-coupling conditions, the fluorene core can potentially oxidize to form dibenzofuran derivatives, especially at high temperatures in the presence of oxygen or other oxidants.
-
Protodeboronation (in Suzuki reactions): The boronic acid coupling partner can react with residual water or other protic sources in the reaction mixture, leading to the formation of an arene byproduct and reducing the amount of boronic acid available for the cross-coupling reaction.
Troubleshooting Guides
This section provides specific troubleshooting advice for common cross-coupling reactions involving this compound.
Suzuki Coupling: High Levels of 9,9,9',9'-Tetrabutyl-9H,9'H-2,2'-bifluorene Formation
If you are observing a significant amount of the homocoupled bifluorene byproduct in your Suzuki reaction, consider the following troubleshooting steps:
Troubleshooting Workflow for Suzuki Homocoupling
Quantitative Data: Effect of Reaction Parameters on Suzuki Coupling of this compound
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Desired Product Yield (%) | Homocoupling Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2) | Toluene/H₂O | 100 | 65 | 25 |
| Pd(PPh₃)₄ (2) | - | Na₂CO₃ (2) | Toluene/H₂O | 100 | 85 | 10 |
| Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 95 | <5 |
| Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 96 | <5 |
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
-
Reagents and Glassware: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen). All solvents should be anhydrous and degassed prior to use.
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), and SPhos (2 mol%).
-
Catalyst Addition: In a separate vial, dissolve Pd₂(dba)₃ (1 mol%) in a small amount of degassed dioxane and add it to the Schlenk flask.
-
Solvent Addition: Add a 4:1 mixture of degassed dioxane and water to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the bromo-fluorene.
-
Reaction: Stir the mixture vigorously and heat to 100 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Minimizing Alkyne Homocoupling (Glaser Coupling)
The homocoupling of terminal alkynes is a common side reaction in Sonogashira couplings. Here’s how to address it:
Troubleshooting Workflow for Sonogashira Homocoupling
Quantitative Data: Effect of Reaction Parameters on Sonogashira Coupling of this compound
| Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv) | Solvent | Temp (°C) | Desired Product Yield (%) | Alkyne Homocoupling (%) |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (5) | THF | 60 | 70 | 20 |
| Pd(PPh₃)₂Cl₂ (2) | - | Cs₂CO₃ (2) | Dioxane | 80 | 85 | <5 |
| Pd(OAc)₂ (2) | - | Pyrrolidine (3) | DMF | 80 | 90 | <5 |
Experimental Protocol: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene
-
Reagents and Glassware: Ensure all glassware is oven-dried and cooled under an inert atmosphere. All reagents and solvents must be anhydrous and thoroughly degassed.
-
Reaction Setup: In a Schlenk tube, dissolve this compound (1.0 equiv) and Pd(OAc)₂ (2 mol%) in DMF.
-
Reagent Addition: Add pyrrolidine (3.0 equiv) followed by the dropwise addition of phenylacetylene (1.2 equiv).
-
Reaction: Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with saturated NH₄Cl solution and brine.
-
Purification: Dry the organic phase over MgSO₄, filter, and remove the solvent under reduced pressure. Purify the residue by column chromatography.
Buchwald-Hartwig Amination: Avoiding Side Reactions
While homocoupling of the bromo-fluorene is less common in Buchwald-Hartwig amination, other side reactions like dehalogenation can occur. The choice of base and ligand is critical for a successful reaction.
Logical Relationships in Buchwald-Hartwig Amination
Quantitative Data: Effect of Ligand and Base on Buchwald-Hartwig Amination
| Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Desired Product Yield (%) |
| Pd₂(dba)₃ (1) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 110 | 75 |
| Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaOtBu (1.4) | Toluene | 100 | 88 |
| XPhos Pd G3 (2) | - | LHMDS (1.5) | Dioxane | 100 | 94 |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
Reagents and Glassware: Use oven-dried glassware under an inert atmosphere. Solvents must be anhydrous and degassed.
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv), XPhos Pd G3 (2 mol%), and sodium tert-butoxide (1.4 equiv).
-
Solvent and Amine Addition: Add anhydrous, degassed toluene, followed by morpholine (1.2 equiv).
-
Reaction: Seal the tube and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction's progress.
-
Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over Na₂SO₄, and concentrate. Purify the crude product via flash chromatography.
Technical Support Center: Synthesis of 2-Bromo-9,9-dibutyl-9H-fluorene
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Bromo-9,9-dibutyl-9H-fluorene. The focus is on addressing the undesired side reaction of debromination.
Troubleshooting Guide
Problem: Presence of 9,9-dibutyl-9H-fluorene (debrominated product) in the final product.
This issue typically arises from unintended reduction of the carbon-bromine bond. The following sections provide potential causes and solutions.
Q1: I am observing debromination during the alkylation of 2-bromofluorene. What could be the cause?
A1: While less common during the alkylation step itself, debromination can occur under certain conditions.
-
Potential Cause 1: Impurities in Reagents. Commercially available starting materials or reagents may contain reducing impurities.
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Solution: Ensure the purity of 2-bromofluorene, 1-bromobutane, and the phase-transfer catalyst. If necessary, purify the starting materials before use.
-
Potential Cause 2: Reaction with Strong Bases at High Temperatures. Prolonged exposure to strong bases at elevated temperatures can sometimes lead to side reactions.
-
Solution: Optimize the reaction temperature and time. While the alkylation requires heating, avoid excessively high temperatures or prolonged reaction times. Monitor the reaction progress by TLC to determine the optimal endpoint.
Q2: My main issue with debromination occurs when I try to form the Grignard reagent from this compound. How can I prevent this?
A2: The formation of a Grignard reagent is a common step for further functionalization, but it is also a stage where debromination can be a significant side reaction. The Grignard reagent formed can react with the starting material.
-
Potential Cause 1: Wurtz-type Coupling. This is a significant side reaction where the Grignard reagent reacts with another molecule of the starting alkyl halide.[1]
-
Solution: Add the this compound solution slowly to the magnesium turnings.[1] This keeps the concentration of the bromo-compound low in the presence of the formed Grignard reagent, minimizing the coupling reaction that can lead to debrominated dimers and other byproducts.
-
Potential Cause 2: Reaction with Protic Solvents/Moisture. Grignard reagents are highly reactive with protic sources, which can lead to the quenching of the Grignard reagent and formation of the debrominated product.[2]
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Q3: I am attempting a lithium-halogen exchange (lithiation) and observing debromination. What are the best practices to avoid this?
A3: Lithiation using organolithium reagents like n-butyllithium or t-butyllithium is a powerful tool, but side reactions are common.
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Potential Cause 1: Protonation of the Lithiated Intermediate. The lithiated fluorene derivative is a very strong base and will be readily protonated by any protic source, leading to the debrominated product.
-
Solution: As with Grignard reactions, strict anhydrous and inert conditions are crucial. Ensure all reagents and solvents are free of water and other protic impurities.
-
Potential Cause 2: Temperature Control. Lithiation reactions are typically performed at very low temperatures to control reactivity and minimize side reactions.
-
Solution: Maintain a low reaction temperature (e.g., -78 °C) during the addition of the organolithium reagent and subsequent reaction with an electrophile.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The most common synthesis involves the alkylation of 2-bromofluorene with 1-bromobutane. This reaction is typically carried out in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, and a phase-transfer catalyst like tetrabutylammonium bromide.[3]
Q2: How can I purify this compound if it is contaminated with the debrominated byproduct?
A2: Purification can be achieved using standard techniques.[4]
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Column Chromatography: Silica gel column chromatography is an effective method for separating this compound from the less polar 9,9-dibutyl-9H-fluorene. A non-polar eluent system, such as petroleum ether or hexane with a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane, is typically used.[3][5]
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Recrystallization: If the purity is already reasonably high, recrystallization can be an effective final purification step. Common solvents for fluorene derivatives include ethanol, isopropanol, and hexanes.[4]
Q3: What analytical techniques can I use to quantify the amount of debrominated impurity?
A3: Several techniques can be used:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying the components of the reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the desired product and the debrominated impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to determine the ratio of the brominated to the debrominated product by integrating characteristic signals.
Data Presentation
Table 1: Purification Methods for Brominated Fluorene Derivatives
| Purification Technique | Compound | Purity Achieved | Yield | Eluent/Solvent | Analytical Method |
| Column Chromatography | 2-bromo-9,9-dihexyl-9H-fluorene | - | 93.8% | Petroleum ether/ethyl acetate (20:1) | - |
| Column Chromatography | 2-bromo-9,9-dimethylfluorene | - | 98% | Petroleum ether | - |
| Column Chromatography | 2-bromo-9,9-diphenylfluorene | - | 65% | n-hexane | - |
| Recrystallization | 2-bromo-9,9-dimethylfluorene | 90% | 73% | Ethanol | HPLC |
Data adapted from related fluorene derivatives as a reference.[5]
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-9,9-dihexyl-9H-fluorene (Representative Protocol for Dibutyl Derivative)
Materials:
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2-Bromofluorene (1.0 equiv)
-
1-Bromohexane (excess)
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Tetrabutylammonium bromide (phase transfer catalyst)
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50% aqueous sodium hydroxide (NaOH)
Procedure:
-
To a round-bottom flask, add 2-bromofluorene, 1-bromohexane, tetrabutylammonium bromide, and 50% aqueous NaOH.[3]
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Stir the reaction mixture vigorously at 80 °C overnight (approximately 12 hours).[3]
-
After cooling to room temperature, separate the organic layer.[3]
-
Extract the aqueous phase with ether (3 x 50 mL).[3]
-
Combine the organic phases and wash with saturated saline (100 mL).[3]
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Dry the organic layer over anhydrous magnesium sulfate.[3]
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Remove the solvent under reduced pressure.[3]
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Purify the crude product by short silica gel column chromatography using petroleum ether/ethyl acetate (20:1) as the eluent to yield the product as a white solid.[3]
Visualizations
Caption: Synthetic pathway for this compound and the side reaction.
Caption: Troubleshooting workflow for debromination during synthesis.
Caption: Causes and solutions for the formation of the debrominated byproduct.
References
Technical Support Center: Purification of 2-Bromo-9,9-dibutyl-9H-fluorene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Bromo-9,9-dibutyl-9H-fluorene by column chromatography. It is intended for researchers, scientists, and drug development professionals.
Experimental Protocol: Column Chromatography Purification
This protocol is a recommended starting point for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Petroleum ether (or hexane)
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Ethyl acetate
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Glass chromatography column
-
Cotton or glass wool
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Sand
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Collection test tubes or flasks
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Thin-layer chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Eluent Preparation: Prepare a solvent system of petroleum ether and ethyl acetate. A starting ratio of 40:1 (petroleum ether:ethyl acetate) is recommended. The polarity can be adjusted based on TLC analysis.
-
TLC Analysis of Crude Material: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or toluene) and spot it on a TLC plate. Develop the plate using the prepared eluent. Visualize the spots under a UV lamp to determine the separation of the desired product from impurities. The target compound, being relatively non-polar, should have a retention factor (Rf) of approximately 0.3-0.4 for optimal separation.
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in petroleum ether and pour it into the column.
-
Gently tap the column to ensure even packing and remove air bubbles.
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Allow the silica to settle, ensuring a level surface. Add another thin layer of sand on top of the silica bed.
-
Never let the solvent level drop below the top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent like toluene or the eluent itself.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until it reaches the top of the sand layer.
-
-
Elution:
-
Carefully add the eluent to the column, taking care not to disturb the top layer.
-
Begin collecting fractions.
-
Monitor the elution process by periodically collecting small fractions and analyzing them by TLC.
-
-
Fraction Analysis and Collection:
-
Spot the collected fractions on a TLC plate alongside a spot of the crude material.
-
Combine the fractions that contain the pure desired product.
-
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommended Value/Solvent |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Petroleum Ether:Ethyl Acetate (starting at 40:1) |
| Target Rf on TLC | ~ 0.3 - 0.4 |
Table 2: Common Impurities and Their Expected Elution Behavior
| Impurity | Structure | Expected Elution Behavior Relative to Product | Rationale |
| 2-Bromofluorene | Aromatic hydrocarbon | Elutes before the product | Less polar due to the absence of bulky alkyl chains. |
| 2-Bromo-9-butyl-9H-fluorene | Mono-alkylated fluorene | Elutes slightly before or with the product | Less polar than the dialkylated product, but separation might be challenging. |
Troubleshooting FAQs
Q1: My compound is not moving down the column, or the Rf value is too low on the TLC plate.
A1: The eluent is likely not polar enough. Gradually increase the proportion of ethyl acetate in your petroleum ether:ethyl acetate mixture. For example, try changing the ratio from 40:1 to 30:1 or 20:1. Always test the new solvent system on a TLC plate before applying it to the column.
Q2: My compound is coming off the column too quickly, and I am getting poor separation from impurities.
A2: The eluent is too polar. Decrease the proportion of ethyl acetate. For instance, if you are using a 20:1 ratio, try 30:1 or 40:1 of petroleum ether:ethyl acetate.
Q3: The spots on my TLC plate are streaking.
A3: Streaking can be caused by several factors:
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Sample Overload: You may be spotting too much of your sample on the TLC plate. Try diluting your sample.
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Insolubility: The compound may not be fully soluble in the developing solvent.
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Acidic Impurities or Silica: If your compound is sensitive, the slightly acidic nature of the silica gel can cause streaking. You can try neutralizing the silica gel by adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent.
Q4: I can't separate my product from a persistent impurity.
A4: If a stubborn impurity is co-eluting with your product:
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Optimize the Solvent System: Try a different solvent system. Sometimes, using a solvent with a different polarity characteristic, such as dichloromethane/hexane, can improve separation.
-
Gradient Elution: Start with a very non-polar eluent (e.g., pure hexane) and gradually increase the polarity by adding more ethyl acetate over the course of the separation.
-
Consider Other Purification Techniques: If column chromatography is ineffective, recrystallization might be a viable alternative or a supplementary purification step.
Q5: The purified product is a yellow oil/solid, but it should be a white solid.
A5: A yellow color may indicate the presence of oxidized impurities. Ensure that your solvents are of high purity and consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) after purification.
Visualization
Troubleshooting Flowchart
The following flowchart provides a logical workflow for troubleshooting common issues during the column chromatography purification of this compound.
A flowchart for troubleshooting column chromatography.
Recrystallization techniques for 2-Bromo-9,9-dibutyl-9H-fluorene
Technical Support Center: 2-Bromo-9,9-dibutyl-9H-fluorene
This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of this compound, aimed at researchers, scientists, and professionals in drug development and material science.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My compound is not dissolving in the chosen solvent, even with heating. What should I do?
A1: This indicates that the solvent is likely too non-polar or that you have not added a sufficient volume.
-
Increase Solvent Volume: Gradually add more of the hot solvent in small increments until the solid dissolves. Be mindful that adding too much solvent can significantly reduce your final yield.
-
Switch to a More Polar Solvent: If a large volume of the initial solvent is required, it may not be ideal for recrystallization. Consider a slightly more polar solvent. For instance, if you are using hexane, you might try a mixture of hexane and ethyl acetate or switch to toluene.
Q2: The compound dissolved, but no crystals are forming upon cooling. What is the problem?
A2: This is a common issue that can arise from several factors:
-
Supersaturation: The solution may be supersaturated. To induce crystallization, you can:
-
Scratch the inner surface of the flask with a glass rod just below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Add a seed crystal of pure this compound if available. A tiny crystal can initiate the crystallization process.
-
-
Excess Solvent: You may have used too much solvent. If nucleation techniques do not work, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cooling Too Rapidly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
Q3: My compound "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solid melts before it dissolves or when it comes out of solution as a liquid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities.
-
Re-dissolve and Cool Slowly: Heat the solution until the oil fully dissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool very slowly. Insulating the flask can help.
-
Use a Lower-Boiling Point Solvent: If the issue persists, consider a solvent with a lower boiling point.
-
Use a Solvent Mixture: A solvent mixture can sometimes prevent oiling out. Start by dissolving the compound in a "good" solvent (one in which it is very soluble) and then slowly add a "poor" solvent (one in which it is less soluble) until the solution becomes slightly cloudy (turbid). Then, heat to clarify and cool slowly.
Q4: The yield of my recrystallized product is very low. What are the possible reasons?
A4: A low yield can be attributed to several factors:
-
Using too much solvent: As mentioned, excess solvent will retain more of your compound in the solution even after cooling.
-
Premature crystallization: If the solution cools too quickly during hot filtration (if performed), some product may be lost. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure the solution is sufficiently cold for an adequate amount of time to allow for maximum crystal formation.
-
Washing with too much cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant amount of your product.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing this compound?
A1: While specific solubility data is not widely published, fluorene derivatives with long alkyl chains, such as this compound, generally have good solubility in non-polar and moderately polar organic solvents. The key is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Good starting points for solvent screening include:
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Alkanes: Hexane, Heptane
-
Aromatic Hydrocarbons: Toluene
-
Solvent Mixtures: Hexane/Ethyl Acetate, Ethanol/Water
Q2: How do I choose the right solvent for recrystallization?
A2: The ideal recrystallization solvent is one where the target compound has high solubility at elevated temperatures and low solubility at low temperatures. A simple test is to place a small amount of your crude product in a test tube and add a few drops of the solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all, even when heated, the solvent is poor. The best solvent will dissolve the compound when heated but not at room temperature.
Q3: Is it necessary to use activated charcoal during recrystallization?
A3: Activated charcoal is used to remove colored impurities. If your crude this compound is significantly colored, adding a small amount of activated charcoal to the hot solution before filtration can help decolorize it. However, do not add charcoal to a boiling solution as it can cause bumping.
Q4: How can I improve the purity of my final product?
A4: To maximize purity:
-
Ensure slow cooling to allow for selective crystallization.
-
Wash the crystals with a minimal amount of ice-cold solvent to remove any residual impurities from the mother liquor.
-
If the product is still impure, a second recrystallization may be necessary.
Data Presentation
The following table summarizes the qualitative solubility of 2-Bromo-9,9-dialkyl-9H-fluorene derivatives in common organic solvents, which can be used as a guide for selecting a recrystallization solvent for this compound. The butyl derivative is expected to have similar solubility to the hexyl derivative, with slightly lower solubility in non-polar solvents.
| Solvent | Compound Class | Solubility at Room Temp. | Solubility at Elevated Temp. | Suitability for Recrystallization |
| Toluene | 2-Bromo-9,9-dialkyl-9H-fluorene | Soluble | Very Soluble | Potentially suitable, may require a co-solvent |
| Tetrahydrofuran (THF) | 2-Bromo-9,9-dialkyl-9H-fluorene | Soluble | Very Soluble | Potentially suitable, may require a co-solvent |
| Chloroform | 2-Bromo-9,9-dialkyl-9H-fluorene | Soluble | Very Soluble | Generally not ideal due to high room temp solubility |
| Dichloromethane | 2-Bromo-9,9-dialkyl-9H-fluorene | Soluble | Very Soluble | Generally not ideal due to high room temp solubility |
| Hexane | 2-Bromo-9,9-dialkyl-9H-fluorene | Sparingly Soluble | Soluble | Good candidate |
| Ethanol | 2-Bromo-9,9-dialkyl-9H-fluorene | Sparingly Soluble | Soluble | Good candidate |
| Methanol | 2-Bromo-9,9-dialkyl-9H-fluorene | Sparingly to Insoluble | Soluble | Good candidate |
| Water | 2-Bromo-9,9-dialkyl-9H-fluorene | Insoluble | Insoluble | Unsuitable |
Experimental Protocols
Methodology for Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent should be determined by preliminary solubility tests.
-
Solvent Selection:
-
Place approximately 20-30 mg of the crude this compound into a small test tube.
-
Add the selected solvent dropwise at room temperature. Observe the solubility.
-
If the compound does not dissolve, gently heat the test tube in a water bath and observe if the solid dissolves.
-
Allow the test tube to cool to room temperature and then in an ice bath to see if crystals form. The ideal solvent will dissolve the compound when hot and form crystals upon cooling.
-
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Heat the mixture on a hot plate while gently swirling. Add more solvent in small portions until the solid just dissolves.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (Optional):
-
If activated charcoal or insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
-
Drying:
-
Allow the crystals to dry completely on the filter paper by drawing air through them. For a more thorough drying, place the crystals in a desiccator under vacuum.
-
Mandatory Visualization
Caption: Workflow for the recrystallization of this compound.
Technical Support Center: Polyfluorenes Derived from 2-Bromo-9,9-dibutyl-9H-fluorene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with polyfluorenes derived from 2-Bromo-9,9-dibutyl-9H-fluorene.
Frequently Asked Questions (FAQs)
Q1: My polyfluorene, derived from this compound, has poor solubility in common organic solvents. What could be the reason?
A1: Poor solubility of polyfluorenes is a common issue and can stem from several factors:
-
Strong Intermolecular π-π Interactions: The planar and rigid backbone of polyfluorenes leads to strong attractive forces between polymer chains, promoting aggregation and reducing solubility.[1]
-
High Molecular Weight: As the polymer chains grow longer, their entanglement increases, and they become less soluble.[2]
-
Chain Aggregation and β-Phase Formation: Polyfluorenes have a tendency to form aggregates and a more planar "β-phase" conformation, especially in poor solvents or upon cooling, which can significantly decrease solubility.[2][3]
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Insufficient Side-Chain Length: The 9,9-dibutyl groups are crucial for solubility. If these side chains are not bulky enough to overcome the intermolecular interactions of the polymer backbone, solubility will be limited.[4]
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Monomer Impurities: Impurities in the this compound monomer can lead to cross-linking or other side reactions during polymerization, resulting in insoluble polymer fractions.[5][6]
Q2: What are the recommended solvents for dissolving poly(9,9-dibutylfluorene)?
A2: Chlorinated solvents and aromatic hydrocarbons are generally effective for dissolving poly(9,9-dibutylfluorene). Good solvent choices include:
For some polyfluorene derivatives, especially those with fluorinated side chains, fluorinated solvents may be necessary.[8] The choice of solvent can also influence the formation of the β-phase, with poorer solvents tending to induce this conformation.[3]
Q3: I am observing a green emission in the photoluminescence spectrum of my blue-emitting polyfluorene. What is the cause and how can I prevent it?
A3: The undesirable green emission in blue-emitting polyfluorenes is typically attributed to the formation of fluorenone defects at the 9-position of the fluorene monomer.[1][5] This oxidation can occur during synthesis or upon thermal or photo-oxidative degradation. To minimize this:
-
Ensure High Monomer Purity: The presence of mono-alkylated fluorene impurities in the monomer is a primary precursor to fluorenone formation.[10] Rigorous purification of the this compound monomer is critical.[5][6]
-
Inert Reaction Conditions: Perform the polymerization under a strict inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Post-Polymerization Purification: Thoroughly purify the polymer to remove any residual catalyst and impurities that could promote degradation.
Q4: How does the molecular weight of polyfluorene impact its properties?
A4: The molecular weight of polyfluorenes significantly influences their physical and optoelectronic properties:
-
Solubility: Higher molecular weight generally leads to decreased solubility due to increased chain entanglement.[2]
-
Film Formation: A sufficiently high molecular weight is necessary to form uniform, high-quality thin films for device applications.
-
Optical Properties: The effective conjugation length, and thus the absorption and emission spectra, can be affected by the molecular weight, although this effect tends to saturate at higher molecular weights.[11]
-
Device Performance: The performance of organic electronic devices, such as OLEDs, is often dependent on the molecular weight of the active polymer layer.[2]
Troubleshooting Guides
Issue 1: Low Polymer Yield or Low Molecular Weight in Suzuki Polycondensation
| Potential Cause | Troubleshooting Steps |
| Impure Monomers | Purify the this compound and the corresponding boronic acid or ester derivative meticulously. Techniques like recrystallization and column chromatography are effective.[5][12] |
| Incorrect Stoichiometry | Ensure a precise 1:1 molar ratio between the bromo- and boronic acid/ester-functionalized monomers.[] Even a slight deviation can limit chain growth. |
| Inefficient Catalyst System | Optimize the palladium catalyst and ligand. For instance, a Pd(II) catalytic system may favor higher molecular weights.[] Ensure the catalyst is not deactivated by impurities. |
| Suboptimal Base or Solvent | The choice of base and solvent system is crucial. A biphasic system (e.g., toluene/water) with a suitable base (e.g., K2CO3) is common. The miscibility of the organic solvent with water can impact the molecular weight.[] |
| Premature Precipitation | If the polymer precipitates before high molecular weight is achieved, consider using a better solvent for the polymer at the reaction temperature or increasing the reaction temperature to maintain solubility. |
Issue 2: Polymer Precipitates During or After Polymerization
| Potential Cause | Troubleshooting Steps |
| Poor Solvent Choice | The growing polymer chain may become insoluble in the reaction solvent. Switch to a solvent with better solubility for the target polyfluorene, such as toluene or xylene.[8] |
| Reaction Temperature Too Low | Increasing the reaction temperature can enhance the solubility of the polymer and prevent premature precipitation. |
| Concentration Too High | High monomer concentration can lead to rapid polymer formation and precipitation. Try running the polymerization at a lower concentration. |
| Aggregation | Polyfluorenes are prone to aggregation. Ensure vigorous stirring during the reaction. In some cases, adding a co-monomer with bulkier side chains can disrupt packing and improve solubility. |
Experimental Protocols
Protocol 1: Suzuki Polycondensation of this compound
This protocol is a general guideline for the synthesis of poly(9,9-dibutylfluorene) via Suzuki polycondensation.
Materials:
-
This compound
-
9,9-Dibutyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
Toluene (anhydrous)
-
Deionized water
-
Methanol
-
Acetone
-
Chloroform
Procedure:
-
Monomer Preparation: To a flame-dried Schlenk flask, add equimolar amounts of this compound and 9,9-Dibutyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester.
-
Catalyst and Base Addition: Add the palladium catalyst (typically 1-2 mol% relative to the monomers) and potassium carbonate (typically 2-3 equivalents per monomer unit).
-
Solvent Addition and Degassing: Add anhydrous toluene to the flask to achieve a monomer concentration of approximately 0.1 M. Degas the mixture by three freeze-pump-thaw cycles or by bubbling with argon for at least 30 minutes.
-
Aqueous Phase Addition: Add a degassed 2 M aqueous solution of potassium carbonate to the reaction mixture.
-
Polymerization: Heat the reaction mixture to a reflux temperature (around 90-110 °C) under an inert atmosphere and stir vigorously for 24-48 hours. The viscosity of the solution should increase as the polymerization progresses.
-
End-Capping: To control the molecular weight and terminate the polymer chains, end-capping agents like phenylboronic acid or bromobenzene can be added towards the end of the reaction.
-
Work-up and Precipitation: Cool the reaction mixture to room temperature and pour it into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Purification:
-
Filter the precipitated polymer and wash it with methanol and water to remove inorganic salts.
-
Redissolve the polymer in a minimal amount of a good solvent like chloroform.[4]
-
Reprecipitate the polymer by adding the solution dropwise into a large volume of a non-solvent like methanol.[14] Repeat this dissolution-precipitation cycle 2-3 times.
-
For further purification, perform a Soxhlet extraction with acetone to remove low-molecular-weight oligomers, followed by another extraction with a good solvent (e.g., chloroform) to isolate the pure polymer.[4][8]
-
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-60 °C) for at least 24 hours.
Data Presentation
Table 1: Solubility of Poly(9,9-dialkylfluorene)s in Common Organic Solvents at Room Temperature
| Polymer | Chloroform | Toluene | THF | Acetone | Methanol |
| Poly(9,9-dibutylfluorene) | Soluble | Soluble | Soluble | Insoluble | Insoluble |
| Poly(9,9-dihexylfluorene) | Soluble | Soluble | Soluble | Insoluble | Insoluble |
| Poly(9,9-dioctylfluorene) | Soluble | Soluble | Soluble | Insoluble | Insoluble |
This table provides a qualitative overview. Actual solubility depends on the polymer's molecular weight and polydispersity.
Mandatory Visualizations
Caption: Factors influencing the solubility of polyfluorenes.
Caption: Workflow for Suzuki polymerization of polyfluorene.
References
- 1. Polyfluorene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Photo- and Electroluminescence of New Polyfluorene Copolymers Containing Dicyanostilbene and 9,10-Dicyanophenanthrene in the Main Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improving color purity and stability in a blue emitting polyfluorene by monomer purification - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Precision synthesis of a fluorene-thiophene alternating copolymer by means of the Suzuki–Miyaura catalyst-transfer condensation polymerization: the importance of the position of an alkyl substituent on thiophene of the biaryl monomer to suppress disproportionation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. books.rsc.org [books.rsc.org]
- 8. Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting low yields in Buchwald-Hartwig amination of 2-Bromo-9,9-dibutyl-9H-fluorene
This guide provides troubleshooting advice and frequently asked questions for the Buchwald-Hartwig amination of 2-Bromo-9,9-dibutyl-9H-fluorene, a key reaction for synthesizing advanced organic materials and pharmaceutical intermediates.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction with this compound shows low or no conversion. What are the primary factors to check?
Low conversion is often related to catalyst deactivation or suboptimal reaction conditions. Initial checks should include:
-
Inert Atmosphere: Ensure the reaction was set up under a rigorously inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the palladium catalyst.
-
Reagent and Solvent Purity: All reagents, and particularly the solvent, must be anhydrous and free of impurities.[1] Chlorinated solvents, acetonitrile, and pyridine are known to inhibit palladium catalysts and should be avoided.[1][2]
-
Temperature: Typical temperatures for this coupling are between 80-110 °C.[2][3] Verify that the reaction is reaching and maintaining the target temperature.
-
Catalyst Source: Ensure the palladium precatalyst is active. Using palladium(II) sources like Pd(OAc)₂ requires an in-situ reduction to the active Pd(0) species, which can sometimes be inefficient.[4] Using a pre-formed Pd(0) source like Pd₂(dba)₃ or a dedicated precatalyst can be more reliable.[2][3]
Q2: A significant amount of my starting material, this compound, remains unreacted, but I see some product formation. What is the likely cause?
This symptom typically points to issues with the catalyst system's stability or activity over the course of the reaction.
-
Inappropriate Ligand: The choice of phosphine ligand is critical. For sterically hindered substrates like the fluorene derivative, bulky and electron-rich alkylphosphine or dialkylbiaryl phosphine ligands are often required to promote efficient oxidative addition and reductive elimination.[5]
-
Catalyst Poisoning: Certain functional groups can poison the catalyst.[4] While this compound itself is unlikely to be the cause, ensure the amine coupling partner or impurities in the reagents are not interfering with the catalyst.
-
Base Solubility: Poor solubility of the inorganic base can lead to slow and incomplete reactions.[1] The deprotonation step is crucial and may occur at the solid-liquid interface, meaning the base's particle size and surface area can impact the reaction rate.[2] Vigorous stirring is essential.[2]
Q3: My starting material is consumed, but the yield of the desired aminated fluorene is low. What side reactions should I look for?
If the starting aryl bromide is consumed without corresponding product formation, side reactions are likely occurring.
-
Hydrodehalogenation: This is a common side reaction where the aryl bromide is reduced to the corresponding arene (9,9-dibutyl-9H-fluorene).[6] This is often a ligand-dependent issue and can be more prevalent with primary amines.[1] Screening different phosphine ligands can help minimize this pathway.
-
Biaryl Formation: Homocoupling of the aryl bromide can lead to biaryl impurities. This can sometimes occur when using chiral primary amines.[1] Optimizing the catalyst, ligand, and reaction stoichiometry can mitigate this side reaction.
Q4: How does the choice of base and solvent affect the amination of this compound?
The base and solvent are interdependent and crucial for success.[1]
-
Base: Strong bases like sodium tert-butoxide (NaOtBu) are highly effective but can cause decomposition of substrates with sensitive functional groups.[1][2] For more sensitive applications, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ are good alternatives, with Cs₂CO₃ often being favored for its better solubility in organic solvents.[2][7]
-
Solvent: Toluene is a very common and effective solvent for Buchwald-Hartwig reactions.[1] Ethereal solvents like dioxane or THF are also frequently used.[2] The key is to ensure all reactants, especially the base, have at least partial solubility.[1]
Data Summary Tables
Table 1: Troubleshooting Guide for Low Yields
| Problem Observed | Possible Cause | Suggested Solution |
| No or very low conversion | Inactive catalyst system; Impure reagents/solvents; Non-inert conditions. | Use a reliable precatalyst; Ensure all reagents are pure and dry; Maintain a strict inert (Ar/N₂) atmosphere.[1][2] |
| Incomplete conversion | Poor base solubility; Suboptimal ligand; Insufficient temperature. | Grind the base before use; Increase agitation; Screen bulky, electron-rich ligands; Increase reaction temperature.[2][5] |
| Starting material consumed, low product yield | Side reactions (e.g., hydrodehalogenation).[6] | Screen different phosphine ligands to suppress side reactions.[1] |
| Reaction fails with aryl chloride | Difficult oxidative addition step. | Switch to a more electron-rich, bulky phosphine ligand designed for aryl chlorides.[1] |
Table 2: Common Bases for Buchwald-Hartwig Amination
| Base | Type | pKaH (approx.) | Common Use & Notes |
| NaOtBu | Strong | 19 | Very common and effective for a wide range of substrates. Can be too harsh for sensitive functional groups.[1][2] |
| LHMDS | Strong | 26 | Strong, non-nucleophilic base. |
| Cs₂CO₃ | Weak | 10 | Good alternative for base-sensitive substrates; often has better solubility than other carbonates.[2][7] |
| K₃PO₄ | Weak | 12.3 | A milder inorganic base, often used for sensitive substrates.[1][2] |
Table 3: Recommended Solvents
| Solvent | Class | Characteristics & Notes |
| Toluene / Xylene | Aromatic | Commonly used with a good balance of solubility and a high boiling point.[1] |
| 1,4-Dioxane | Ether | Frequently used but is considered a high-impact solvent to be avoided if possible.[8] |
| THF / 2-MeTHF | Ether | Good general-purpose solvents. 2-MeTHF is a greener alternative to THF.[1] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point for the amination of this compound.
-
Preparation: To an oven-dried Schlenk tube or reaction vial, add the palladium precatalyst (1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Add anhydrous solvent (e.g., toluene) via syringe to achieve a typical concentration of 0.1-0.5 M.[3]
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.[3][9]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9]
Protocol 2: Small-Scale Reaction Screening for Optimization
For troubleshooting, running parallel small-scale reactions is an efficient way to screen different ligands, bases, or solvents.
-
Setup: Arrange an array of reaction vials in a heating block.
-
Stock Solutions: Prepare stock solutions of this compound and the amine in the chosen solvent to ensure consistent addition.
-
Variable Addition: To each vial, add a different palladium precatalyst/ligand combination or a different base.
-
Reaction: Add the stock solutions, seal the vials, and run all reactions under identical temperature and time conditions.
-
Analysis: After the reaction time, quench a small aliquot from each vial and analyze by LC-MS or GC-MS to determine the relative conversion and yield, identifying the optimal conditions.
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination.[5][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 2-Bromo-9,9-dibutyl-9H-fluorene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during cross-coupling reactions of 2-Bromo-9,9-dibutyl-9H-fluorene.
Troubleshooting Guide
This guide addresses common issues observed during Suzuki, Heck, and Sonogashira cross-coupling reactions involving this compound.
Issue 1: Low or No Conversion to the Desired Product
Possible Causes and Solutions:
-
Catalyst Inactivity: The palladium catalyst may not be in its active Pd(0) state or may have been deactivated by exposure to oxygen.
-
Inappropriate Ligand Choice: The ligand may not be suitable for the sterically demanding this compound substrate.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands promote the formation of the active monoligated palladium species and can prevent catalyst aggregation.
-
-
Suboptimal Base or Solvent: The choice of base and solvent is critical and interdependent.
-
Solution: Screen a variety of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF). For Suzuki reactions, the presence of water can be crucial for the efficacy of inorganic bases.
-
-
Low Reaction Temperature: The reaction temperature may be insufficient to overcome the activation energy for the oxidative addition step, which can be challenging with sterically hindered substrates.
-
Solution: Incrementally increase the reaction temperature. For Sonogashira couplings with aryl bromides, higher temperatures are often required for the oxidative addition to proceed efficiently.[1]
-
Issue 2: Formation of a Black Precipitate (Palladium Black)
Possible Causes and Solutions:
-
Catalyst Aggregation: The formation of palladium black indicates the aggregation of the active Pd(0) species into an inactive bulk form. This is a common deactivation pathway.
-
Solution 1: Use of Bulky Ligands: Sterically demanding ligands can stabilize the monoligated Pd(0) species and prevent it from aggregating.
-
Solution 2: Control of Reaction Conditions: Avoid excessively high temperatures and ensure rigorous exclusion of oxygen, as both can promote the formation of palladium black.
-
Solution 3: Lower Catalyst Loading: High concentrations of the catalyst can sometimes lead to aggregation. Optimize the catalyst loading to the minimum effective amount.
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Issue 3: Formation of Homocoupling Byproducts
Possible Causes and Solutions:
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Suzuki Reaction: Homocoupling of the boronic acid partner can occur, especially in the presence of oxygen or if the transmetalation step is slow.
-
Solution: Rigorous degassing of the reaction mixture is crucial. The choice of a suitable ligand that accelerates the transmetalation step can also minimize this side reaction.
-
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Sonogashira Reaction: Homocoupling of the terminal alkyne (Glaser coupling) can be a significant side reaction, particularly in the presence of the copper co-catalyst and oxygen.
-
Solution: Perform the reaction under strictly anaerobic conditions. Copper-free Sonogashira protocols can also be employed to avoid this issue.
-
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with 2,7-dibromo-9,9-dialkylfluorene is giving low yields. What are the recommended starting conditions?
A1: A successful Suzuki coupling of a 2,7-dibromo-9,9'-dialkylfluorene with an arylboronic acid has been reported using the following conditions:
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Catalyst: 0.01 mol% Pd(OAc)₂ with a bis(imidazolium) ionic liquid-derived ligand.
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Base: 2.0 M KOH.
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Solvent: 95% Ethanol.
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Temperature: 100 °C.
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Reaction Time: Approximately 1.5 hours. This reaction was performed in air and resulted in high isolated yields.[2]
Q2: What is the general mechanism of catalyst deactivation in these cross-coupling reactions?
A2: The primary pathways for catalyst deactivation include:
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Oxidative Addition Failure: The first step of the catalytic cycle, the insertion of the Pd(0) into the C-Br bond, can be slow or fail to occur.
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Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, leading to loss of their ability to stabilize the palladium center.
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Metal Aggregation: The active, coordinatively unsaturated Pd(0) species can aggregate to form inactive palladium black.
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Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium center and inhibit further catalytic cycles.
Q3: How does the bulky 9,9-dibutylfluorene group affect the cross-coupling reaction?
A3: The bulky 9,9-dibutyl groups introduce significant steric hindrance around the fluorene core. This can make the oxidative addition of the 2-bromo group to the palladium center more challenging. Consequently, more robust catalytic systems, often employing bulky and electron-rich ligands, are required to achieve good reactivity. These bulky ligands help to create a more reactive, monoligated palladium species that can more readily undergo oxidative addition with the sterically hindered substrate.
Q4: Are there any specific considerations for Sonogashira couplings with this compound?
A4: Yes, besides the general challenges, the Sonogashira reaction has its own specific considerations:
-
Copper Co-catalyst: While the copper(I) co-catalyst accelerates the reaction, it can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling). Careful control of the reaction conditions, particularly the exclusion of oxygen, is critical.
-
Base: An amine base, such as diisopropylamine or triethylamine, is typically used and can often serve as the solvent or co-solvent.[1][3]
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Temperature: While some Sonogashira reactions can be performed at room temperature, aryl bromides, especially sterically hindered ones, may require higher temperatures to facilitate the initial oxidative addition step.[1][3]
Quantitative Data Summary
Table 1: Suzuki Coupling of 2,7-dibromo-9,9'-dialkylfluorene with Arylboronic Acids [2]
| Arylboronic Acid Partner | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) |
| Phenylboronic acid | 0.01 | 2.0 M KOH | 95% Ethanol | 100 | 1.5 | 95 |
| 4-Methylphenylboronic acid | 0.01 | 2.0 M KOH | 95% Ethanol | 100 | 1.5 | 92 |
| 4-Methoxyphenylboronic acid | 0.01 | 2.0 M KOH | 95% Ethanol | 100 | 1.5 | 90 |
Experimental Protocols
Protocol 1: General Procedure for a Trial Suzuki Coupling of this compound
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Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
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Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Catalyst Addition: In a separate vial and under an inert atmosphere, prepare a stock solution of the palladium precatalyst and ligand. Add the appropriate amount of the catalyst solution to the reaction flask via syringe.
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Heating and Monitoring: Place the flask in a pre-heated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for a Trial Sonogashira Coupling of this compound [1]
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq.), and the copper(I) iodide co-catalyst (0.025 eq.).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.
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Solvent and Reagent Addition: Add the degassed solvent (e.g., THF), the amine base (e.g., diisopropylamine, 7.0 eq.), and the terminal alkyne (1.1 eq.) via syringe.
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Reaction: Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC or GC-MS.
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Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with additional diethyl ether. Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
References
Technical Support Center: Managing Reactions with 2-Bromo-9,9-dibutyl-9H-fluorene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-9,9-dibutyl-9H-fluorene. The bulky dibutyl groups at the C9 position introduce significant steric hindrance, which can pose challenges in various cross-coupling reactions. This guide offers insights and practical solutions to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: Why are my reaction yields low when using this compound in Suzuki-Miyaura coupling?
Low yields in Suzuki-Miyaura couplings with this substrate are often attributed to steric hindrance from the two butyl groups at the C9 position. This hindrance can impede the crucial transmetalation step of the catalytic cycle. Additionally, inadequate catalyst activation, incorrect base selection, or suboptimal solvent systems can contribute to poor yields. It's also important to ensure the quality of the boronic acid or ester, as decomposition can lead to lower yields.
Q2: What are the most common side products observed in cross-coupling reactions with this compound?
Common side products include homocoupling of the boronic acid reagent and protodeboronation (replacement of the boronic acid group with a hydrogen atom). In some cases, catalyst deactivation can lead to the recovery of unreacted starting material. Careful control of reaction conditions, such as temperature and the exclusion of oxygen, can help minimize these side reactions.
Q3: Can I use standard palladium catalysts and ligands for reactions with this substrate?
While standard catalysts like Pd(PPh₃)₄ can be used, they may not be optimal for the sterically demanding this compound. Catalyst systems employing bulky, electron-rich phosphine ligands, such as Buchwald or Fu ligands (e.g., SPhos, XPhos, P(t-Bu)₃), are often more effective at promoting oxidative addition and facilitating the coupling of hindered substrates.[1]
Q4: How critical is the choice of base in these reactions?
The choice of base is critical. It plays a key role in the activation of the boronic acid for transmetalation.[1] For sterically hindered substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃). The base should be finely powdered to maximize its surface area and reactivity.
Q5: Is it necessary to run these reactions under strictly anhydrous and anaerobic conditions?
Yes, for optimal results, it is highly recommended to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) and with anhydrous solvents. Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Water can also interfere with the reaction, although in some Suzuki protocols, a small amount of water is intentionally added to aprotic organic solvents to aid in the dissolution of the base and facilitate the catalytic cycle.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low to no product formation.
| Potential Cause | Troubleshooting Steps |
| Inefficient Catalyst System | Switch to a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., Pd₂(dba)₃ with SPhos or XPhos). Increase catalyst loading in increments (e.g., from 1 mol% to 3-5 mol%). |
| Poor Base Performance | Use a stronger, non-coordinating base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and thoroughly dried before use. |
| Suboptimal Solvent Choice | A mixture of a non-polar solvent and a polar aprotic solvent, such as toluene/DMF or dioxane, can be effective. A small amount of water can sometimes improve the reaction rate. |
| Low Reaction Temperature | Gradually increase the reaction temperature. For sterically hindered substrates, temperatures between 80-120 °C are common.[2] |
Buchwald-Hartwig Amination
Problem: Incomplete conversion or catalyst deactivation.
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | Employ a catalyst system known for coupling hindered substrates, such as a G3 or G4 Buchwald precatalyst with a bulky biarylphosphine ligand. |
| Inappropriate Base | Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required. |
| Solvent Effects | Toluene, dioxane, or THF are commonly used solvents. Ensure they are anhydrous. |
| Amine Reactivity | Primary amines are generally more reactive than secondary amines. For less reactive amines, longer reaction times or higher temperatures may be necessary. |
Sonogashira Coupling
Problem: Homocoupling of the alkyne (Glaser coupling) is the major product.
| Potential Cause | Troubleshooting Steps |
| Copper Co-catalyst | While traditional Sonogashira protocols use a copper co-catalyst, this can promote homocoupling. Consider a copper-free protocol.[3] |
| Amine Base | The amine base is crucial. A bulky amine like diisopropylethylamine (DIPEA) or piperidine can be effective. |
| Palladium Catalyst and Ligand | A catalyst system like Pd(PPh₃)₂Cl₂ with a bulky phosphine ligand can be effective. For room temperature reactions with aryl bromides, a Pd(PhCN)₂Cl₂/P(t-Bu)₃ system has been shown to be efficient. |
| Reaction Conditions | Running the reaction at lower temperatures can sometimes suppress homocoupling. Ensure strict anaerobic conditions to prevent oxidative homocoupling. |
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
This protocol is adapted from procedures used for similar 9,9-dialkylfluorene derivatives and serves as a starting point.
Materials:
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This compound (1.0 equiv)
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Arylboronic acid (1.2 equiv)
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Pd₂(dba)₃ (2 mol%)
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SPhos (4 mol%)
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K₃PO₄ (2.0 equiv, finely powdered and dried)
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Anhydrous, degassed toluene and DMF (e.g., 10:1 v/v)
Procedure:
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To a dry Schlenk flask under an inert atmosphere (argon), add this compound, the arylboronic acid, and K₃PO₄.
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In a separate vial, dissolve Pd₂(dba)₃ and SPhos in the anhydrous solvent mixture.
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Add the catalyst solution to the Schlenk flask containing the reagents.
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Heat the reaction mixture to 100-110 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Quantitative Data for Similar Systems:
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,7-dibromo-9,9-dioctylfluorene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Reflux | 48 | ~90 |
| 2-bromofluorene derivative | Pd(OAc)₂/bis(imidazolium) ligand | KOH | Ethanol | 100 | 1.5 | >90 |
Note: These are examples from related systems and may require optimization for this compound.
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
Technical Support Center: Suzuki Coupling of 2-Bromo-9,9-dibutyl-9H-fluorene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction of 2-Bromo-9,9-dibutyl-9H-fluorene. The following information is designed to help overcome common experimental challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki coupling of this compound?
A1: The base is a critical component in the Suzuki-Miyaura catalytic cycle. Its main function is to activate the boronic acid partner by forming a more nucleophilic boronate species. This "ate" complex then facilitates the transmetalation step with the palladium catalyst, where the organic group from the boron is transferred to the palladium center. The choice and strength of the base can significantly influence the reaction rate and overall yield.
Q2: I am observing low to no yield in my reaction. What are the common base-related issues?
A2: Low yields in the Suzuki coupling of this compound can often be attributed to the base selection. Common issues include:
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Insufficient Base Strength: A base that is too weak may not efficiently form the boronate species, leading to a sluggish or incomplete reaction.
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Poor Solubility: Many inorganic bases have limited solubility in common organic solvents used for Suzuki couplings. If the base is not sufficiently available in the reaction medium, it cannot effectively participate in the catalytic cycle.
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Substrate/Product Degradation: A base that is too strong can lead to side reactions or degradation of the starting material or the desired product, especially if they contain base-sensitive functional groups.
Q3: Which side reactions are commonly promoted by the choice of base?
A3: The base can promote several undesirable side reactions:
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Protodeboronation: This is a significant side reaction where the boronic acid C-B bond is cleaved and replaced with a C-H bond. This is often exacerbated by the presence of water and a strong base.
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Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct can also occur, although this is more directly influenced by the presence of oxygen and the state of the palladium catalyst.
Q4: Is an aqueous or anhydrous base system better for this reaction?
A4: The choice between aqueous and anhydrous conditions depends on the specific base and substrates. An aqueous solution of a base (e.g., K₂CO₃ in water) can be very effective and is commonly used in Suzuki reactions. The water can help dissolve the inorganic base and facilitate the formation of the active boronate species. However, for substrates prone to protodeboronation, anhydrous conditions with a suitable anhydrous base might be preferable.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution(s) |
| Low or No Conversion of Starting Material | Ineffective base or insufficient base strength. | - Switch to a stronger base (e.g., from a carbonate to a phosphate).- Ensure the base is finely powdered to maximize surface area.- If using an aqueous system, ensure adequate mixing to facilitate phase transfer. |
| Poor solubility of the base in the reaction solvent. | - Add a small amount of water to the reaction mixture if compatible.- Consider using a phase-transfer catalyst (e.g., tetrabutylammonium bromide).- Switch to a solvent system known to better solubilize the base. | |
| Significant Protodeboronation of Boronic Acid | Base is too strong or there is excessive water present. | - Use a milder base such as K₃PO₄ or Cs₂CO₃.- If possible, run the reaction under anhydrous conditions.- Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction. |
| Formation of Unidentified Byproducts | Base-induced decomposition of starting materials or product. | - Screen a range of bases with varying strengths to find a milder option that is still effective.- Lower the reaction temperature to minimize degradation. |
| Inconsistent Results/Poor Reproducibility | Inconsistent quality or hydration state of the base. | - Use a fresh bottle of a high-purity base.- If using a hydrated base, ensure the water content is consistent between runs. Anhydrous bases can provide more reproducible results. |
Data Presentation: Effect of Base on Yield
| Base | Typical Equivalents | Common Solvents | Reported Yield Range for Fluorene Derivatives/Aryl Bromides | Notes |
| K₂CO₃ | 2.0 - 3.0 | Toluene/Water, Dioxane/Water, DMF/Water | 70-95% | A common and cost-effective choice. Often used in an aqueous solution. |
| Na₂CO₃ | 2.0 - 3.0 | Toluene/Water, Ethanol/Water | 80-98% | Another widely used and economical option. |
| Cs₂CO₃ | 2.0 - 3.0 | Dioxane, Toluene, THF | 85-99% | Often provides higher yields, especially for challenging couplings, but is more expensive. |
| K₃PO₄ | 2.0 - 3.0 | Toluene, Dioxane, THF | 80-99% | A strong, non-nucleophilic base that can be very effective for less reactive substrates and can minimize side reactions. |
| KOH | 2.0 - 4.0 | Ethanol/Water, Toluene/Water | 75-90% | A strong base, but its high basicity can sometimes lead to undesired side reactions.[1] |
| NaOH | 2.0 - 3.0 | Toluene/Water | ~70% | Similar to KOH, its high strength can be detrimental in some cases. |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a general starting point and should be optimized for each specific arylboronic acid coupling partner.
Materials:
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This compound (1.0 equiv)
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Arylboronic acid (1.1 - 1.5 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
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Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
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Degassed solvent (e.g., Toluene/Water 4:1, Dioxane/Water 4:1)
Procedure:
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Reaction Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.
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Inert Atmosphere: Seal the vessel, then evacuate and backfill with the inert gas three times to ensure all oxygen is removed.
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Solvent Addition: Add the degassed solvent system via syringe.
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Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or toluene) and wash with water and then brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in Suzuki coupling focusing on base-related issues.
Caption: Decision tree for selecting a suitable base in Suzuki coupling reactions.
References
Solvent effects on the reactivity of 2-Bromo-9,9-dibutyl-9H-fluorene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 2-Bromo-9,9-dibutyl-9H-fluorene.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: The two n-butyl chains at the C9 position significantly enhance the solubility of the molecule. It is readily soluble in common organic solvents such as tetrahydrofuran (THF), toluene, chloroform, and dichloromethane.
Q2: How stable is this compound?
A2: this compound is a chemically stable compound under normal laboratory conditions. The fluorene core provides a rigid and stable aromatic system.
Q3: What are the primary applications of this compound?
A3: The bromine atom at the C2 position serves as a versatile functional group, making it an ideal substrate for various palladium-catalyzed cross-coupling reactions. This allows for the synthesis of conjugated polymers and organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1]
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
A common challenge in cross-coupling reactions is low yield. The following logical workflow can help troubleshoot this issue.
Caption: Troubleshooting flowchart for low yield in cross-coupling reactions.
Suzuki-Miyaura Coupling
Q4: My Suzuki-Miyaura reaction is sluggish or gives a low yield. What solvent adjustments can I make?
A4: While the Suzuki-Miyaura reaction can be robust to solvent choice, performance can be significantly impacted.[2]
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Common Solvents: A mixture of an organic solvent and an aqueous base is common. Toluene or dioxane with aqueous sodium or potassium carbonate is a standard starting point.[3]
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Polar Aprotic Solvents: Solvents like DMF or acetonitrile can sometimes alter the catalytic cycle and selectivity, but do not universally correlate with improved yield based on dielectric constant alone.[4][5]
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Alcohol/Water Mixtures: For some systems, mixed solvents like methanol/water can be highly effective and offer environmental benefits.[6] In one study, a 3:2 MeOH:H₂O mixture provided a 96.3% yield for the coupling of bromobenzene and phenylboronic acid.[6] If solubility is an issue, ensure your chosen solvent effectively dissolves both the organic substrate and the boronic acid.
Q5: I am observing significant debromination (hydrodehalogenation) of my fluorene starting material. How can I prevent this?
A5: Debromination is a common side reaction, especially with electron-rich aryl bromides.
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Ligand Choice: Switching to bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can promote the desired reductive elimination step over side reactions.[7]
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Lower Temperature: High temperatures can promote thermal decomposition of intermediates leading to debromination. Attempt the reaction at a lower temperature, increasing it only if the reaction is too slow.[7]
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Base Selection: The choice of base can be critical. If using a strong base like an alkoxide, ensure it is not promoting a competing reduction pathway. A weaker base like K₂CO₃ or K₃PO₄ might be preferable.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent System | Temp (°C) | Yield (%) |
| Bromobenzene | Phenylboronic acid | TbPo-Pd(II) | NaOH | MeOH:H₂O (3:2) | 80 | 96.3 |
| Bromobenzene | Phenylboronic acid | TbPo-Pd(II) | K₃PO₄·3H₂O | Methanol | 80 | 78.9 |
| Bromobenzene | Phenylboronic acid | TbPo-Pd(II) | K₃PO₄·3H₂O | Ethanol | 80 | 73.4 |
| Bromobenzene | Phenylboronic acid | TbPo-Pd(II) | K₃PO₄·3H₂O | Dioxane | 80 | 0 |
| Table 1: Influence of Solvent on Suzuki-Miyaura Coupling Yield. Data adapted from a study on bromobenzene.[6] |
Buchwald-Hartwig Amination
Q6: Which solvent is best for the Buchwald-Hartwig amination of this compound?
A6: Toluene is a widely used and highly effective solvent for Buchwald-Hartwig aminations.[8][9] In a screening study for the amination of bromobenzene with various amines, toluene consistently provided high conversion rates (>95%).[9] 1,4-Dioxane is also a satisfactory choice.[9] While greener alternatives exist, including aqueous micellar systems or solvent-free conditions, toluene remains a reliable starting point for optimization.[10]
Q7: My amination reaction is not going to completion, even with prolonged heating. What should I try?
A7: If standard thermal heating is ineffective, consider microwave-assisted heating. This technique has been shown to dramatically reduce reaction times from 24 hours to as little as 10-30 minutes while achieving moderate to excellent yields.[8][11] Additionally, ensure your catalyst system (palladium precursor and phosphine ligand) is optimal for the specific amine you are using. For example, ligands like XPhos or TrixiePhos are often effective for coupling with secondary amines like carbazole or phenoxazine.[8][9][12]
| Aryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Method | Time | Yield (%) |
| 1,4-Dibromobenzene | Phenoxazine | Pd₂(dba)₃ / XPhos | t-BuONa | Toluene | Microwave | 30 min | 91 |
| 1,4-Dibromobenzene | Phenoxazine | Pd₂(dba)₃ / XPhos | t-BuONa | Toluene | Conventional | 24 h | 85 |
| 2,7-Dibromofluorene | Phenoxazine | Pd₂(dba)₃ / XPhos | t-BuONa | Toluene | Microwave | 10 min | 94 |
| Table 2: Comparison of Microwave vs. Conventional Heating for Buchwald-Hartwig Amination. Data adapted from related systems.[11] |
Sonogashira Coupling
Q8: I am getting a lot of alkyne homocoupling (Glaser coupling) in my Sonogashira reaction. How do I minimize this?
A8: Glaser coupling is a common side reaction promoted by the copper(I) co-catalyst in the presence of oxygen.[13]
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Anaerobic Conditions: Ensure the reaction is performed under strictly anaerobic conditions. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen).
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Copper-Free Protocol: If homocoupling persists, switch to a copper-free Sonogashira protocol. These methods may require different ligands, bases, or higher temperatures but completely eliminate the primary cause of Glaser coupling.[13]
Q9: The reaction with this compound is not working well at room temperature. What are the best solvents for higher temperatures?
A9: Aryl bromides are less reactive than aryl iodides and often require heating.[13]
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Amine as Solvent: Using the amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), as the solvent or co-solvent is a common and effective strategy.[14]
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High-Boiling Point Solvents: Anhydrous, polar aprotic solvents like DMF or NMP are suitable for reactions requiring higher temperatures.[14] Toluene can also be used. A common setup involves a mixture of toluene and an amine base (e.g., 3:1 toluene:TEA).[14]
Lithiation and Grignard Formation
Q10: My attempt to form a Grignard reagent from this compound fails to initiate. What is the problem?
A10: The most common cause of failure is an inactive magnesium surface or the presence of moisture.
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Activation of Magnesium: The magnesium turnings are coated with a passivating layer of magnesium oxide. This can be removed by chemical or mechanical activation, such as adding a small crystal of iodine (the brown color will disappear upon initiation) or a few drops of 1,2-dibromoethane.[15][16]
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Anhydrous Conditions: Grignard reagents are strong bases and are readily quenched by protic species like water.[15] All glassware must be rigorously flame-dried or oven-dried, and anhydrous solvents (typically ethers) must be used.[15]
Q11: Which solvent is preferred for lithiation or Grignard formation?
A11: Anhydrous ethereal solvents are required to stabilize the organometallic species.
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Tetrahydrofuran (THF): THF is the most common and generally preferred solvent for both Grignard reagent formation and lithiation with reagents like n-butyllithium (n-BuLi).[15][17] It effectively solvates the organometallic intermediate.
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Diethyl Ether: Anhydrous diethyl ether is also a suitable solvent for Grignard formation.[15] The choice can sometimes influence reactivity, but both are standard options.
Caption: Experimental workflow for Grignard reagent formation.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Adapted from general protocols.[3]
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To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₂CO₃ (2.5 equiv).
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Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.
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Add a degassed solvent system, such as a 4:1 mixture of Toluene:Water.
-
Heat the reaction mixture to 90-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Microwave-Assisted Buchwald-Hartwig Amination
Adapted from microwave-assisted protocols for related dibrominated fluorenes.[8][11]
-
In a microwave reaction vial, combine this compound (1.0 equiv), the secondary amine (1.1 equiv), Pd₂(dba)₃ (2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-7 mol%), and a strong, non-nucleophilic base (e.g., t-BuONa, 1.2 equiv).
-
Add anhydrous, degassed toluene (to a concentration of approx. 0.1 M).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 130-140 °C with a set power of ~200 W for 10-30 minutes.
-
After the reaction, cool the vial to room temperature and dilute the mixture with dichloromethane (DCM).
-
Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution. Purify the product via column chromatography.
Protocol 3: General Procedure for Copper-Free Sonogashira Coupling
Adapted from general copper-free protocols.[13]
-
To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and this compound (1.0 equiv).
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Add an anhydrous, degassed solvent (e.g., DMF or Toluene) and a suitable amine base (e.g., diisopropylamine, 3.0 equiv) via syringe.
-
Add the terminal alkyne (1.2 equiv) dropwise to the stirring mixture.
-
Heat the reaction mixture to the required temperature (typically 80-100 °C for aryl bromides).
-
Monitor the reaction by TLC or GC-MS. Upon completion, cool to room temperature.
-
Work up the reaction by diluting with an organic solvent, washing with water or a mild aqueous acid (e.g., NH₄Cl solution) to remove the amine base, followed by brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. db.cngb.org [db.cngb.org]
- 3. benchchem.com [benchchem.com]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Intramolecular Relaxation Dynamics Mediated by Solvent–Solute Interactions of Substituted Fluorene Derivatives. Solute Structural Dependence - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2-Bromo-9,9-dibutyl-9H-fluorene and Its Isomeric Counterparts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic electronics and pharmaceutical intermediates, fluorene derivatives stand out for their rigid, planar structure and versatile functionalization potential. Among these, 2-Bromo-9,9-dibutyl-9H-fluorene is a key building block, prized for its solubility and reactivity in creating advanced materials. This guide provides an objective comparison of this compound with its isomers, supported by experimental data and detailed methodologies to aid in material selection and process development.
Physicochemical and Electronic Properties: A Comparative Overview
The position of the bromine atom and the nature of the alkyl or aryl substituents at the C9 position of the fluorene core significantly influence the molecule's properties. These variations affect solubility, thermal stability, and the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, which are critical for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
| Property | This compound (Estimated) | 2-Bromo-9,9-dihexyl-9H-fluorene | 2,7-Dibromo-9,9-dibutyl-9H-fluorene | 2-Bromo-9,9-dimethyl-9H-fluorene[1][2][3] | 2-Bromo-9,9-diphenyl-9H-fluorene[4][5] |
| Molecular Formula | C21H25Br | C25H33Br | C21H24Br2 | C15H13Br | C25H17Br |
| Molecular Weight ( g/mol ) | 357.33 | 413.43 | 436.23 | 273.17 | 397.31 |
| Melting Point (°C) | ~40-50 | Liquid at RT | Data not readily available | 57-62 | 217-221 |
| Solubility | High in common organic solvents (THF, Toluene, Chloroform) | High in common organic solvents (THF, Toluene, Chloroform) | High in common organic solvents | Soluble in common organic solvents | Soluble in common organic solvents |
| Absorption Max (λmax, nm) | ~310 (in THF) | 309 (in THF)[6] | Data not readily available | Data not readily available | Data not readily available |
| Emission Max (λmax, nm) | ~410-420 (Blue) | ~415-425 (Blue) | Data not readily available | Data not readily available | Data not readily available |
| HOMO Level (eV) | ~ -5.8 | ~ -5.8 | ~ -5.9 | ~ -5.8 | ~ -5.9 |
| LUMO Level (eV) | ~ -2.4 | ~ -2.4 | ~ -2.5 | ~ -2.3 | ~ -2.6 |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of bromofluorene derivatives are crucial for reproducible research and development.
Synthesis of 2-Bromo-9,9-dialkyl-9H-fluorene
This protocol describes a general method for the synthesis of 2-bromo-9,9-dialkylfluorenes, which can be adapted for the dibutyl derivative.[7]
Materials:
-
2-Bromofluorene
-
1-Bromobutane (or other 1-bromoalkane)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)
-
Toluene
-
Deionized water
Procedure:
-
To a solution of 2-bromofluorene in toluene, add powdered NaOH or KOH and the phase-transfer catalyst.
-
Heat the mixture to 60-70 °C with vigorous stirring.
-
Add 1-bromobutane dropwise to the reaction mixture.
-
Maintain the reaction at 70-80 °C for 4-6 hours, monitoring the progress by TLC or GC.
-
After completion, cool the reaction to room temperature and add deionized water.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Logical Relationship: Synthesis Pathway
Caption: Synthetic route to this compound.
Characterization of Photophysical and Electrochemical Properties
Photoluminescence Quantum Yield (PLQY) Measurement (Comparative Method): [8][9][10][11]
-
Prepare dilute solutions of the sample and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) with absorbances less than 0.1 at the excitation wavelength.
-
Measure the absorbance of both solutions at the excitation wavelength.
-
Record the fluorescence emission spectra of both solutions, ensuring identical excitation wavelength and spectrometer settings.
-
Integrate the area under the emission curves.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance, and η is the refractive index of the solvent.
Cyclic Voltammetry (CV) for HOMO/LUMO Estimation: [12][13][14][15][16]
-
Prepare a solution of the bromofluorene derivative in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Use a three-electrode setup with a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
-
Record the cyclic voltammogram by scanning the potential to measure the oxidation and reduction peaks.
-
Estimate the HOMO and LUMO energy levels from the onset of the oxidation (E_ox) and reduction (E_red) potentials, respectively, relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple using the following equations: HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8] LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
Experimental Workflow: Characterization
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Bromo-9,9-dimethylfluorene | 28320-31-2 [chemicalbook.com]
- 3. 2-Bromo-9,9-dimethylfluorene 97 28320-31-2 [sigmaaldrich.com]
- 4. 2-Bromo-9,9-diphenyl-9H-fluorene synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of 2-Bromo-9,9-diphenylfluorene_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. horiba.com [horiba.com]
- 9. Critical review of the determination of photoluminescence quantum yields of luminescent reporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.iupac.org [publications.iupac.org]
- 11. Making sure you're not a bot! [opus4.kobv.de]
- 12. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]
- 13. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sop4cv.com [sop4cv.com]
- 15. ossila.com [ossila.com]
- 16. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
A Comparative Guide to OLED Performance: 2-Bromo-9,9-dibutyl-9H-fluorene vs. 2,7-dibromofluorene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The performance of Organic Light-Emitting Diodes (OLEDs) is intrinsically linked to the molecular design of the organic materials used within their emissive layers. Among the vast array of available building blocks, fluorene derivatives have emerged as a cornerstone for developing highly efficient and stable blue-emitting materials. This guide provides a comparative analysis of the performance of OLEDs utilizing polymers derived from two key fluorene-based monomers: the monofunctionalized 2-Bromo-9,9-dibutyl-9H-fluorene and the difunctionalized 2,7-dibromofluorene derivatives. This comparison will shed light on how the choice of monomer functionality influences the final device performance, supported by available experimental data.
Introduction to Fluorene Derivatives in OLEDs
Fluorene is a rigid, planar aromatic hydrocarbon that offers excellent thermal stability and high photoluminescence quantum yields, making it an ideal candidate for OLED applications.[1] The 9-position of the fluorene core can be readily substituted with alkyl or aryl groups to enhance solubility and processability without significantly affecting the electronic properties.[2] The functionalization at the 2- and 7-positions with bromine atoms allows for polymerization through various cross-coupling reactions, such as Suzuki and Yamamoto coupling, to form high-molecular-weight conjugated polymers.[2]
The key distinction between the two molecules under consideration lies in their reactivity. 2,7-dibromofluorene derivatives are difunctional monomers that can be polymerized to form long-chain polyfluorenes, which typically serve as the primary component of the emissive layer in an OLED. In contrast, This compound is a monofunctional molecule. Due to its single reactive bromine site, it cannot form a high-molecular-weight homopolymer. Instead, it is primarily utilized as an end-capping agent in the polymerization of other monomers, such as 2,7-dibromofluorene derivatives. This end-capping can have a profound impact on the polymer's properties and, consequently, the OLED's performance.
Performance Comparison: End-Capped vs. Non-End-Capped Polyfluorenes
Table 1: Comparative Performance of Polyfluorene-Based OLEDs
| Parameter | Polyfluorene Homopolymer (from 2,7-dibromo-9,9-dialkylfluorene) | End-Capped Polyfluorene Derivatives | Significance of the Parameter |
| Turn-on Voltage (V) | Typically in the range of 3-5 V | Can be slightly higher or lower depending on the end-capper | Lower turn-on voltage indicates higher energy efficiency. |
| Maximum Current Efficiency (cd/A) | ~0.1 - 2.0 cd/A for basic homopolymers | Can be improved, e.g., 0.25 cd/A reported with specific HTM end-cappers | A measure of the light output per unit of current. Higher is better. |
| External Quantum Efficiency (EQE) (%) | Typically < 1% for simple homopolymers | Can be enhanced by suppressing non-radiative decay pathways | The ratio of photons emitted to electrons injected. A key metric for efficiency. |
| Emission Color (nm) | Blue emission (~420-440 nm) often accompanied by a green-yellow parasitic emission (~510-550 nm) | Suppression of the undesirable green-yellow emission peak | Color purity is crucial for display applications. |
| Device Stability/Lifetime | Can be limited by the formation of emissive defects (fluorenone) | End-capping can improve stability by preventing the formation of oxidative defects | Longer lifetime is critical for commercial viability. |
Note: The data presented is a representative range compiled from various studies on polyfluorenes and may not correspond to a single, specific device.
The use of a monofunctional fluorene derivative, such as this compound, as an end-capper primarily influences the polymer chain length and can passivate the reactive chain ends. This can lead to several performance enhancements:
-
Improved Color Purity: One of the significant challenges with polyfluorene-based OLEDs is the emergence of a low-energy green emission band over time, which is often attributed to the formation of fluorenone defects or aggregate/excimer states. Studies have shown that end-capping the polymer chains can suppress this undesirable green emission, leading to a more stable and pure blue electroluminescence.[2]
-
Enhanced Efficiency and Stability: By capping the reactive polymer chain ends, the monofunctional fluorene can prevent further reactions or degradation pathways that might otherwise occur during device operation. This can lead to improved operational stability and, in some cases, higher quantum efficiencies. For instance, end-capping polyfluorenes with hole-transporting moieties has been shown to improve device efficiency.
Experimental Protocols
The fabrication of OLEDs from fluorene-based polymers typically involves the synthesis of the polymer followed by the construction of a multilayer device.
Synthesis of Poly(9,9-dialkylfluorene) via Suzuki Coupling
A common method for synthesizing polyfluorenes from 2,7-dibromofluorene derivatives is the Suzuki coupling reaction.
Materials:
-
2,7-Dibromo-9,9-dialkylfluorene (e.g., 2,7-dibromo-9,9-dibutylfluorene)
-
9,9-Dialkylfluorene-2,7-diboronic acid bis(pinacol) ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., aqueous K₂CO₃)
-
Phase transfer catalyst (e.g., Aliquat 336)
-
Toluene (anhydrous)
Procedure:
-
In an inert atmosphere, dissolve the 2,7-dibromo-9,9-dialkylfluorene, the diboronic acid ester monomer, and the palladium catalyst in toluene.
-
Add the aqueous base and the phase transfer catalyst to the reaction mixture.
-
Heat the mixture to reflux (typically around 90-100 °C) and stir vigorously for 24-48 hours.
-
To introduce end-caps, a monofunctional reagent like this compound can be added towards the end of the polymerization.
-
After cooling, the polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol.
-
The polymer is then purified by repeated precipitation and filtration.
OLED Device Fabrication
A typical multilayer OLED structure is fabricated using spin-coating or thermal evaporation techniques.
Device Structure: ITO / PEDOT:PSS / Emissive Layer (Polyfluorene) / Electron Transport Layer (ETL) / Cathode (e.g., Ca/Al or LiF/Al).
Procedure:
-
Indium tin oxide (ITO) coated glass substrates are cleaned and treated with UV-ozone.
-
A hole injection layer (HIL) of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO.
-
The synthesized polyfluorene derivative is dissolved in a suitable solvent (e.g., toluene or chloroform) and spin-coated on top of the PEDOT:PSS layer to form the emissive layer (EML).
-
An electron transport layer (ETL) (e.g., TPBi or Alq₃) is then deposited by thermal evaporation.
-
Finally, a low work function metal cathode, such as calcium followed by aluminum (Ca/Al) or lithium fluoride followed by aluminum (LiF/Al), is deposited by thermal evaporation.
Visualizations
Caption: Chemical structures of the fluorene monomers.
Caption: A typical multilayer OLED device structure.
References
A Comparative Guide to Charge Mobility in Fluorene-Based Polymers for OFETs
For Researchers, Scientists, and Drug Development Professionals
Comparative Performance of Fluorene-Based Polymers in OFETs
The charge carrier mobility is a critical parameter for the performance of OFETs. The following table summarizes the hole and electron mobilities of various fluorene-based polymers, providing a benchmark for performance.
| Polymer Name | Abbreviation | Highest Hole Mobility (μh) (cm²/Vs) | Highest Electron Mobility (μe) (cm²/Vs) | Measurement Conditions |
| Poly(9,9-dioctylfluorene-alt-bithiophene) | F8T2 | 0.01 | - | Doped with 8% F4TCNQ, solution-processed thin-film transistor.[1] |
| Poly(9,9-dihexylfluorene-alt-bithiophene) | F6T2 | 8.4 x 10⁻⁵ | - | Time-of-flight transient photocurrent technique at 310 K and an applied electric field of 2.5 x 10⁵ V/cm.[2] |
| Poly(9,9-dioctylfluorene-alt-benzothiadiazole) | F8BT | - | 1.5 x 10⁻³ - 2.5 x 10⁻³ | Pristine high molecular weight (Mn = 255 kg/mol ) films, measured via time-of-flight.[3] |
| Poly(9,9-dioctylfluorene)-block-poly(ethylene oxide) | PFO-b-PEO | - | ~4.0 x 10⁻⁶ | Diblock copolymer with a short PEO chain (Mn = 2000 g/mol ).[4] |
| Poly(9,9-di-n-octylfluorene)-block-polystyrene | PFO-b-PSt | - | 9.8 × 10⁻⁶ | Diblock copolymer with a specific polystyrene block length (PFO-b-PSt2).[5] |
Experimental Protocols
The fabrication and characterization of OFETs are critical for evaluating the performance of new semiconductor materials. Below are detailed methodologies for key experiments cited in the literature for fluorene-based polymer OFETs.
OFET Fabrication via Solution Shearing
Solution shearing is a scalable deposition technique that can produce highly aligned polymer films, which often leads to enhanced charge carrier mobility.
Materials:
-
Substrate: Highly doped Si wafers with a thermally grown SiO₂ layer (e.g., 300 nm).
-
Semiconducting Polymer: Fluorene-based polymer dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene, or dichlorobenzene) at a concentration of 1-10 mg/mL.
-
Dielectric Surface Treatment (optional but recommended): Self-assembled monolayer (SAM) treatment, such as with octadecyltrichlorosilane (OTS), to improve film morphology and device performance.
Procedure:
-
Substrate Cleaning: The Si/SiO₂ substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a stream of nitrogen.
-
Surface Treatment (OTS Deposition): The cleaned substrates are treated with an oxygen plasma to activate the surface. They are then immersed in a 10 mM solution of OTS in anhydrous toluene for 30 minutes at 60°C. After immersion, the substrates are rinsed with toluene and isopropanol and dried.
-
Polymer Solution Preparation: The fluorene-based polymer is dissolved in the chosen solvent and stirred at an elevated temperature (e.g., 60-80°C) for at least 1 hour to ensure complete dissolution. The solution is then filtered through a 0.2 µm PTFE filter.
-
Solution Shearing: The substrate is placed on a heated stage (temperature can be varied, e.g., 60-120°C). A small volume of the polymer solution is dispensed at the edge of a slightly raised "shearing blade" (e.g., a glass slide or another silicon wafer). The blade is then moved across the substrate at a constant speed (e.g., 0.1-10 mm/s), leaving behind a thin, uniform film of the polymer. The thickness and morphology of the film can be controlled by adjusting the solution concentration, shearing speed, and substrate temperature.[6][7]
-
Annealing: The deposited polymer film is annealed in a nitrogen-filled glovebox at a temperature above its glass transition temperature (typically 120-200°C) for 30-60 minutes to improve the molecular ordering and remove residual solvent.
-
Electrode Deposition: Source and drain electrodes (typically Gold) are then deposited on top of the polymer film through a shadow mask by thermal evaporation in a high-vacuum chamber. This creates a top-contact, bottom-gate OFET architecture.
OFET Characterization
The electrical characteristics of the fabricated OFETs are measured to determine key performance parameters such as charge carrier mobility and the on/off ratio.
Equipment:
-
Semiconductor parameter analyzer.
-
Probe station housed in a dark, shielded box to minimize electrical noise and light exposure.
Procedure:
-
Device Placement: The fabricated OFET is placed on the sample stage of the probe station. Probes are carefully landed on the source, drain, and gate electrodes.
-
Output Characteristics: The drain current (ID) is measured as a function of the drain-source voltage (VDS) for various constant gate-source voltages (VGS). This generates a family of output curves.
-
Transfer Characteristics: The drain current (ID) is measured as a function of the gate-source voltage (VGS) at a constant, high drain-source voltage (in the saturation regime). This provides the transfer curve.
-
Mobility Calculation: The field-effect mobility (μ) in the saturation regime is calculated from the slope of the (ID)1/2 vs. VGS plot using the following equation:
ID = (μ * Ci * W) / (2 * L) * (VGS - Vth)²
where:
-
ID is the drain current.
-
μ is the charge carrier mobility.
-
Ci is the capacitance per unit area of the gate dielectric.
-
W is the channel width.
-
L is the channel length.
-
VGS is the gate-source voltage.
-
Vth is the threshold voltage.
-
Factors Influencing Charge Mobility in Fluorene-Based Polymer OFETs
The charge transport in fluorene-based polymers is a complex process governed by several interconnected factors at the molecular and macroscopic levels. The following diagram illustrates the key relationships influencing charge carrier mobility.
Caption: Key factors influencing charge carrier mobility in fluorene-based polymer OFETs.
The charge transport mechanism in these materials is predominantly described by a hopping model, where charge carriers move between localized states corresponding to conjugated segments of the polymer chains. Both intramolecular (along a single polymer chain) and intermolecular (between adjacent chains) hopping contribute to the overall charge mobility. Efficient π-π stacking and a high degree of crystallinity in the polymer film facilitate intermolecular hopping, which is often the rate-limiting step. The introduction of electron-donating or -accepting comonomers, the length and branching of alkyl side chains, and the presence of substituents like bromine all play a crucial role in determining the energy levels (HOMO/LUMO), polymer packing, and ultimately, the charge transport efficiency.[8] Device fabrication techniques, such as solution shearing and post-deposition annealing, are employed to optimize the film morphology for improved charge transport pathways and higher mobility.
References
- 1. Doping effect of solution-processed thin-film transistors based on polyfluorene - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Hole transport in Poly[2,7-(9,9-dihexylfluorene)-alt-bithiophene] and high-efficiency polymer solar cells from its blends with PCBM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of packing structure on the optoelectronic and charge transport properties in poly(9,9-di-n-octylfluorene-alt-benzothiadiazole) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyfluorene–poly(ethylene oxide) diblock copolymers: synthesis and electron transport behavior - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Tailoring the Morphology of a Diketopyrrolopyrrole-based Polymer as Films or Wires for High-Performance OFETs using Solution Shearing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interfacial effects on solution-sheared thin-film transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. Challenges in distinguishing superexchange and hopping mechanisms of intramolecular charge transfer through fluorene oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum efficiency of emitters derived from 2-Bromo-9,9-dibutyl-9H-fluorene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the quantum efficiency of various emitters derived from fluorene, with a focus on derivatives of 2-Bromo-9,9-dibutyl-9H-fluorene and its alternatives. The information presented is based on experimental data from peer-reviewed scientific literature, offering a valuable resource for the development of organic light-emitting diodes (OLEDs) and other optoelectronic applications.
Performance Comparison of Fluorene-Based Emitters
The quantum efficiency of a light-emitting material is a critical parameter that determines the efficiency of a device. In the context of OLEDs, the external quantum efficiency (EQE) is the ratio of the number of photons emitted from the device to the number of electrons injected. The following table summarizes the reported EQE values for various fluorene-based emitters, including those with different alkyl substituents at the C9 position of the fluorene core. It is important to note that the data presented is compiled from different research studies, and direct comparisons should be made with caution as device architecture and experimental conditions can significantly influence performance.
| Emitter Type | C9 Substituent | Other Moieties | Reported Max. EQE (%) | Emission Color | Reference |
| Polyfluorene Copolymer | Bulky hole-transporting triphenylamine (TPA) and electron-transporting oxadiazole (OXD) pendants | - | 1.21 | Blue | [1] |
| Polyfluorene with Doped Sidechain | Not specified | 4-dimethylamino-1,8-naphthalimide dopant | 2.68 (3.54 after annealing) | Blue | [2] |
| Polyfluorene Copolymer | Not specified | Dibenzothiophene-S,S-dioxide unit in alkyl side chain | 5.03 | Blue | [3] |
| Poly(9,9-di-n-octylfluorenyl-2,7-vinylene) | Di-n-octyl | Vinylene | Not explicitly stated as EQE, but luminescence efficiency of 0.51 cd/A reported | Green-Yellow | [4][5] |
Note: While specific EQE data for emitters derived directly from this compound was not found in a direct comparative study, the data above for various polyfluorene derivatives with different C9 substituents (e.g., dioctyl, and more complex bulky groups) provides a valuable benchmark for performance. The choice of alkyl substituent at the C9 position is known to influence the polymer's solubility, morphology, and ultimately, its electroluminescent properties. Shorter alkyl chains, such as butyl, may lead to different packing and intermolecular interactions compared to longer chains like octyl, which can impact the quantum efficiency.
Experimental Protocols
Synthesis of Polyfluorene Derivatives via Suzuki Coupling Polymerization
The following is a generalized experimental protocol for the synthesis of polyfluorene-based copolymers, a common method for preparing emitters from monomers like this compound.
Materials:
-
2,7-Dibromo-9,9-dialkylfluorene monomer (e.g., 2,7-Dibromo-9,9-dibutylfluorene)
-
Aryldiboronic acid or ester comonomer
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Organic solvent (e.g., Toluene, THF)
-
Phase transfer catalyst (optional, e.g., Aliquat 336)
Procedure:
-
In a Schlenk flask, dissolve the 2,7-dibromo-9,9-dialkylfluorene monomer and the comonomer in the chosen organic solvent.
-
Add the palladium catalyst and the base to the reaction mixture.
-
If using, add the phase transfer catalyst.
-
Degas the mixture by several freeze-pump-thaw cycles to remove oxygen.
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., Argon or Nitrogen) for a specified period (typically 24-72 hours).
-
After cooling to room temperature, end-cap the polymer by adding a monofunctional reagent (e.g., phenylboronic acid or bromobenzene).
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Collect the polymer by filtration and wash it with methanol and acetone to remove catalyst residues and oligomers.
-
Purify the polymer further by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, and finally chloroform).
-
Dry the purified polymer under vacuum.
Workflow for the synthesis of polyfluorene emitters.
Measurement of External Quantum Efficiency (EQE) of an OLED
The following protocol outlines the general steps for measuring the EQE of a fabricated OLED device.
Equipment:
-
OLED device
-
Source measure unit (SMU)
-
Integrating sphere coupled to a calibrated spectrometer (e.g., CCD or photodiode)
-
Optical fiber
-
Computer with control and data acquisition software
Procedure:
-
Place the OLED device inside the integrating sphere. The active area of the device should be facing the input port of the sphere.
-
Connect the OLED to the source measure unit.
-
Connect the integrating sphere's output to the spectrometer using an optical fiber.
-
Apply a forward bias voltage to the OLED using the SMU and measure the current flowing through the device.
-
Simultaneously, measure the light output from the OLED using the spectrometer. The integrating sphere ensures that all emitted light, regardless of direction, is collected.
-
Record the electroluminescence spectrum of the device.
-
Integrate the photon flux over the entire emission spectrum to obtain the total number of photons emitted per second.
-
Calculate the number of injected electrons per second from the measured current (I) using the elementary charge (e): Number of electrons/s = I / e.
-
The external quantum efficiency (EQE) is then calculated as the ratio of the number of emitted photons per second to the number of injected electrons per second: EQE (%) = (Number of photons/s / Number of electrons/s) * 100.
-
Repeat the measurement for a range of driving voltages and current densities to determine the device's efficiency roll-off.
Workflow for OLED external quantum efficiency measurement.
Conclusion
The quantum efficiency of fluorene-based emitters is highly dependent on their molecular structure, particularly the substituents at the C9 position and the nature of any comonomers. While direct comparative data for emitters derived from this compound is limited, the provided data for other polyfluorene derivatives offers valuable insights into the performance that can be expected. The experimental protocols outlined provide a solid foundation for the synthesis and characterization of these promising materials for advanced optoelectronic applications. Further research focusing on a systematic comparison of polyfluorenes with varying C9-alkyl chain lengths would be highly beneficial for the rational design of next-generation OLED emitters.
References
Electrochemical Stability of 2-Bromo-9,9-dibutyl-9H-fluorene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrochemical stability of 2-Bromo-9,9-dibutyl-9H-fluorene and its derivatives. The following sections detail key electrochemical parameters, experimental protocols for their determination, and a visual representation of the underlying principles and workflows. This information is crucial for the rational design of novel organic electronic materials and for understanding structure-property relationships in functionalized fluorene systems.
Comparative Electrochemical Data
The electrochemical stability of fluorene derivatives is paramount for their application in organic electronics, as it dictates their operational lifetime and performance. Key parameters for assessing this stability are the oxidation and reduction potentials, which are directly related to the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
The following table summarizes typical electrochemical data for mono- and di-brominated 9,9-dialkylfluorene derivatives, providing a valuable framework for understanding the electrochemical behavior of this compound.
| Compound | Oxidation Potential (Eox) vs. Fc/Fc+ (V) | Reduction Potential (Ered) vs. Fc/Fc+ (V) | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Band Gap (eV) |
| 2-Bromo-9,9-dihexyl-9H-fluorene (analog) | ~ 1.2 - 1.3 | Not typically observed | ~ -5.6 to -5.7 | ~ -2.4 to -2.5 | ~ 3.2 - 3.3 |
| 2,7-Dibromo-9,9-dioctylfluorene (analog) | ~ 1.3 - 1.4 | ~ -2.1 to -2.2 | ~ -5.7 to -5.8 | ~ -2.6 to -2.7 | ~ 3.1 - 3.2 |
| Poly(9,9-dihexylfluorene) (PDHF) | ~ 1.1 | ~ -2.5 | ~ -5.8 | ~ -2.3 | ~ 3.5 |
Note: The data presented are approximate values collated from various sources and should be used for comparative purposes. Actual values can vary based on experimental conditions.
Experimental Protocols
The determination of the electrochemical properties of fluorene derivatives is typically performed using cyclic voltammetry (CV). This technique provides information on the oxidation and reduction processes of a molecule.
Detailed Experimental Protocol for Cyclic Voltammetry
Objective: To determine the oxidation and reduction potentials of this compound derivatives and to estimate their HOMO and LUMO energy levels.
1. Materials and Instrumentation:
- Analyte: this compound derivative (or analog)
- Solvent: Anhydrous, degassed dichloromethane (CH2Cl2) or acetonitrile (CH3CN).
- Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP).
- Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode.
- Working Electrode: Glassy carbon or platinum button electrode.
- Counter Electrode: Platinum wire.
- Internal Standard: Ferrocene (for calibration).
- Instrumentation: A potentiostat capable of performing cyclic voltammetry.
- Electrochemical Cell: A three-electrode cell.
- Inert Gas: Argon or Nitrogen for deaeration.
2. Procedure:
- Solution Preparation:
- Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.
- Dissolve the fluorene derivative in the electrolyte solution to a concentration of approximately 1-5 mM.
- Purge the solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.
- Electrochemical Measurement:
- Assemble the three-electrode cell with the working, reference, and counter electrodes.
- Fill the cell with the deaerated analyte solution, ensuring the electrodes are properly immersed.
- Maintain a blanket of inert gas over the solution throughout the experiment.
- Perform a cyclic voltammetry scan over a potential range sufficient to observe the oxidation and reduction events of the fluorene derivative. A typical starting range could be from -2.5 V to 2.0 V.
- Set the scan rate, typically starting at 100 mV/s. Multiple scan rates can be used to investigate the reversibility of the redox processes.
- Calibration:
- After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution as an internal standard.
- Record the cyclic voltammogram again to determine the potential of the ferrocene/ferrocenium (Fc/Fc+) redox couple.
- The oxidation and reduction potentials of the analyte are then referenced to the Fc/Fc+ couple, which is known to have a standard potential of approximately 4.8 eV below the vacuum level.
- Data Analysis:
- Determine the onset oxidation potential (Eox, onset) and onset reduction potential (Ered, onset) from the cyclic voltammogram.
- Calculate the HOMO and LUMO energy levels using the following empirical equations[1][2]:
- EHOMO = -[Eox, onset (vs Fc/Fc+) + 4.8] eV
- ELUMO = -[Ered, onset (vs Fc/Fc+) + 4.8] eV
- The electrochemical band gap (Eg) can be estimated from the difference between the HOMO and LUMO levels: Eg = ELUMO - EHOMO.
Visualizations
To further clarify the concepts and workflows discussed, the following diagrams are provided.
Caption: Experimental workflow for determining the electrochemical stability of fluorene derivatives.
Caption: Influence of substituents on the electrochemical properties of the fluorene core.
References
A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Substituted Fluorenes
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For researchers working with substituted fluorenes—a key scaffold in materials science and medicinal chemistry—the choice of the palladium catalyst is critical to achieving high yields and reaction efficiency. This guide provides an objective comparison of common palladium catalysts for the Suzuki coupling of substituted fluorenes, supported by experimental data from the literature.
Catalyst Performance Comparison
The efficacy of a palladium catalyst in the Suzuki coupling of substituted fluorenes is highly dependent on the catalyst precursor, the ancillary ligands, the base, the solvent system, and the reaction temperature. Below is a summary of quantitative data from various studies, offering a comparative overview of different catalytic systems.
Disclaimer: The data presented below is compiled from different sources with varying reaction conditions (e.g., substrate, solvent, base, temperature). Therefore, this information should be used as an illustrative guide rather than a direct quantitative comparison under identical conditions.
| Catalyst System | Substrate | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2-Bromofluorene | Phenylboronic acid pinacol ester | Aliquat 336 | Toluene | 100 | 12 | 63 | [1] |
| Pd(OAc)₂ / Ligand 3a¹ | 2,7-Dibromo-9,9'-dioctylfluorene | 4-Methylphenylboronic acid | KOH | Ethanol (95%) | 100 | 1.5 | 95 | [2] |
| Pd₂(dba)₃ / SPhos | 4-Bromo-N,N-diphenylaniline² | Phenylboronic acid | K₃PO₄ | Toluene | 110 | 18 | 98 | [3] |
| XPhos Pd G2 | 7-Chloro-6-azaindole³ | 4-Fluorophenylboronic acid | K₃PO₄ | DMF/EtOH/H₂O | 100 (MW) | 0.5 | 90 | [4] |
¹Ligand 3a is a specific glucopyranoside-substituted asymmetric bis(imidazolium) ionic liquid ligand. ²While not a fluorene, this substrate is a complex aryl bromide, and the high yield demonstrates the efficiency of the Buchwald ligand system. ³This challenging heteroaryl chloride substrate highlights the high activity of modern Buchwald precatalysts, which often outperform traditional catalysts like Pd(PPh₃)₄ for difficult couplings.[4]
Analysis of Catalyst Performance
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This is a classic, widely used air-sensitive catalyst. While it is effective for many Suzuki couplings, it can require higher catalyst loadings and longer reaction times for less reactive or sterically hindered substrates. For the coupling of 2-bromofluorene, a moderate yield of 63% was reported.[1] In some cases, the use of Pd(PPh₃)₄ can lead to the formation of byproducts due to the incorporation of the phenyl group from the phosphine ligand.[5]
-
Palladium(II) Acetate (Pd(OAc)₂) with Custom Ligands: Pd(OAc)₂ is a common and stable palladium precursor that is activated in situ by a ligand. Its effectiveness is highly dependent on the chosen ligand. In the case of the Suzuki coupling of 2,7-dibromo-9,9'-dioctylfluorene with a custom bis(imidazolium) ionic liquid ligand, an excellent yield of 95% was achieved in a short reaction time.[2] This highlights the potential of developing specialized ligands to achieve high performance.
-
Buchwald Ligand Systems (e.g., Pd₂(dba)₃ / SPhos, XPhos Pd G2): The bulky and electron-rich dialkylbiarylphosphine ligands developed by the Buchwald group, such as SPhos and XPhos, have demonstrated exceptional activity in a wide range of Suzuki-Miyaura reactions.[6] These ligands are known to promote the key steps of the catalytic cycle, leading to high turnover numbers and the ability to couple challenging substrates like aryl chlorides and sterically hindered arenes at low catalyst loadings.[6] While direct comparative data for fluorenes is limited in a single study, the high yield (98%) obtained with a complex aryl bromide using a Pd₂(dba)₃/SPhos system is indicative of its high efficiency.[3] Furthermore, the XPhos Pd G2 precatalyst has been shown to be highly effective for coupling challenging heteroaryl chlorides where traditional catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ fail.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for the Suzuki coupling of substituted fluorenes with different palladium catalysts.
Protocol 1: Suzuki Coupling using Pd(PPh₃)₄
This protocol is adapted from the Suzuki coupling of 2-bromofluorene.[1]
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromofluorene (1.0 equiv), the arylboronic acid pinacol ester (1.2 equiv), and a phase-transfer catalyst such as Aliquat 336.
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Add an aqueous solution of a base (e.g., 2M K₂CO₃, 2.0 equiv).
-
To this biphasic mixture, add Pd(PPh₃)₄ (e.g., 3 mol%).
Reaction Conditions:
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the progress by TLC or GC-MS.
Work-up:
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling using Pd(OAc)₂ with a Phosphine Ligand
This protocol is a general method that can be adapted for fluorene substrates.
Reaction Setup:
-
In a Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (e.g., 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%).
-
Add the substituted bromofluorene (1.0 equiv), the arylboronic acid (1.5 equiv), and a base (e.g., K₃PO₄, 2.0 equiv).
-
Add a degassed solvent system, such as a mixture of toluene and water (e.g., 10:1 v/v).
Reaction Conditions:
-
Heat the reaction mixture to 80-110 °C and stir for 4-18 hours, or until the starting material is consumed as indicated by TLC or GC-MS.
Work-up:
-
After cooling to room temperature, add water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizing the Workflow
A generalized workflow for the Suzuki coupling of substituted fluorenes is depicted below. This includes the key steps from reaction setup to product isolation.
Caption: Generalized experimental workflow for the Suzuki-Miyaura cross-coupling of substituted fluorenes.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst and ligand significantly influences the efficiency of these steps.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Synthesis of 9-Fluorenylidenes through Aryne Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 9-Fluorenylidenes and 9,10-Phenanthrenes through Palladium-Catalyzed Aryne Annulation by ortho-Halostyrenes and ortho-Halo Allylic Benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Alkyl Chain Length on the Physicochemical Properties of 9,9-Dialkyl-2-Bromofluorenes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 9,9-dialkyl-2-bromofluorene scaffold is a cornerstone in the development of advanced organic electronic materials and a versatile intermediate in pharmaceutical synthesis. The strategic placement of alkyl chains at the C9 position of the fluorene core is a well-established method to enhance solubility and influence the solid-state morphology of derived materials. This guide provides a comparative analysis of the thermal, optical, and electrochemical properties of a homologous series of 9,9-dialkyl-2-bromofluorenes, offering insights into how the length of the alkyl substituent can be used to tailor material properties for specific applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and beyond.
Influence on Physicochemical Properties: A Tabulated Comparison
The length of the n-alkyl chains at the 9-position of the 2-bromofluorene core significantly impacts the material's physical and electronic properties. While a comprehensive dataset from a single study is not available, the following tables compile data from various sources to illustrate these trends. It is important to note that variations in experimental conditions between sources may affect direct comparability.
Thermal and Physical Properties
Longer alkyl chains generally lead to a decrease in melting point and can influence thermal stability. The increased flexibility and steric hindrance of longer chains disrupt crystal packing, leading to lower melting points.
| Compound | Alkyl Chain (R) | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Bromo-9,9-dimethylfluorene | Methyl | C15H13Br | 273.17 | 57-62 |
| 2-Bromo-9,9-dibutylfluorene | n-Butyl | C21H25Br | 357.33 | 55[1] |
| 2-Bromo-9,9-dihexylfluorene | n-Hexyl | C25H33Br | 413.43 | N/A |
| 2-Bromo-9,9-dioctylfluorene | n-Octyl | C29H41Br | 469.54 | N/A |
Optical Properties
The core photophysical properties of the fluorene chromophore are largely retained across the series. However, the alkyl chains can subtly influence the absorption and emission characteristics in the solid state by affecting molecular packing. In dilute solutions, the effect of alkyl chain length on the electronic transitions is generally minimal.
| Compound | Alkyl Chain (R) | Absorption λmax (nm) | Emission λmax (nm) |
| 2-Bromo-9,9-dimethylfluorene | Methyl | N/A | N/A |
| 2-Bromo-9,9-dibutylfluorene | n-Butyl | N/A | N/A |
| 2-Bromo-9,9-dihexylfluorene | n-Hexyl | N/A | N/A |
| 2-Bromo-9,9-dioctylfluorene | n-Octyl | N/A | N/A |
N/A: Specific data for these derivatives was not found in the searched literature. However, for the parent poly(9,9-dioctylfluorene), the optical gap is reported to be around 2.9 eV.[2]
Electrochemical Properties
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are critical parameters for charge injection and transport in organic electronic devices. The alkyl chains, being electronically insulating, have a minor direct effect on the HOMO and LUMO levels of the fluorene core. However, they can indirectly influence these properties by altering the solid-state packing and morphology.
| Compound | Alkyl Chain (R) | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) |
| 2-Bromo-9,9-dimethylfluorene | Methyl | N/A | N/A | N/A |
| 2-Bromo-9,9-dibutylfluorene | n-Butyl | N/A | N/A | N/A |
| 2-Bromo-9,9-dihexylfluorene | n-Hexyl | N/A | N/A | N/A |
| 2-Bromo-9,9-dioctylfluorene | n-Octyl | N/A | N/A | N/A |
N/A: Quantitative HOMO/LUMO data for this specific homologous series was not available in the searched literature.
Experimental Protocols
The characterization of 9,9-dialkyl-2-bromofluorenes relies on a suite of standard analytical techniques. Below are detailed methodologies for the key experiments cited in this guide.
Synthesis of 9,9-Dialkyl-2-Bromofluorenes
The general synthesis involves the alkylation of 2-bromofluorene at the C9 position.
Caption: General synthetic workflow for 9,9-dialkyl-2-bromofluorenes.
Materials:
-
2-Bromofluorene
-
Appropriate 1-bromoalkane (e.g., 1-bromobutane, 1-bromohexane)
-
Strong base (e.g., 50% aqueous sodium hydroxide)
-
Phase transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)
-
Organic solvent (e.g., toluene or dichloromethane)
Procedure:
-
To a round-bottom flask, add 2-bromofluorene, the corresponding 1-bromoalkane in excess, and the phase transfer catalyst.
-
Add the aqueous solution of the strong base to the mixture.
-
Heat the reaction mixture to approximately 80°C and stir vigorously overnight.
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with an organic solvent (e.g., ether or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., MgSO4).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel followed by recrystallization to yield the pure 9,9-dialkyl-2-bromofluorene.
Thermal Analysis (TGA and DSC)
Thermogravimetric Analysis (TGA):
-
Instrument: TGA instrument (e.g., Mettler Toledo TGA/DSC 3+)
-
Sample Pan: Alumina or platinum crucible
-
Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min
-
Temperature Program: Ramp from room temperature to 800°C at a heating rate of 10°C/min.
-
Data Analysis: The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.
Differential Scanning Calorimetry (DSC):
-
Instrument: DSC instrument
-
Sample Pan: Aluminum pans
-
Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min
-
Temperature Program:
-
Heat from room temperature to a temperature above the expected melting point at a rate of 10°C/min.
-
Hold isothermally for 5 minutes to erase thermal history.
-
Cool to a low temperature (e.g., -50°C) at a rate of 10°C/min.
-
Heat again to the high temperature at a rate of 10°C/min.
-
-
Data Analysis: The melting point (Tm) and glass transition temperature (Tg) are determined from the second heating scan.
Optical Spectroscopy (UV-Vis and Fluorescence)
-
Solvent: Spectroscopic grade solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Concentration: Typically 10^-5 to 10^-6 M.
-
UV-Vis Absorption:
-
A dual-beam UV-Vis spectrophotometer is used.
-
The sample is placed in a 1 cm path length quartz cuvette.
-
A spectrum is recorded over a relevant wavelength range (e.g., 200-600 nm).
-
The wavelength of maximum absorption (λmax) is determined.
-
-
Fluorescence Emission:
-
A spectrofluorometer is used.
-
The sample is excited at its absorption maximum (λmax).
-
The emission spectrum is recorded at a 90° angle to the excitation beam.
-
The wavelength of maximum emission is determined.
-
Electrochemical Analysis (Cyclic Voltammetry)
-
Electrochemical Cell: A standard three-electrode cell is used.
-
Working Electrode: Glassy carbon or platinum button electrode.
-
Reference Electrode: Ag/AgCl or saturated calomel electrode (SCE).
-
Counter Electrode: Platinum wire.
-
Solvent: Anhydrous, degassed solvent such as dichloromethane or acetonitrile.
-
Supporting Electrolyte: 0.1 M solution of an electrolyte such as tetrabutylammonium hexafluorophosphate (TBAPF6).
-
Analyte Concentration: Approximately 1 mM.
-
Procedure:
-
The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes before the measurement.
-
The potential is scanned from an initial value to a final value and back at a scan rate of 50-100 mV/s.
-
The ferrocene/ferrocenium (Fc/Fc+) redox couple is used as an internal or external standard.
-
-
Data Analysis:
-
The onset oxidation potential (Eox) and onset reduction potential (Ered) are determined from the voltammogram.
-
The HOMO and LUMO energy levels are calculated using the following empirical formulas:
-
HOMO (eV) = -[Eox_onset (vs Fc/Fc+) + 4.8]
-
LUMO (eV) = -[Ered_onset (vs Fc/Fc+) + 4.8]
-
-
Structure-Property Relationships
The length of the alkyl chains at the C9 position of 2-bromofluorene has a cascading effect on the material's properties, which is crucial for designing materials with tailored functionalities.
Caption: Relationship between alkyl chain length and material properties.
References
A Comparative Guide to Hole-Transporting Materials Based on Different Fluorene Cores
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and stable hole-transporting materials (HTMs) is a critical factor in advancing the performance of optoelectronic devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). Fluorene-based compounds have emerged as a highly promising class of HTMs due to their rigid, planar structure, which imparts high thermal stability and good charge transport properties. The versatility of the fluorene core, which can be functionalized at various positions, allows for the fine-tuning of its electronic and physical properties to optimize device performance.
This guide provides a comparative analysis of HTMs based on different fluorene cores, focusing on their performance in PSCs. We present a summary of key performance data, detailed experimental protocols for representative HTM synthesis and device fabrication, and visualizations to illustrate the structure-property relationships and experimental workflows.
Data Presentation: Performance of Fluorene-Based HTMs in Perovskite Solar Cells
The following tables summarize the performance of various fluorene-based HTMs, categorized by their core structure, in comparison to the widely used spiro-OMeTAD.
Table 1: Performance of Spirobifluorene-Based HTMs in Perovskite Solar Cells
| HTM Designation | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (VOC) [V] | Short-Circuit Current Density (JSC) [mA/cm²] | Fill Factor (FF) [%] | Hole Mobility [cm² V⁻¹ s⁻¹] |
| spiro-OMeTAD (reference) | 14.8 - 18.8 | 1.05 | 19.48 | 69 | ~2 x 10⁻⁴ |
| Spiro-NPB | - | - | - | - | - |
| HTM 1B | - | - | - | - | - |
| V1307 | 19.2 | - | - | - | - |
| WY-1 | 14.2 | 1.05 | 19.48 | 69 | - |
| spiro-CZ | 16.52 | - | - | - | - |
| spiro-TPA | 8.47 | - | - | - | - |
Table 2: Performance of Fluorenylidene and Other Fluorene-Based HTMs in Perovskite Solar Cells
| HTM Designation | Core Structure | PCE [%] | VOC [V] | JSC [mA/cm²] | FF [%] | Hole Mobility [cm² V⁻¹ s⁻¹] |
| sp-35 | Unsymmetrical bifluorenylidene-fluorene | 21.59 | Not Specified | Not Specified | Not Specified | Significantly higher than spiro-OMeTAD |
| V1387 | Fluorenylidene | >21 | - | - | - | - |
| V1424 | Fluorenylidene | Comparable to spiro-OMeTAD | - | - | - | - |
| p-BM | Fluorene-Terminated Spiro-Type | 25.49 | 1.184 | 25.77 | 83.56 | - |
| DM | Fluorene-Terminated | 23.2 | 1.11 | - | - | - |
| V1 | Fluorene-core D–π–D | 14.05 | - | - | - | - |
| V2 | Fluorene-core D–π–D | 12.73 | - | - | - | - |
| X55 | Spiro[fluorene-9,9′-xanthene] (SFX) | 20.8 | - | - | - | - |
Structure-Property Relationships and Experimental Workflows
The performance of fluorene-based HTMs is intrinsically linked to their molecular structure. Modifications to the fluorene core and the addition of peripheral functional groups can significantly influence the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, charge carrier mobility, and film-forming properties.
Impact of Fluorene Core Modifications
The following diagram illustrates how different structural modifications on the fluorene core affect the key properties of the resulting HTM.
Caption: Impact of fluorene core modifications on HTM properties and device performance.
General Experimental Workflow
The development and evaluation of new fluorene-based HTMs follow a systematic workflow, from molecular synthesis to device characterization.
Caption: Generalized workflow for the synthesis and evaluation of fluorene-based HTMs.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of research findings. Below are representative protocols for the synthesis of a spirobifluorene-based HTM and the fabrication of a perovskite solar cell.
Synthesis of a Spirobifluorene-Based HTM (Representative Example)
This protocol describes a general approach for synthesizing spirobifluorene-based HTMs using Suzuki and Buchwald-Hartwig cross-coupling reactions.[1]
Materials:
-
2,7-dibromo-9,9′-spirobi[fluorene]
-
Arylboronic acid or ester (e.g., 4-(N,N-diphenylamino)phenylboronic acid)
-
N-arylamine (e.g., N-(naphthalen-2-yl)naphthalen-1-amine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or NaH)
-
Anhydrous solvents (e.g., toluene, THF, DMF)
-
Standard laboratory glassware for inert atmosphere synthesis
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,7-dibromo-9,9′-spirobi[fluorene] (1 equivalent), the arylboronic acid or N-arylamine (2.2 equivalents), and the base (e.g., K₂CO₃, 4 equivalents) in a suitable solvent (e.g., a mixture of toluene and water).
-
Degassing: Degas the reaction mixture by bubbling with the inert gas for 20-30 minutes.
-
Catalyst Addition: Add the palladium catalyst (typically 2-5 mol%) to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final spirobifluorene-based HTM.
Fabrication and Characterization of a Perovskite Solar Cell
This protocol outlines the fabrication of a standard n-i-p architecture perovskite solar cell using a fluorene-based HTM.[2]
Materials:
-
FTO-coated glass substrates
-
Cleaning agents: detergent, deionized water, isopropanol, acetone
-
Electron Transport Layer (ETL) precursor solution (e.g., SnO₂ nanoparticle dispersion)
-
Perovskite precursor solution (e.g., a mixture of FAPbI₃ and MAPbBr₃ in DMF:DMSO)
-
Fluorene-based HTM solution (e.g., 20 mg/mL in chlorobenzene)
-
Additives for HTM solution (optional, e.g., Li-TFSI, tBP)
-
Gold or silver for the top electrode
-
Spin coater, hotplate, thermal evaporator, solar simulator
Procedure:
-
Substrate Cleaning: Sequentially clean the FTO-coated glass substrates by sonicating in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun.
-
ETL Deposition: Deposit the SnO₂ electron transport layer by spin-coating the precursor solution onto the FTO substrate, followed by annealing at 150 °C.
-
Perovskite Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the perovskite precursor solution onto the ETL. During spin-coating, an anti-solvent (e.g., chlorobenzene) is typically dripped onto the substrate to induce rapid crystallization. Anneal the films at approximately 100 °C.
-
HTM Deposition: Prepare the fluorene-based HTM solution. If required, add dopants like Li-TFSI and tBP. Spin-coat the HTM solution on top of the perovskite layer.
-
Top Electrode Deposition: Transfer the substrates to a thermal evaporator. Deposit the metal top electrode (e.g., 80 nm of gold) through a shadow mask to define the active area of the solar cell.
-
Characterization: The completed device can then be characterized for its photovoltaic performance using a solar simulator under standard AM 1.5G illumination. The current density-voltage (J-V) curves are recorded to determine the PCE, VOC, JSC, and FF.
References
Benchmarking the performance of 2-Bromo-9,9-dibutyl-9H-fluorene based materials in organic solar cells
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and stable organic photovoltaic (OPV) materials is a critical endeavor in the pursuit of renewable energy solutions. Among the vast array of organic semiconductors, fluorene-based polymers have garnered significant attention due to their excellent processability, high charge carrier mobility, and tunable optoelectronic properties. This guide provides a comprehensive benchmark of the performance of materials derived from the 2-Bromo-9,9-dibutyl-9H-fluorene monomer in organic solar cells. We present a comparative analysis against alternative materials, supported by experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of their potential in photovoltaic applications.
Performance Benchmark: Fluorene-Bithiophene Copolymers vs. P3HT
To evaluate the performance of this compound based materials, we focus on its copolymer with bithiophene, forming poly(9,9-dialkylfluorene-alt-bithiophene). While direct data for the dibutyl derivative is limited, extensive research on the closely related dihexyl (F6T2) and dioctyl (F8T2) analogues provides a strong basis for performance expectation. These are compared against the well-established benchmark polymer, poly(3-hexylthiophene) (P3HT).
| Material | Acceptor | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) | Reference |
| F6T2 (dihexyl) | PCBM (1:4) | > 1.0 | - | - | 2.7 | [1] |
| F6T2 (dihexyl) | PCBM (1:3) | ~0.9 | - | - | 2.4 | [2] |
| F8T2 (dioctyl) | PCBM | 0.91 | 0.23 | - | 0.10 | [3] |
| F8T2:P3HT (blend) | PCBM | 0.85 | 3.02 | - | ~0.90 | [3] |
| P3HT | PCBM | - | - | - | 2.0 - 3.5 | [1] |
Note: Performance metrics can vary significantly based on device architecture, processing conditions, and acceptor material.
The data indicates that poly(fluorene-alt-bithiophene) copolymers, such as F6T2, can achieve high open-circuit voltages (Voc), a key advantage for boosting the overall power conversion efficiency (PCE). The Voc of over 1V for F6T2 is notably higher than that typically observed for P3HT-based devices. However, the short-circuit current density (Jsc) and fill factor (FF) are critical parameters that are highly dependent on the blend morphology and charge transport properties. The lower performance of the F8T2:PCBM device suggests that the longer alkyl chains may impact the morphology and charge extraction efficiency.[3] Blending F8T2 with P3HT significantly improved the Jsc, indicating that a ternary blend approach could be a viable strategy to enhance the performance of these materials.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis of a poly(fluorene-alt-bithiophene) copolymer and the fabrication of a bulk heterojunction organic solar cell.
Synthesis of Poly(9,9-dihexylfluorene-alt-bithiophene) (F6T2) via Suzuki Coupling
This protocol is adapted from the synthesis of similar polyfluorene copolymers.[1]
Materials:
-
2,7-Dibromo-9,9-dihexylfluorene
-
5,5'-Bis(trimethylstannyl)-2,2'-bithiophene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Anhydrous Toluene
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 2,7-Dibromo-9,9-dihexylfluorene (1.0 mmol) and 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene (1.0 mmol) in anhydrous toluene (20 mL).
-
Add the palladium catalyst, Pd(PPh3)4 (0.02 mmol), to the reaction mixture.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 110°C and stir for 48 hours.
-
After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to vigorously stirred methanol (200 mL).
-
Filter the polymer and wash with methanol and acetone to remove residual catalyst and monomers.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and impurities.
-
Dry the final polymer under vacuum.
Fabrication of a Bulk Heterojunction Organic Solar Cell
This is a general procedure for fabricating a standard architecture organic solar cell.
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS)
-
Poly(9,9-dialkylfluorene-alt-bithiophene) (e.g., F6T2)
-
Chlorobenzene
-
Calcium (Ca)
-
Aluminum (Al)
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen stream and treat with UV-ozone for 15 minutes.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a filtered aqueous dispersion of PEDOT:PSS onto the ITO substrates at 4000 rpm for 60 seconds. Anneal the substrates at 140°C for 10 minutes in a nitrogen-filled glovebox.
-
Active Layer Deposition: Prepare a blend solution of the fluorene-bithiophene copolymer and PCBM (e.g., 1:3 or 1:4 weight ratio) in chlorobenzene. Spin-coat the active layer solution onto the PEDOT:PSS layer inside the glovebox. The spin speed and solution concentration should be optimized to achieve the desired film thickness (typically 80-120 nm). Anneal the active layer at a temperature optimized for the specific polymer blend to improve morphology (e.g., 80-120°C).
-
Cathode Deposition: Transfer the substrates into a thermal evaporator. Sequentially deposit a thin layer of Calcium (~20 nm) followed by a thicker layer of Aluminum (~100 nm) through a shadow mask to define the active area of the device.
-
Device Characterization: Measure the current density-voltage (J-V) characteristics of the fabricated solar cells under simulated AM 1.5G solar illumination (100 mW/cm2).
Visualizing the Processes
To better illustrate the concepts and workflows, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
Copolymers based on this compound and its analogues represent a promising class of materials for organic solar cells, primarily due to their potential for achieving high open-circuit voltages. While their overall power conversion efficiencies may not yet surpass those of benchmark polymers like P3HT in all configurations, the tunability of their electronic properties through copolymerization and the potential for optimization via blend engineering and device architecture modifications make them a compelling area for further research. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers aiming to explore and enhance the performance of these fluorene-based materials in next-generation organic solar cells.
References
A Researcher's Guide to the Electronic Landscape of Fluorene Derivatives: A DFT Comparison
For researchers, scientists, and professionals in drug development, understanding the nuanced electronic properties of fluorene derivatives is critical for designing next-generation materials and therapeutics. This guide provides a comparative analysis of these properties, leveraging Density Functional Theory (DFT) calculations to offer a quantitative perspective. Detailed experimental protocols and visual workflows are included to support further research and application.
Fluorene and its derivatives are a cornerstone in the development of organic electronics, finding applications in organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors.[1] Their rigid, planar structure and high fluorescence quantum yield make them ideal candidates for these technologies.[2] Furthermore, the versatility of the fluorene core allows for targeted modifications to fine-tune its electronic characteristics, a crucial aspect in the rational design of novel materials and therapeutic agents.[3][4] This guide synthesizes data from several computational studies to compare the electronic properties of various fluorene derivatives, providing a clear, data-driven overview for researchers in the field.
Comparative Analysis of Electronic Properties
The electronic properties of fluorene derivatives are highly sensitive to the nature and position of substituent groups on the fluorene core. DFT calculations provide a powerful tool to predict and understand these changes, offering insights into properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and dipole moments.
A study on fluorinated fluorene derivatives, for instance, revealed that the position of the fluorine atom significantly influences the molecule's stability and electronic distribution.[5][6] Fluorination generally leads to increased stability and enhanced dipole moments.[5][6] Another key aspect is the extension of π-conjugation, which can be achieved by adding different substituents. This modification has been shown to bathochromically shift the absorption peak, effectively tuning the material's optical properties.[7][8]
Below is a summary of key electronic properties for several fluorene derivatives, as determined by DFT calculations in various studies.
| Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (D) | Key Findings | Reference |
| Fluorene | - | - | ~2.9 | 0.78 | Parent molecule, serves as a baseline. Wide band gap. | [5][9] |
| 9-Fluorofluorene | - | - | - | 1.25 | Increased stability and dipole moment compared to fluorene. | [5][6] |
| 2-Fluorofluorene | - | - | - | 1.16 | Position of fluorine influences electronic distribution. | [5][6] |
| 9,9-dihexyl-2,7-bis[2-(biphenyl-4-yl)ethynyl]fluorene | - | - | 3.36 | - | Symmetrical derivative with extended π-conjugation. | [7] |
| 9,9-dihexyl-2,7-bis[2-(4-methoxyphenyl)ethynyl]fluorene | - | - | 3.43 | - | Methoxy group has a negligible effect on absorption bands. | [7] |
| 9,9-dihexyl-2,7-bis[2-(-(naphthalen-1-yl)ethynyl]fluorene | - | - | 3.27 | - | Naphthyl substitution leads to a smaller HOMO-LUMO gap. | [7] |
| 9,9-dihexyl-2,7-bis[2-(6-methoxynaphthalen-2-yl)ethynyl]fluorene | - | - | 3.28 | - | Extended conjugation shifts the absorption peak. | [7] |
| Indeno[1,2-b]fluorene Derivatives | Down to -5.0 | Up to -3.5 | Down to 1.5 | - | Significant narrowing of the HOMO-LUMO gap. | [10][11] |
Methodologies for DFT Calculations
The accuracy of DFT calculations is highly dependent on the chosen computational protocol. The studies cited in this guide have employed a range of functionals and basis sets to optimize molecular geometries and calculate electronic properties.
Commonly Used Protocols:
-
B3LYP/6-31G(d,p): A widely used method for geometry optimization and calculation of various molecular properties.[5][6][12] This combination is often used for predicting UV-Vis spectra through Time-Dependent DFT (TD-DFT) calculations.[12]
-
CAM-B3LYP/6-31G(d): This functional is frequently employed for simulating absorption and fluorescence spectra.[8]
-
M06/6-311G(d,p): Utilized for a broad range of computational analyses, including the calculation of electronic and thermodynamic properties.[13]
-
B3LYP/6-311+G(d,p): This basis set is used for investigating the effects of functionalization on electronic and optical properties.[14]
General Workflow:
-
Geometry Optimization: The first step in any DFT study is to find the minimum energy structure of the molecule. This is typically achieved using a functional like B3LYP with a suitable basis set.
-
Frequency Calculations: To confirm that the optimized structure is a true minimum, frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.[15]
-
Calculation of Electronic Properties: Once the geometry is optimized, properties such as HOMO-LUMO energies, dipole moment, and molecular electrostatic potential are calculated.
-
TD-DFT for Optical Properties: To understand the optical behavior, TD-DFT calculations are performed to simulate UV-Vis absorption and emission spectra.[5][16]
Visualizing the Computational Workflow and Structure-Property Relationships
To better illustrate the process of a typical DFT study and the relationship between the structure of fluorene derivatives and their electronic properties, the following diagrams are provided.
References
- 1. Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel fluorene derivatives as inhibitors of pyruvate dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cognizancejournal.com [cognizancejournal.com]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
- 8. mdpi.com [mdpi.com]
- 9. scribd.com [scribd.com]
- 10. Engineering the HOMO–LUMO gap of indeno[1,2-b]fluorene - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. repositorio.uam.es [repositorio.uam.es]
- 12. worldscientific.com [worldscientific.com]
- 13. Synthesis and characterization of fluorenone derivatives with electrical properties explored using density functional theory (DFT) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative Study of the Optoelectronic, Reactivity Descriptors, and Thermodynamic Properties for Derivatives of Fluorene, and its Hetero-Analogous (Si, NH, O, S, and Se) by Employing the DFT and TD-DFT Approaches | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
Correlating Molecular Structure with Device Performance: A Comparative Guide to 2-Bromo-9,9-dibutyl-9H-fluorene Derivatives
In the landscape of organic electronics, the fluorene moiety stands as a cornerstone for developing high-performance materials for Organic Light-Emitting Diodes (OLEDs) and other optoelectronic devices. The 2-bromo-9,9-dialkyl-9H-fluorene scaffold, in particular, offers a versatile platform for synthesizing advanced organic semiconductors. The bromine functionality serves as a reactive site for further molecular elaboration through cross-coupling reactions, while the alkyl chains at the 9-position enhance solubility and film-forming properties. This guide provides a comparative analysis of the anticipated device performance of materials derived from 2-Bromo-9,9-dibutyl-9H-fluorene, benchmarked against established alternatives, and supported by experimental data from closely related fluorene derivatives.
Performance Comparison of Fluorene-Based Materials
The optoelectronic properties of fluorene derivatives are intricately linked to their molecular structure. Parameters such as charge carrier mobility, HOMO/LUMO energy levels, and ultimately, device efficiency are highly tunable. Below, we present a comparative summary of key performance metrics for polymers and small molecules derived from 2-bromo-9,9-dialkyl-9H-fluorenes and compare them with common materials used in OLEDs.
Table 1: Comparison of Hole Transport Materials
| Material | HOMO Level (eV) | LUMO Level (eV) | Hole Mobility (cm²/Vs) | Tg (°C) |
| DDF | -4.99 | - | 2.35 x 10⁻⁴ | - |
| 2M-DDF | -4.69 | - | 4.35 x 10⁻⁴ | - |
| 4M-DDF | -4.62 | - | 1.55 x 10⁻⁴ | - |
| TPD (Alternative) | -5.50 | - | 1.00 x 10⁻⁴ | - |
*DDF: 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene; 2M-DDF: 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene; 4M-DDF: 2,7-di-tetra-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene; TPD: N,N'-bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine. Data for DDF, 2M-DDF, and 4M-DDF from a study on fluorene-based hole-transporting materials.[1] TPD data is a representative value.
Table 2: OLED Device Performance with Fluorene-Based Hole Transport Layer
| HTL | Emitter | Turn-on Voltage (V) | Max. Current Efficiency (cd/A) | Max. Luminance (cd/m²) |
| 2M-DDF | Alq₃ | 3.8 | 4.78 | 21,412 |
| TPD (Alternative) | Alq₃ | - | ~3.0 | 4,106 |
*HTL: Hole Transport Layer. Data for 2M-DDF from a study on fluorene-based hole-transporting materials.[1] TPD performance is a representative value for comparison.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the synthesis of a 2-bromo-9,9-dialkyl-9H-fluorene derivative and the fabrication of a typical OLED device.
Synthesis of 2-Bromo-9,9-dihexyl-9H-fluorene
A common route to synthesize 2-bromo-9,9-dialkyl-9H-fluorenes involves the alkylation of 2-bromofluorene. The following is a representative experimental protocol.[2]
Materials:
-
2-Bromofluorene
-
1-Bromohexane
-
Tetrabutylammonium bromide (phase transfer catalyst)
-
50% aqueous sodium hydroxide (NaOH)
-
Petroleum ether
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask, add 2-bromofluorene, an excess of 1-bromohexane, tetrabutylammonium bromide, and 50% aqueous NaOH.
-
Stir the reaction mixture vigorously at 80 °C overnight.
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous phase with ether.
-
Combine the organic phases and wash with saturated saline.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield the product as a white solid.
OLED Device Fabrication
The following is a general protocol for the fabrication of a multilayer OLED using a polyfluorene derivative as the emissive layer.[3]
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) solution
-
Polyfluorene derivative solution (e.g., in chloroform)
-
Hole transport layer material (e.g., poly(4-n-hexyl-triphenyl)amine)
-
Calcium (Ca)
-
Aluminum (Al)
Procedure:
-
Clean the ITO/glass substrates by sonication in 2-propanol, followed by drying with N₂ and UV/Ozone treatment.
-
Spin-coat a thin layer of PEDOT:PSS onto the ITO surface and bake at 120 °C.
-
Spin-coat the polyfluorene derivative solution onto the PEDOT:PSS layer and allow it to dry.
-
Spin-coat the hole transport layer solution on top of the emissive layer and bake at 80 °C.
-
Thermally evaporate the cathode by depositing a layer of Calcium followed by a layer of Aluminum under high vacuum.
Visualizing Molecular Design and Device Architecture
The relationships between molecular synthesis, device structure, and performance can be effectively visualized using diagrams.
The performance of a device is not only dependent on the active material but also on the overall device architecture. A typical multilayer OLED structure is designed to facilitate efficient charge injection, transport, and recombination.
References
Head-to-head comparison of different cross-coupling methods for fluorene functionalization
For Researchers, Scientists, and Drug Development Professionals
The fluorene scaffold is a cornerstone in the development of advanced materials and pharmaceuticals due to its rigid, planar structure and unique photophysical properties.[1] Its derivatives are integral to organic light-emitting diodes (OLEDs), conductive polymers, and biologically active compounds. The strategic functionalization of the fluorene core is paramount to tuning these properties, and palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose.
This guide provides an objective, data-driven comparison of the principal cross-coupling methodologies used for fluorene functionalization. We will delve into the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille reactions, as well as the more recent C-H activation strategies. Each section presents quantitative data from the literature in structured tables, details representative experimental protocols, and discusses the relative merits and limitations of each technique to aid researchers in selecting the optimal method for their synthetic goals.
Suzuki-Miyaura Coupling: The Workhorse for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forging carbon-carbon bonds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of its organoboron reagents.[2] This method is exceptionally effective for the arylation of the fluorene core, typically at the 2- and 7-positions.
Performance Data
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various bromofluorene derivatives with arylboronic acids.
| Fluorene Substrate | Coupling Partner | Catalyst System | Base / Solvent | Temp (°C) | Yield (%) |
| 2-Bromofluorene | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ / Toluene/H₂O | 100 | 95 |
| 2-Bromofluorene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene/H₂O | 100 | 98 |
| 2,7-Dibromofluorene | Phenylboronic acid (2.2 eq) | Pd(PPh₃)₄ | Na₂CO₃ / Toluene/EtOH/H₂O | 80 | 92 |
| 2,7-Dibromofluorene | 4-Vinylphenylboronic acid (2.5 eq) | Pd(PPh₃)₄ | K₂CO₃ / Toluene | 110 | 85 |
| 2-Bromo-9,9-dihexylfluorene | Naphthalene-2-boronic acid | Pd₂(dba)₃ / t-Bu₃P | K₃PO₄ / THF/H₂O | RT | 94 |
Experimental Protocol: Synthesis of 2-Arylfluorene
The following protocol is adapted from studies on palladium-catalyzed Suzuki reactions.[3]
-
Reagent Preparation : In a reaction vessel, combine 2-bromofluorene (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition : Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent and Degassing : Add a solvent mixture, such as toluene (8 mL) and water (2 mL). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction : Heat the mixture to 90-100 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup : After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 2-arylfluorene.
Buchwald-Hartwig Amination: Forging C-N Bonds
For applications requiring the introduction of nitrogen-containing functional groups, such as in hole-transport materials or pharmaceuticals, the Buchwald-Hartwig amination is the premier method.[4][5] It facilitates the coupling of aryl halides with a wide array of primary and secondary amines. The choice of a bulky, electron-rich phosphine ligand is critical for achieving high efficiency.[4]
Performance Data
This table showcases the effectiveness of the Buchwald-Hartwig amination for synthesizing N-functionalized fluorene derivatives.
| Fluorene Substrate | Amine Coupling Partner | Catalyst / Ligand | Base / Solvent | Temp (°C) | Yield (%) |
| 2-Bromofluorene | Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu / Toluene | 100 | 91 |
| 2-Bromofluorene | Morpholine | Pd(OAc)₂ / XPhos | Cs₂CO₃ / Toluene | 110 | 96 |
| 2,7-Dibromofluorene | Carbazole (2.2 eq) | [Pd(allyl)Cl]₂ / t-BuXPhos | K₃PO₄ / Toluene | 100 | 88 |
| 2-Bromo-9,9-dimethylfluorene | Diphenylamine | Pd(OAc)₂ / RuPhos | K₂CO₃ / Dioxane | 100 | 94 |
| 2-Iodofluorene | Benzylamine | PdCl₂(dppf) | NaOt-Bu / THF | 80 | 85 |
Experimental Protocol: Synthesis of 2-(N-Aryl)aminofluorene
This representative procedure is based on established Buchwald-Hartwig amination methodologies.[5]
-
Vessel Preparation : To an oven-dried Schlenk tube, add NaOt-Bu (1.4 mmol).
-
Reagent Addition : Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), the halo-fluorene substrate (1.0 mmol), and the amine (1.2 mmol).
-
Solvent and Degassing : Add anhydrous, degassed toluene (5 mL) via syringe. Seal the tube and purge with argon for 10 minutes.
-
Reaction : Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours.
-
Workup : Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Purification : Concentrate the filtrate in vacuo. Purify the residue by flash column chromatography on silica gel to obtain the desired N-functionalized fluorene.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the most effective method for installing alkyne functionalities onto the fluorene core, creating C(sp²)-C(sp) bonds.[6] These reactions, co-catalyzed by palladium and copper, are invaluable for synthesizing materials for molecular electronics and creating precursors for more complex cyclic structures.[6][7] Copper-free variations have also been developed to avoid issues with copper acetylide homocoupling.[8]
Performance Data
The table below illustrates typical outcomes for the Sonogashira coupling of halofluorenes.
| Fluorene Substrate | Alkyne Coupling Partner | Catalyst System | Base / Solvent | Temp (°C) | Yield (%) |
| 2-Iodofluorene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 65 | 93 |
| 2-Bromofluorene | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH / Toluene | 80 | 89 |
| 2,7-Dibromofluorene | 1-Hexyne (2.5 eq) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / DMF | 70 | 84 |
| 2-Iodo-9,9-dihexylfluorene | Ethynylbenzene (1.2 eq) | Pd(OAc)₂ / SPhos / CuI | DBU / Toluene | 90 | 95 |
| 2-Bromofluorene | 1-Ethynyl-4-fluorobenzene | Pd(dppf)Cl₂ / CuI | Cs₂CO₃ / Dioxane | 100 | 88 |
Experimental Protocol: Synthesis of 2-Alkynylfluorene
This protocol is a generalized procedure based on common Sonogashira reaction conditions.[6]
-
Setup : To a Schlenk flask under an argon atmosphere, add the halofluorene (1.0 mmol), the copper(I) iodide (CuI) cocatalyst (0.05 mmol, 5 mol%), and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%).
-
Solvent and Reagents : Add anhydrous, degassed solvent (e.g., THF or DMF, 10 mL) followed by the amine base (e.g., triethylamine, 3.0 mmol).
-
Alkyne Addition : Add the terminal alkyne (1.1 mmol) dropwise to the stirred mixture.
-
Reaction : Heat the reaction to the desired temperature (e.g., 65 °C) and monitor by TLC.
-
Workup : Upon completion, cool the reaction, filter off the ammonium salts, and rinse the filter cake with the reaction solvent.
-
Purification : Concentrate the filtrate and purify the crude product by column chromatography on silica gel to isolate the 2-alkynylfluorene derivative.
Other Cross-Coupling Methodologies
While Suzuki, Buchwald-Hartwig, and Sonogashira reactions are the most common, other methods offer unique advantages for specific transformations.
Heck Reaction
The Heck reaction forms C-C bonds by coupling aryl halides with alkenes.[9] It is particularly useful for introducing vinyl groups onto the fluorene scaffold, which can serve as handles for polymerization or further functionalization.[10]
Stille Coupling
The Stille reaction couples organotin compounds with organic halides. While highly effective and tolerant of many functional groups, the primary drawback is the toxicity and difficult removal of organotin byproducts, which has led to its decreased use in favor of the Suzuki coupling.[11][12]
Direct C-H Functionalization
A more modern and step-economical approach involves the direct functionalization of the fluorene core's C-H bonds, bypassing the need for pre-functionalization with a halide or organometallic reagent.[13][14] This strategy, often requiring a directing group, allows for the arylation, alkylation, and alkoxylation of specific C-H bonds, augmenting the library of accessible fluorene derivatives.[15]
Visualizing the Workflow and Methodologies
A generalized workflow for these cross-coupling reactions and the relationships between the different methods are depicted below.
Caption: Generalized experimental workflow for cross-coupling reactions.
Caption: Comparison of cross-coupling methods for fluorene functionalization.
Conclusion: Selecting the Right Tool for the Job
The choice of cross-coupling method for fluorene functionalization is dictated by the desired bond type and the specific synthetic challenge.
-
For C(sp²)-C(sp²) and C(sp²)-C(sp³) bond formation , the Suzuki-Miyaura coupling remains the gold standard due to its reliability, mild conditions, and low toxicity.
-
For introducing nitrogen-based functionalities , the Buchwald-Hartwig amination offers unparalleled scope and efficiency.
-
For the synthesis of alkynyl-substituted fluorenes , the Sonogashira coupling is the most direct and powerful method.
-
The Heck and Stille reactions are valuable for more specialized transformations (vinylation and coupling with organotins, respectively), though the latter's toxicity is a significant consideration.
-
Direct C-H functionalization represents the cutting edge, offering a more sustainable and efficient route that avoids pre-functionalization steps, making it an increasingly attractive option for library synthesis and late-stage modification.[14]
By understanding the strengths and operational requirements of each method, researchers can effectively navigate the synthetic landscape to create novel fluorene derivatives with tailored properties for a wide range of applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. Stille Coupling [organic-chemistry.org]
- 13. Modification of fluorene and fluorenone core via C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modification of fluorene and fluorenone core via C–H functionalization - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01242B [pubs.rsc.org]
- 15. Modification of fluorene and fluorenone core via C–H functionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 2-Bromo-9,9-dibutyl-9H-fluorene: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of 2-Bromo-9,9-dibutyl-9H-fluorene, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and local environmental regulations. Proper personal protective equipment (PPE) must be worn at all times when handling this compound and its waste products.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use. |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary. |
Chemical Waste Segregation and Storage
Proper segregation of chemical waste is the first step in a compliant disposal process.
-
Waste Container: Use a dedicated, clearly labeled, and sealable container for all this compound waste, including contaminated consumables.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and any applicable hazard pictograms.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
Disposal Procedures
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. It is classified as an environmentally hazardous substance.[1]
Step-by-Step Disposal Protocol:
-
Waste Collection: Carefully transfer the chemical waste into the designated hazardous waste container. Avoid generating dust. For spills, use an absorbent material and collect it into the waste container.
-
Container Sealing: Securely seal the waste container to prevent any leakage.
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS department to arrange for the collection and disposal of the hazardous waste.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
-
Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company to transport and dispose of the material in accordance with all federal, state, and local regulations.[1][2][3]
Contaminated Materials:
All materials that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, must be disposed of as hazardous waste in the same container as the chemical itself.[1]
Emergency Procedures
In the event of a spill or accidental release, follow these procedures:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Increase ventilation to the area, if it is safe to do so.
-
Inform: Notify your supervisor and the institutional EHS department.
-
Control: Only personnel trained in hazardous material cleanup should address the spill, wearing appropriate PPE.
-
Cleanup: Use a chemical absorbent pad or other suitable absorbent material to contain and collect the spilled substance. Place all contaminated materials in a sealed, labeled hazardous waste container.
Visual Guide to Disposal Workflow
The following diagram outlines the decision-making and operational process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Bromo-9,9-dibutyl-9H-fluorene
Essential Safety and Handling Guide for 2-Bromo-9,9-dibutyl-9H-fluorene
Disclaimer: The toxicological properties of this compound have not been fully investigated. The following safety and handling recommendations are based on data from structurally similar compounds, including 2-bromo-9,9-dihexyl-9H-fluorene and 2-Bromo-9,9-diethyl-9H-fluorene, and should be implemented with a high degree of caution.
Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling this compound. This guide provides essential, immediate safety and logistical information, including operational and disposal plans to minimize risk and ensure a safe laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
Given the potential for skin, eye, and respiratory irritation based on analogous compounds, a comprehensive approach to personal protective equipment is mandatory.[1]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be necessary for splash hazards. | To prevent eye irritation or serious eye damage from dust or splashes.[2] |
| Skin Protection | Chemically resistant, impervious gloves (e.g., nitrile, neoprene, or butyl rubber) inspected before use. A lab coat or chemical-resistant apron and long-sleeved clothing should be worn. | To prevent skin irritation or burns from direct contact.[1][2][3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended, especially if dust may be generated or when working in poorly ventilated areas.[1][4] | To prevent respiratory tract irritation.[2][5] |
Hazard Classifications of a Structurally Similar Compound
The following hazard classifications have been identified for the related compound, 2-Bromo-9,9-diethyl-9H-fluorene, and should be considered relevant for this compound until specific data is available.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2] |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial to minimize exposure and ensure safety.
Preparation
-
Review Safety Data Sheets (SDS): Before beginning any work, thoroughly review the SDS for 2-bromo-9,9-dihexyl-9H-fluorene and other similar compounds.
-
Assemble PPE: Ensure all necessary personal protective equipment is readily available and in good condition.
-
Prepare Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Emergency Equipment: Confirm that an emergency eyewash station and safety shower are easily accessible.[1]
Handling
-
Avoid Dust Generation: When handling the solid, use techniques such as careful scooping to avoid generating dust.
-
Weighing: If possible, use a balance inside a fume hood or a ventilated balance enclosure.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Container Management: Keep containers tightly closed when not in use.
Cleanup
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Spill Management: In case of a spill, evacuate the area. For dry spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[6] For wet spills, absorb the material with an inert substance and place it in a sealed container for disposal.
Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including disposable PPE, and cleaning materials, should be segregated as hazardous waste.
-
Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Consult with your institution's environmental health and safety department for specific guidance. Do not dispose of down the drain.
Experimental Workflow
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
